molecular formula C46H78N2O15 B7944101 Spiramycin III

Spiramycin III

Numéro de catalogue: B7944101
Poids moléculaire: 899.1 g/mol
Clé InChI: HSZLKTCKAYXVBX-LYIMTGTFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Spiramycin III is an amino oligosaccharide.

Propriétés

IUPAC Name

[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H78N2O15/c1-13-35(50)60-34-24-36(51)56-27(3)17-15-14-16-18-33(61-37-20-19-32(47(8)9)28(4)57-37)26(2)23-31(21-22-49)42(43(34)55-12)63-45-40(52)39(48(10)11)41(29(5)59-45)62-38-25-46(7,54)44(53)30(6)58-38/h14-16,18,22,26-34,37-45,52-54H,13,17,19-21,23-25H2,1-12H3/b15-14+,18-16+/t26-,27-,28-,29-,30+,31+,32+,33+,34-,37+,38+,39-,40-,41-,42+,43+,44+,45+,46-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSZLKTCKAYXVBX-LYIMTGTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1CC(=O)OC(CC=CC=CC(C(CC(C(C1OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)O[C@@H]1CC(=O)O[C@@H](C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]1OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)O[C@H]4CC[C@@H]([C@H](O4)C)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H78N2O15
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

899.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24916-52-7
Record name Spiramycin III
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24916-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SPIRAMYCIN III
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0NHE9TRJ93
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

What is the chemical structure of Spiramycin III?

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Structure of Spiramycin III

Introduction

Spiramycin is a macrolide antibiotic complex produced by the fermentation of Streptomyces ambofaciens.[1][2] It is a mixture of three distinct, yet structurally related, components: Spiramycin I, II, and III, with Spiramycin I being the most abundant.[3][4] These compounds exhibit a broad spectrum of activity against Gram-positive bacteria and are used in both human and veterinary medicine.[3] This guide provides a detailed technical overview of the chemical structure of this compound, its physicochemical properties, methods for its characterization, and its biosynthetic relationship to the other spiramycin congeners.

Chemical Structure of this compound

This compound is a 16-membered macrocyclic lactone, a class of compounds characterized by a large lactone ring. Its complex structure is comprised of a central aglycone, known as platenolide, to which three deoxy sugars are attached.

  • Aglycone Core : The core is a 16-membered polyketide lactone ring.

  • Sugar Moieties : Three deoxy sugars are glycosidically linked to the aglycone:

    • Forosamine : An amino sugar attached at the C-9 position.

    • Mycaminose : A second amino sugar.

    • Mycarose : A neutral sugar. The mycaminose and mycarose are linked together to form a disaccharide, which is attached to the C-5 position of the lactone ring.

The key structural feature that distinguishes this compound from Spiramycin I and Spiramycin II is the substituent at the C-4' position of the mycarose sugar moiety.

  • Spiramycin I : Possesses a hydroxyl (-OH) group.

  • Spiramycin II : Features an acetyl (-COCH₃) group.

  • This compound : Is esterified with a propionyl (-COCH₂CH₃) group.

The IUPAC name for this compound is [(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate.

Physicochemical Properties

The quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₄₆H₇₈N₂O₁₅
Molecular Weight 899.1 g/mol
CAS Number 24916-52-7
Appearance White or slightly yellowish powder
Melting Point 128-131 °C
Solubility Slightly soluble in water; soluble in methanol and most organic solvents.

Experimental Protocols for Structural Characterization

The elucidation and confirmation of the structure of this compound rely on modern analytical techniques, primarily mass spectrometry and nuclear magnetic resonance spectroscopy.

Protocol 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a general method for the identification and quantification of this compound in a sample matrix.

  • Sample Preparation :

    • Dissolve a reference standard of Spiramycin in a suitable organic solvent (e.g., methanol or acetonitrile) to prepare stock solutions.

    • For analysis in complex matrices (e.g., biological fluids, milk), perform a liquid-liquid or solid-phase extraction (SPE) to isolate the analyte and remove interfering substances. A common SPE procedure involves using C18 cartridges.

  • Chromatographic Separation :

    • HPLC System : An Agilent 1260 HPLC system or equivalent.

    • Column : A reversed-phase C18 column (e.g., XTerra C18, 250 x 4.6 mm, 5 µm particle size).

    • Mobile Phase : A gradient elution using a mixture of (A) acetonitrile/methanol and (B) aqueous ammonium acetate buffer (pH 6.5).

    • Flow Rate : Typically 0.5-1.0 mL/min.

    • Injection Volume : 10-20 µL.

  • Mass Spectrometric Detection :

    • Mass Spectrometer : An AB Sciex 4500 QTRAP or similar triple quadrupole or ion trap mass spectrometer.

    • Ionization Source : Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), operated in positive ion mode.

    • Data Acquisition : Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. Precursor ions (protonated molecule [M+H]⁺ and/or doubly charged [M+2H]²⁺) are selected and fragmented.

    • MRM Transitions : Specific precursor-to-product ion transitions are monitored for quantification and confirmation. For this compound ([M+H]⁺ ≈ 899.5), characteristic fragment ions resulting from the loss of sugar moieties are selected.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes the application of NMR for the complete structural elucidation of this compound.

  • Sample Preparation :

    • Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., deuterated chloroform (CDCl₃), deuterated methanol (CD₃OD), or deuterated dimethyl sulfoxide (DMSO-d₆)).

    • Transfer the solution to a standard 5 mm NMR tube.

  • NMR Experimentation :

    • Spectrometer : A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

    • 1D NMR Experiments :

      • ¹H NMR : To identify the chemical shifts, coupling constants, and integrations of all proton signals. This helps identify the different structural motifs, such as the sugar protons, methyl groups, and olefinic protons on the macrolide ring.

      • ¹³C NMR : To identify the chemical shifts of all carbon atoms, including carbonyls, olefinic carbons, and carbons of the sugar units.

    • 2D NMR Experiments :

      • COSY (Correlation Spectroscopy) : To establish proton-proton (¹H-¹H) coupling networks within individual spin systems, which is critical for tracing the connectivity within the sugar rings and the aglycone backbone.

      • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) : To correlate directly bonded protons and carbons (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons.

      • HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting different structural fragments, such as linking the sugar units to the aglycone and identifying the location of the propionyl group.

      • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) : To determine the spatial proximity of protons. These experiments are essential for defining the stereochemistry and the three-dimensional conformation of the molecule in solution.

  • Data Analysis :

    • Integrate data from all NMR experiments to assemble the complete chemical structure, confirm the identity and linkage of the sugar moieties, and verify the position of the propionyl group that defines this compound.

Biosynthetic Pathway

Spiramycin I, II, and III share a common biosynthetic origin. The process begins with the synthesis of the platenolide aglycone by a type I polyketide synthase. This is followed by a series of post-PKS modifications, including glycosylation steps where three different glycosyltransferases sequentially attach mycaminose, forosamine, and mycarose.

The immediate glycosylated product is Spiramycin I (with a free hydroxyl group). Spiramycin I then serves as the direct precursor for the synthesis of Spiramycin II and III through acylation of the 4'-hydroxyl group on the mycarose sugar.

  • Spiramycin I → Spiramycin II : Acetylation (addition of an acetyl group).

  • Spiramycin I → this compound : Propionylation (addition of a propionyl group).

This hierarchical relationship is visualized in the diagram below.

Spiramycin_Biosynthesis Biosynthetic relationship of Spiramycin congeners. cluster_0 Platenolide Platenolide I (Aglycone Core) Intermediates Glycosylated Intermediates Platenolide->Intermediates + Mycaminose + Forosamine Spiramycin_I Spiramycin I (-OH group) Intermediates->Spiramycin_I + Mycarose Spiramycin_I->dummy Spiramycin_II Spiramycin II (-COCH₃ group) Spiramycin_III This compound (-COCH₂CH₃ group) dummy->Spiramycin_II Acetylation dummy->Spiramycin_III Propionylation

Biosynthetic relationship of Spiramycin congeners.

References

An In-depth Technical Guide to the Biosynthesis of Spiramycin III in Streptomyces ambofaciens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiramycin is a 16-membered macrolide antibiotic produced by the soil bacterium Streptomyces ambofaciens. It is a mixture of three related compounds: spiramycin I, II, and III, which differ in the acylation at the C-3 hydroxyl group of the macrolactone ring. Spiramycin III, the di-acylated form, is a potent antibiotic used in human medicine for the treatment of various bacterial infections and toxoplasmosis.[1][2] This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the genetic basis, enzymatic reactions, and regulatory networks. It is intended to serve as a resource for researchers and professionals involved in natural product biosynthesis, antibiotic development, and synthetic biology.

The Spiramycin Biosynthetic Gene Cluster

The biosynthesis of spiramycin is orchestrated by a large gene cluster in Streptomyces ambofaciens, spanning over 85 kb of contiguous DNA.[1][3][4] This cluster, designated srm, contains 45 identified genes that encode the enzymes for polyketide synthesis, deoxysugar biosynthesis, tailoring reactions, regulation, and self-resistance. The organization of the gene cluster is crucial for the coordinated expression of the biosynthetic machinery.

Biosynthesis of the Platenolide Core

The aglycone core of spiramycin, a 16-membered polyketide lactone called platenolide, is synthesized by a type I polyketide synthase (PKS). The PKS is encoded by five genes, srmGI to srmGV (also referred to as srm7 to srm11), which form a multi-enzyme complex. This assembly line-like enzyme catalyzes the sequential condensation of one acetate and six propionate extender units to a starter unit, likely acetyl-CoA. Each module of the PKS is responsible for one cycle of chain elongation and modification. The final product of the PKS is platenolide I, which is released from the enzyme complex.

Post-PKS Tailoring of the Macrolactone Ring

Following the synthesis of the platenolide I core, a series of enzymatic modifications, known as post-PKS tailoring steps, occur to generate the mature aglycone. These reactions are critical for the biological activity of the final spiramycin molecule.

Reduction of the C-9 Keto Group

The initial intermediate, platenolide I, possesses a keto group at the C-9 position. This group is reduced to a hydroxyl group by the enzyme Srm26, a C-9 ketoreductase, to form platenolide II. This reduction is a prerequisite for the subsequent attachment of the forosamine sugar.

Oxidation of the C-19 Methyl Group

The methyl group at C-19 of the platenolide ring undergoes a two-step oxidation. This reaction is catalyzed by Srm13, a cytochrome P450 monooxygenase, which converts the methyl group into a formyl group.

Biosynthesis of the Deoxyhexose Sugars

Spiramycin contains three deoxyhexose sugars: L-mycarose, D-forosamine, and D-mycaminose. The genes responsible for the biosynthesis of these sugars from the common precursor glucose-1-phosphate are located within the srm gene cluster. The proposed pathways involve a series of enzymatic reactions including dehydration, amination, reduction, and methylation to produce the activated nucleotide-sugar precursors (TDP-sugars) ready for glycosylation.

Proposed Biosynthetic Pathways of Deoxysugars:

Deoxysugar_Biosynthesis cluster_mycaminose Mycaminose Biosynthesis cluster_forosamine Forosamine Biosynthesis cluster_mycarose Mycarose Biosynthesis G1P Glucose-1-Phosphate TDP_G TDP-Glucose G1P->TDP_G Glucose-1-phosphate thymidylyltransferase TDP_4k6dG TDP-4-keto-6-deoxy-D-glucose TDP_G->TDP_4k6dG TDP-glucose 4,6-dehydratase TDP_M TDP-D-Mycaminose TDP_4k6dG->TDP_M srm genes TDP_F TDP-D-Forosamine TDP_4k6dG->TDP_F srm genes TDP_My TDP-L-Mycarose TDP_4k6dG->TDP_My srm genes

Caption: Proposed pathways for the biosynthesis of the three spiramycin deoxysugars from glucose-1-phosphate.

Glycosylation Cascade

The attachment of the three deoxysugars to the platenolide core is a sequential process catalyzed by three specific glycosyltransferases. This glycosylation is essential for the antibiotic activity of spiramycin.

  • Attachment of Mycaminose: The first sugar to be attached is mycaminose. The glycosyltransferase Srm5 transfers mycaminose from its TDP-activated form to the C-5 hydroxyl group of platenolide II, forming forocidin.

  • Attachment of Forosamine: Next, the glycosyltransferase Srm29 attaches forosamine to the C-9 hydroxyl group of forocidin, yielding neospiramycin.

  • Attachment of Mycarose: The final glycosylation step is the attachment of mycarose to the C-4' hydroxyl group of the mycaminose moiety. This reaction is catalyzed by the glycosyltransferase Srm38, resulting in the formation of spiramycin I.

The activity of these glycosyltransferases is also influenced by two auxiliary proteins, Srm6 and Srm28, which are thought to play a role in activating the glycosyltransferases.

Glycosylation Pathway of Spiramycin:

Glycosylation_Pathway PlatenolideII Platenolide II Forocidin Forocidin PlatenolideII->Forocidin Srm5 (Mycaminosyltransferase) + TDP-Mycaminose Neospiramycin Neospiramycin Forocidin->Neospiramycin Srm29 (Forosaminyltransferase) + TDP-Forosamine SpiramycinI Spiramycin I Neospiramycin->SpiramycinI Srm38 (Mycarosyltransferase) + TDP-Mycarose

Caption: Sequential glycosylation steps in the biosynthesis of spiramycin.

Final Acylation to Form this compound

Spiramycin I serves as the precursor for the other two forms, spiramycin II and III. The differentiation is due to the acylation of the 4''-hydroxyl group of the mycarose sugar. The enzyme Srm2, an acyltransferase, is proposed to catalyze these final tailoring steps.

  • Spiramycin I: 4''-hydroxyl group is unmodified.

  • Spiramycin II: 4''-hydroxyl group is acetylated.

  • This compound: 4''-hydroxyl group is propionylated.

The availability of different short-chain acyl-CoA precursors (acetyl-CoA, propionyl-CoA, and butyryl-CoA) in the cell likely influences the ratio of the different spiramycin congeners produced.

Regulation of Spiramycin Biosynthesis

The expression of the spiramycin biosynthetic genes is tightly regulated to ensure that the antibiotic is produced at the appropriate time in the bacterial life cycle. Two key pathway-specific positive regulatory genes have been identified within the srm cluster: srmR (srm22) and srm40.

  • SrmR (Srm22): This protein is a transcriptional activator that is required for the expression of srm40.

  • Srm40: This is a pathway-specific activator that controls the transcription of most, if not all, of the spiramycin biosynthetic genes.

The production of spiramycin is also influenced by environmental factors such as the availability of glucose and phosphate. High concentrations of these nutrients have been shown to repress spiramycin biosynthesis.

Regulatory Cascade of Spiramycin Biosynthesis:

Regulatory_Cascade srmR srmR (srm22) srm40 srm40 srmR->srm40 activates transcription srm_biosynthetic_genes srm biosynthetic genes srm40->srm_biosynthetic_genes activates transcription Spiramycin Spiramycin srm_biosynthetic_genes->Spiramycin synthesis

Caption: Simplified regulatory cascade controlling spiramycin biosynthesis.

Quantitative Data

The production of spiramycin and its intermediates has been quantified in various mutant strains of S. ambofaciens. This data is crucial for understanding the function of specific genes and for engineering strains with improved antibiotic yields.

StrainRelevant GenotypeProduct(s) DetectedSpiramycin Production (relative to wild-type)Reference
Wild-typesrm+Spiramycin I, II, III100%
Δsrm5Glycosyltransferase knockoutPlatenolide I & II0%
Δsrm29Glycosyltransferase knockoutForocidin0%
Δsrm38Glycosyltransferase knockoutNeospiramycin0%
ΔsrmR (Δsrm22)Regulatory gene knockoutNone0%
Δsrm40Regulatory gene knockoutNone0%

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the spiramycin biosynthetic pathway.

Gene Inactivation and Complementation

Gene inactivation through targeted gene replacement is a fundamental technique to determine the function of specific genes in the srm cluster.

Workflow for Gene Inactivation:

Gene_Inactivation_Workflow Construct Construct disruption cassette (e.g., antibiotic resistance gene flanked by regions homologous to target gene) Transformation Introduce cassette into S. ambofaciens via protoplast transformation or conjugation Construct->Transformation Homologous_Recombination Select for double crossover homologous recombination Transformation->Homologous_Recombination Verification Verify gene replacement by PCR and Southern blotting Homologous_Recombination->Verification Phenotype Analyze the phenotype (e.g., spiramycin production, intermediate accumulation) Verification->Phenotype

Caption: General workflow for gene inactivation in Streptomyces ambofaciens.

A detailed protocol for protoplast formation and transformation of S. ambofaciens has been described, which is a crucial step for introducing the gene disruption constructs. Complementation experiments, where a functional copy of the inactivated gene is reintroduced on a plasmid, are performed to confirm that the observed phenotype is due to the specific gene knockout.

Analysis of Spiramycin and Biosynthetic Intermediates

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the primary analytical technique for the detection and quantification of spiramycin and its biosynthetic intermediates.

General HPLC-MS Protocol:

  • Sample Preparation: Supernatants from S. ambofaciens cultures are typically extracted with an organic solvent (e.g., ethyl acetate) and the extract is concentrated.

  • Chromatographic Separation: A reversed-phase C18 column is commonly used with a gradient of acetonitrile and water (often with a modifier like formic acid or ammonium acetate) to separate the different compounds.

  • Detection: UV detection at around 232 nm is used for quantification, while mass spectrometry provides structural information and confirmation of the identity of the compounds.

Enzyme Assays

In vitro enzyme assays are essential for characterizing the biochemical function and kinetics of the individual enzymes in the spiramycin biosynthetic pathway.

  • Glycosyltransferase Assays: The activity of glycosyltransferases can be monitored by incubating the purified enzyme with the aglycone substrate and the appropriate TDP-sugar donor. The formation of the glycosylated product is then detected by HPLC or LC-MS.

  • Cytochrome P450 Assays: The activity of Srm13 can be assayed by monitoring the consumption of the substrate (a platenolide intermediate) and the formation of the oxidized product using HPLC. These assays typically require a source of reducing equivalents, such as NADPH and a P450 reductase.

  • Acyltransferase Assays: The activity of Srm2 can be assayed by providing spiramycin I as a substrate along with different radiolabeled or fluorescently tagged acyl-CoA donors. The formation of acylated spiramycins can then be detected and quantified.

Conclusion and Future Perspectives

The biosynthesis of this compound in Streptomyces ambofaciens is a complex and highly regulated process involving a large number of dedicated enzymes. Significant progress has been made in elucidating the functions of the genes in the srm cluster and the sequence of enzymatic reactions. This knowledge provides a solid foundation for future research aimed at:

  • Strain Improvement: Engineering S. ambofaciens for enhanced spiramycin production through overexpression of positive regulatory genes or by optimizing the supply of biosynthetic precursors.

  • Combinatorial Biosynthesis: Creating novel spiramycin analogs with improved pharmacological properties by swapping or modifying genes in the biosynthetic pathway, particularly the glycosyltransferases and the acyltransferase.

  • Heterologous Expression: Reconstituting the entire spiramycin biosynthetic pathway in a heterologous host to facilitate production and engineering efforts.

A deeper understanding of the intricate enzymatic mechanisms and regulatory networks will continue to drive the development of new and improved macrolide antibiotics.

References

An In-depth Technical Guide to the Molecular Properties of Spiramycin III

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core molecular characteristics of Spiramycin III, a significant macrolide antibiotic. The information is presented to support research and development activities in the pharmaceutical and biotechnology sectors.

Introduction

This compound is a member of the spiramycin family of antibiotics, which are 16-membered macrolide compounds produced by the bacterium Streptomyces ambofaciens.[1] These compounds are known for their antibacterial properties.[1] this compound is one of the three major components of the commercially available spiramycin, alongside Spiramycin I and II.

Molecular Formula and Weight

The fundamental identity of a chemical compound lies in its molecular formula and weight. These parameters are critical for a wide range of applications, from analytical characterization to formulation and dosage calculations.

The molecular formula for this compound has been determined to be C46H78N2O15 .[2] This formula indicates that each molecule of this compound is composed of 46 carbon atoms, 78 hydrogen atoms, 2 nitrogen atoms, and 15 oxygen atoms.

Based on this composition, the molecular weight of this compound is approximately 899.1 g/mol .[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These data are essential for understanding the compound's behavior in various experimental and physiological conditions.

PropertyValueReference
Molecular Formula C46H78N2O15[2]
Molecular Weight 899.1 g/mol
CAS Number 24916-52-7
IUPAC Name [(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate
Synonyms Foromacidin C

Structural Information

This compound is a complex macrolide characterized by a large lactone ring to which several sugar moieties are attached. The intricate structure of this compound is crucial to its biological activity, which involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.

To visually represent the elemental composition and the key functional groups suggested by the molecular formula, the following diagram illustrates the logical relationship between the constituent parts of the this compound molecule.

Spiramycin_III_Molecular_Composition Spiramycin_III This compound C46H78N2O15 MW: 899.1 g/mol Elements Elemental Composition Spiramycin_III->Elements Features Key Structural Features Spiramycin_III->Features C Carbon (C) 46 atoms Elements->C H Hydrogen (H) 78 atoms Elements->H N Nitrogen (N) 2 atoms Elements->N O Oxygen (O) 15 atoms Elements->O Macrolide 16-Membered Lactone Ring Features->Macrolide Sugars Amino Sugar Moieties Features->Sugars

Molecular Composition of this compound

Experimental Protocols

The determination of the molecular weight and formula of a compound like this compound typically involves a combination of high-resolution mass spectrometry (HRMS) and elemental analysis.

a. High-Resolution Mass Spectrometry (HRMS)

  • Objective: To determine the accurate mass of the molecule, which allows for the calculation of its elemental composition.

  • Methodology: A purified sample of this compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured with high precision. The accurate mass measurement is then used to deduce the molecular formula.

b. Elemental Analysis

  • Objective: To determine the percentage composition of the individual elements (carbon, hydrogen, nitrogen) in the compound.

  • Methodology: A sample of this compound is combusted in a specialized instrument. The resulting combustion products (CO2, H2O, N2) are quantitatively measured, and from these measurements, the percentage of each element in the original sample is calculated. The oxygen content is typically determined by difference. The empirical formula is then derived from these percentages, and in conjunction with the molecular weight from HRMS, the molecular formula is confirmed.

Conclusion

This technical guide has provided core information on the molecular weight and formula of this compound, supported by a summary of its key physicochemical properties. The accurate determination of these fundamental characteristics is a prerequisite for any advanced research, development, or clinical application of this potent macrolide antibiotic.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Spiramycin III

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiramycin III is a macrolide antibiotic, a component of the spiramycin complex produced by the bacterium Streptomyces ambofaciens.[1] As a 16-membered macrolide, it is structurally related to spiramycin I and II, differing by the acyl substituent at the C-4" position of the mycarose sugar. This compound is specifically the propionyl ester of spiramycin I. Commercial spiramycin preparations are typically a mixture of these three main components, with spiramycin I being the most abundant.[1] This guide focuses on the specific physical and chemical properties of this compound, providing detailed data and experimental methodologies for its analysis.

Physical and Chemical Properties

The core physical and chemical characteristics of this compound are summarized below. It is important to note that some properties, particularly solubility, are often reported for the spiramycin mixture rather than for the isolated this compound component.

Data Summary
PropertyValueSource(s)
IUPAC Name [(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoatePubChem
Synonyms Foromacidin C, Spiramycin CPubChem
CAS Number 24916-52-7[2]
Molecular Formula C46H78N2O15[2]
Molecular Weight 899.12 g/mol [2]
Appearance White to slightly yellowish crystalline powder (as part of spiramycin mixture)
Melting Point 128-131 °CPubChem
Solubility (Spiramycin Mixture) Methanol: SolubleEthanol: ~25 mg/mLDMSO: ~30 mg/mLDimethylformamide (DMF): ~30 mg/mLWater: Slightly solubleAcetone: Freely soluble
UV/Vis (Spiramycin Mixture in Methanol) λmax: 232 nm

Experimental Protocols

Detailed methodologies for determining the key physical and chemical properties of this compound are outlined below.

Melting Point Determination (Capillary Method)

This protocol describes a standard method for determining the melting point range of a solid crystalline compound like this compound.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp)

  • Glass capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: Place a small amount of dry this compound powder on a clean, dry surface. If the crystals are large, gently pulverize them to a fine powder using a mortar and pestle.

  • Capillary Loading: Jab the open end of a capillary tube into the powder multiple times to collect a small amount of the sample.

  • Sample Packing: Invert the tube and tap the sealed end gently on a hard surface to pack the powder into the bottom. The packed sample height should be approximately 2-3 mm for accurate results.

  • Measurement:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.

    • If the approximate melting point is unknown, perform a rapid preliminary heating to estimate the range.

    • For an accurate measurement, start heating at a rate that allows the temperature to rise slowly (1-2 °C per minute) as it approaches the expected melting point.

  • Data Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point. For pure substances, this range is typically narrow (0.5-1.5 °C).

Thermodynamic Solubility Testing

This protocol determines the equilibrium solubility of this compound in a given solvent system.

Materials:

  • This compound powder

  • Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol)

  • Vials with screw caps

  • Orbital shaker or rotator with temperature control (e.g., 25 °C or 37 °C)

  • Centrifuge

  • HPLC-UV or LC-MS/MS system for quantification

  • Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

  • Sample Preparation: Add an excess amount of this compound powder to a vial containing a known volume of the desired solvent. The excess solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for a predetermined period (typically 24-48 hours) to allow the solution to reach equilibrium.

  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant. To remove any remaining suspended particles, filter the aliquot through a syringe filter.

  • Quantification: Dilute the filtered supernatant to a concentration within the calibrated range of the analytical instrument. Analyze the concentration of this compound using a validated HPLC-UV or LC-MS/MS method.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically reported in mg/mL or µg/mL.

Spectroscopic Analysis

NMR spectroscopy is essential for the structural elucidation of this compound.

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Procedure (for ¹H NMR):

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl₃, or deuterated dimethyl sulfoxide, DMSO-d₆) in a clean, dry vial.

  • Transfer: Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Place the NMR tube in the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

    • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and reference the chemical shifts (e.g., to the residual solvent peak or an internal standard like TMS).

Liquid Chromatography-Tandem Mass Spectrometry is a highly sensitive and specific method for the quantification and confirmation of this compound.

Instrumentation:

  • HPLC system (quaternary pump, autosampler, column oven)

  • Tandem mass spectrometer (e.g., Triple Quadrupole or Ion Trap) with an Electrospray Ionization (ESI) source.

Procedure:

  • Standard and Sample Preparation: Prepare a stock solution of this compound in a suitable solvent like methanol. Create a series of calibration standards by diluting the stock solution. Prepare unknown samples by extracting this compound from the matrix and dissolving it in the mobile phase.

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column (e.g., 150 x 2.1 mm, 5 µm particle size) is commonly used.

    • Mobile Phase: A gradient elution is typically employed. For example:

      • Solvent A: 5 mM ammonium formate in water, pH 7.0

      • Solvent B: Acetonitrile

    • Flow Rate: A typical flow rate is 200 µL/min.

    • Injection Volume: 2-10 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification. This involves monitoring a specific precursor ion to product ion transition for this compound.

  • Data Analysis: Quantify this compound in the samples by comparing the peak areas to the calibration curve generated from the standards.

FT-IR spectroscopy provides information about the functional groups present in the this compound molecule.

Instrumentation:

  • FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure (using ATR):

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: Use the instrument's pressure clamp to apply firm and consistent pressure, ensuring good contact between the sample and the crystal.

  • Spectrum Acquisition: Acquire the FT-IR spectrum, typically by co-adding multiple scans (e.g., 16 or 32 scans) to improve the signal-to-noise ratio over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

  • Data Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups in this compound (e.g., O-H, C-H, C=O, C-O, C-N).

Mechanism of Action

This compound, like other macrolide antibiotics, exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria. The mechanism involves the following key steps:

  • Binding to Ribosome: this compound binds to the 50S subunit of the bacterial ribosome.

  • Inhibition of Translocation: This binding interferes with the translocation step of protein synthesis, where the ribosome moves along the mRNA molecule.

  • Dissociation of Peptidyl-tRNA: It is believed that spiramycin stimulates the premature dissociation of peptidyl-tRNA (the tRNA carrying the growing polypeptide chain) from the ribosome.

  • Cessation of Protein Elongation: The disruption of these processes effectively halts the elongation of the polypeptide chain, preventing the synthesis of essential bacterial proteins.

This ultimately inhibits bacterial growth and replication.

Spiramycin_III_Mechanism_of_Action cluster_ribosome Bacterial 50S Ribosomal Subunit P_site P-site A_site A-site Spiramycin This compound Binding Binding Spiramycin->Binding Binding->P_site to P-site Inhibition Inhibition of Translocation Binding->Inhibition Dissociation Premature Dissociation of Peptidyl-tRNA Binding->Dissociation Protein_Synthesis_Halt Protein Synthesis Inhibited Inhibition->Protein_Synthesis_Halt Dissociation->Protein_Synthesis_Halt

Mechanism of action of this compound.

Experimental Workflow Example

The following diagram illustrates a typical workflow for the quantitative analysis of this compound in a sample matrix using LC-MS/MS.

LCMS_Workflow start Start: Sample Collection extraction Sample Preparation (e.g., Liquid-Liquid Extraction, Solid-Phase Extraction) start->extraction dissolution Dissolve Extract in Mobile Phase extraction->dissolution injection Inject Sample into HPLC System dissolution->injection separation Chromatographic Separation (C18 Reversed-Phase Column) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Tandem MS Detection (MRM Mode) ionization->detection analysis Data Analysis (Peak Integration & Quantification) detection->analysis end End: Report Concentration analysis->end

LC-MS/MS analysis workflow for this compound.

References

A Comparative Analysis of the Biological Activity of Spiramycin I, II, and III: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiramycin is a macrolide antibiotic produced by Streptomyces ambofaciens.[1][2][3] It is a composite substance, primarily consisting of three main components: Spiramycin I, Spiramycin II, and Spiramycin III.[3][4] These components share a 16-membered lactone ring but differ in their side-chain substitutions. While commercially available as a mixture, understanding the distinct biological activities of each component is crucial for targeted drug development and optimizing therapeutic applications. This guide provides a detailed comparison of the biological activities of Spiramycin I, II, and III, supported by quantitative data, experimental protocols, and visual representations of relevant biological pathways and workflows.

Mechanism of Action

The primary antibacterial mechanism of Spiramycin involves the inhibition of protein synthesis in susceptible bacteria. This is achieved through binding to the 50S subunit of the bacterial ribosome, which sterically blocks the translocation step of polypeptide chain elongation. This action is predominantly bacteriostatic, meaning it inhibits bacterial growth and reproduction, although bactericidal effects can be observed at higher concentrations. Spiramycin is effective against a broad spectrum of Gram-positive bacteria and some Gram-negative organisms.

Recent studies have also elucidated Spiramycin's anti-inflammatory properties. It has been shown to significantly decrease the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin (IL)-1β, and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This is achieved through the inhibition of the NF-κB and MAPK signaling pathways.

Comparative Biological Activity: Spiramycin I, II, and III

Quantitative analysis reveals a distinct hierarchy in the antibacterial potency of the three Spiramycin components. Spiramycin I is consistently the most active component. An interlaboratory study provided a clear comparison of their relative potencies using diffusion and turbidimetric assays against Bacillus subtilis and Staphylococcus aureus.

Data Presentation
Spiramycin Component Relative Potency (Diffusion Assay) Relative Potency (Turbidimetric Assay)
Spiramycin I100% (Reference)100% (Reference)
Spiramycin II57%45%
This compound72%52%
Data sourced from an interlaboratory study comparing the microbiological potency of spiramycins I, II and III.

This data clearly indicates that Spiramycin I possesses markedly higher antibacterial activity compared to Spiramycin II and III.

G cluster_potency Relative Antibacterial Potency Spiramycin_I Spiramycin I (Highest Potency) Spiramycin_III This compound (Intermediate Potency) Spiramycin_I->Spiramycin_III > Spiramycin_II Spiramycin II (Lowest Potency) Spiramycin_III->Spiramycin_II >

Caption: Logical relationship of Spiramycin components' potency.

Experimental Protocols

The assessment of Spiramycin's biological activity relies on a range of established experimental methodologies.

Microbiological Assays

4.1.1 Agar Diffusion Method (Cup Plate Method)

This method is used to determine the antimicrobial activity of a substance by measuring the zone of inhibition of microbial growth.

  • Test Organism: A suitable test organism, such as Micrococcus luteus ATCC 9341, is prepared to a standardized concentration.

  • Agar Preparation: A sterile nutrient agar is poured into petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with the test organism.

  • Sample Application: Cylinders or wells are placed on the agar surface, and a defined volume of the Spiramycin solution (or extracts from tissues) is added.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 18 hours at 30-37°C).

  • Measurement: The diameter of the zone of inhibition around each cylinder is measured. The potency is calculated by comparing the zone sizes to those produced by standard concentrations of Spiramycin.

4.1.2 Turbidimetric Assay

This method measures the inhibition of microbial growth in a liquid culture by assessing the turbidity.

  • Culture Preparation: A liquid medium is inoculated with a standardized suspension of a test organism like Bacillus subtilis or Staphylococcus aureus.

  • Sample Addition: Serial dilutions of Spiramycin are added to the cultures.

  • Incubation: The cultures are incubated under conditions that promote microbial growth.

  • Turbidity Measurement: The turbidity of each culture is measured using a spectrophotometer or nephelometer at regular intervals. The concentration of Spiramycin that inhibits growth to a certain degree (e.g., 50%) is determined.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Method: Broth microdilution or agar dilution methods are commonly used.

  • Procedure (Broth Microdilution):

    • Serial two-fold dilutions of Spiramycin are prepared in a 96-well microtiter plate.

    • Each well is inoculated with a standardized suspension of the test bacterium (e.g., Staphylococcus spp.).

    • The plate is incubated for 18-24 hours.

    • The MIC is determined as the lowest concentration of Spiramycin at which no visible growth (turbidity) is observed.

High-Performance Liquid Chromatography (HPLC)

HPLC is used for the separation, identification, and quantification of the individual Spiramycin components in various samples, including bulk powders and biological tissues.

  • Sample Preparation: Tissues are homogenized and extracted with a suitable solvent (e.g., acetonitrile/water). The extract is then cleaned up using solid-phase extraction.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A mixture of a buffer (e.g., 0.05 M phosphoric acid) and an organic solvent (e.g., acetonitrile).

    • Detection: UV detection at approximately 232 nm is employed.

  • Quantification: The concentration of each Spiramycin component is determined by comparing its peak area to that of a known standard.

G cluster_workflow Agar Diffusion Assay Workflow prep_plates Prepare Agar Plates inoculate Inoculate with Test Organism prep_plates->inoculate apply_samples Apply Spiramycin Samples and Standards inoculate->apply_samples incubate Incubate Plates apply_samples->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones calculate Calculate Potency measure_zones->calculate

Caption: Workflow for the Agar Diffusion Assay.

Signaling Pathway Visualizations

Antibacterial Mechanism of Action

Spiramycin exerts its antibacterial effect by targeting the bacterial ribosome.

G cluster_ribosome Bacterial Ribosome ribosome_50S 50S Subunit translocation Peptidyl-tRNA Translocation ribosome_50S->translocation Inhibits ribosome_30S 30S Subunit spiramycin Spiramycin spiramycin->ribosome_50S Binds to protein_synthesis Protein Synthesis translocation->protein_synthesis Blocks bacterial_growth Bacterial Growth Inhibition protein_synthesis->bacterial_growth Leads to

Caption: Spiramycin's inhibition of bacterial protein synthesis.

Anti-Inflammatory Signaling Pathway

Spiramycin modulates inflammatory responses by inhibiting key signaling pathways in macrophages.

G LPS LPS MAPK MAPK Phosphorylation (ERK, JNK) LPS->MAPK NFkB NF-κB Nuclear Translocation LPS->NFkB Spiramycin Spiramycin Spiramycin->MAPK Inhibits Spiramycin->NFkB Inhibits Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, iNOS) MAPK->Cytokines Induces NFkB->Cytokines Induces

References

The Unsung Contributor: A Technical Examination of Spiramycin III's Role in the Spiramycin Complex's Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[CITY, State] – [Date] – A comprehensive technical guide released today sheds light on the nuanced role of Spiramycin III within the broader spiramycin antibiotic complex. While often overshadowed by its more abundant counterpart, Spiramycin I, this guide compiles available data to elucidate this compound's contribution to the overall therapeutic efficacy of this macrolide antibiotic, offering valuable insights for researchers, scientists, and drug development professionals.

The spiramycin complex, a mixture of three primary components—Spiramycin I, II, and III—is a 16-membered macrolide antibiotic with a well-established mechanism of action involving the inhibition of bacterial protein synthesis.[1][2] It achieves this by binding to the 50S ribosomal subunit, thereby preventing the translocation step essential for peptide chain elongation.[1][2] This guide delves deeper, exploring the individual contributions of each component to the synergistic power of the complex.

Quantitative Analysis of Spiramycin Components

The spiramycin complex, as defined by the European Pharmacopoeia, has a typical composition where Spiramycin I is the most abundant component.

ComponentTypical Percentage Composition
Spiramycin IMinimum 80.0%
Spiramycin IIMaximum 5.0%
This compoundMaximum 10.0%
Total Minimum 90.0%
Source: European Pharmacopoeia[3]

While Spiramycin I is the predominant and generally most active component, studies on the relative potencies of the individual forms are limited. One interlaboratory study provides a comparative analysis of their microbiological potency.

ComponentRelative Potency (vs. Spiramycin I) - Diffusion AssayRelative Potency (vs. Spiramycin I) - Turbidimetric Assay
Spiramycin I100%100%
Spiramycin II57%45%
This compound72%52%

The "Spiramycin Paradox" and Pharmacokinetics

A key aspect of spiramycin's efficacy is the "spiramycin paradox," where its in vivo activity is often greater than what would be predicted from its in vitro MIC values. This phenomenon is largely attributed to its pharmacokinetic profile, characterized by extensive and rapid distribution into tissues, leading to high concentrations at the site of infection that far exceed serum levels.

While detailed pharmacokinetic data for each individual component is scarce, studies on the complex as a whole indicate a large volume of distribution and a prolonged half-life in tissues. It has been noted that only Spiramycin I is typically detectable in plasma, suggesting that Spiramycin II and III may have different distribution and metabolic profiles, or are present in concentrations below the limit of detection of the assays used. The high tissue penetration of the spiramycin complex is a critical factor in its clinical success.

Mechanism of Action and Potential for Synergy

The fundamental mechanism of action for all spiramycin components is the inhibition of protein synthesis by binding to the bacterial 50S ribosomal subunit. This interaction is slow-binding and slowly reversible, leading to a stable, inactive ribosomal complex. While no distinct mechanism has been identified for this compound, its contribution to the overall efficacy may lie in subtle differences in its binding affinity or its influence on the post-antibiotic effect (PAE). The spiramycin complex is known to have a more prolonged PAE against Staphylococcus aureus compared to erythromycin.

The potential for synergistic or additive effects between Spiramycin I, II, and III is an area that warrants further investigation. The superior in vivo performance of the complex compared to what in vitro data on the primary component might suggest hints at a cooperative action between the components. However, quantitative studies detailing this synergy are lacking in the available literature.

Experimental Protocols

Determination of Microbiological Potency (Agar Diffusion Method)

This method is based on the European Pharmacopoeia for the assay of spiramycin.

  • Test Organism: Micrococcus luteus ATCC 9341 is used as the susceptible test organism.

  • Culture Medium: A suitable agar medium is prepared and sterilized.

  • Inoculation: The sterile agar is cooled to a suitable temperature and inoculated with a standardized suspension of the test organism. The inoculated agar is then poured into petri dishes to a uniform depth.

  • Preparation of Standards and Samples: Standard solutions of a spiramycin reference standard and solutions of the spiramycin components (I, II, and III) are prepared at known concentrations.

  • Application: Cylinders are placed on the surface of the solidified agar. A defined volume of the standard and sample solutions is added to the cylinders.

  • Incubation: The plates are incubated under specified conditions to allow for bacterial growth and diffusion of the antibiotic.

  • Measurement: The diameters of the zones of inhibition around each cylinder are measured.

  • Calculation: The potency of the test samples is calculated by comparing the size of their zones of inhibition to those of the reference standard.

High-Performance Liquid Chromatography (HPLC) for Component Separation

HPLC is employed to determine the percentage content of Spiramycin I, II, and III.

  • Stationary Phase: A C8 or C18 reversed-phase column is typically used.

  • Mobile Phase: A mixture of an acidic buffer (e.g., phosphoric acid) and an organic solvent (e.g., methanol or acetonitrile) is used. The exact composition and gradient may be optimized.

  • Detection: UV detection is performed at approximately 232 nm, the absorption maximum for spiramycin.

  • Sample Preparation: The spiramycin sample is dissolved in a suitable solvent mixture.

  • Injection and Elution: A defined volume of the sample is injected into the HPLC system. The components are separated based on their differential partitioning between the stationary and mobile phases.

  • Quantification: The peak areas corresponding to Spiramycin I, II, and III are integrated, and the percentage content of each is calculated based on the area of a reference standard.

Visualizing Key Pathways and Workflows

Bacterial_Protein_Synthesis_Inhibition cluster_ribosome Bacterial 50S Ribosomal Subunit Peptidyl_Transferase_Center Peptidyl Transferase Center (PTC) Peptide_Exit_Tunnel Peptide Exit Tunnel Spiramycin_Complex Spiramycin Complex (I, II, III) Binding Binds to 50S Subunit near PTC and Exit Tunnel Spiramycin_Complex->Binding Binding->Peptidyl_Transferase_Center Binding->Peptide_Exit_Tunnel Translocation_Block Blocks Translocation of Peptidyl-tRNA Binding->Translocation_Block Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Translocation_Block->Protein_Synthesis_Inhibition Bacteriostatic_Effect Bacteriostatic Effect Protein_Synthesis_Inhibition->Bacteriostatic_Effect

Caption: Mechanism of action of the Spiramycin complex.

Experimental_Workflow Start Start: Evaluate Spiramycin Component Efficacy Separation Separation of Spiramycin Components (I, II, III) via HPLC Start->Separation MIC_Determination In Vitro Activity Assessment: MIC Determination (Broth Microdilution/Agar Diffusion) Separation->MIC_Determination Synergy_Testing Synergy Analysis: Checkerboard Assay of Component Combinations Separation->Synergy_Testing Data_Analysis Data Analysis and Comparison of Component Contributions MIC_Determination->Data_Analysis Synergy_Testing->Data_Analysis In_Vivo_Models In Vivo Efficacy: Animal Infection Models In_Vivo_Models->Data_Analysis Conclusion Conclusion on the Role of This compound in the Overall Complex Efficacy Data_Analysis->Conclusion

Caption: Workflow for evaluating spiramycin components.

Conclusion

While Spiramycin I is the principal component of the spiramycin complex in terms of both quantity and in vitro activity, the available data suggests that this compound is a notable contributor to the overall efficacy. Its relative potency, although lower than Spiramycin I, is significant. The pronounced in vivo effectiveness of the spiramycin complex points towards a complex interplay between the components and their pharmacokinetic properties. Further research is imperative to fully delineate the specific pharmacokinetic profile of this compound and to quantify the potential synergistic effects between the three components. A deeper understanding of these interactions will be invaluable for optimizing the therapeutic use of spiramycin and for the future development of macrolide antibiotics.

References

An In-Depth Technical Guide to the Components of the Spiramycin Antibiotic Complex

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiramycin is a 16-membered macrolide antibiotic produced by the bacterium Streptomyces ambofaciens.[1][2] First discovered in 1954, it is used in human and veterinary medicine to treat a variety of infections, particularly those caused by Gram-positive bacteria and some parasites like Toxoplasma gondii.[1][2][3] Unlike many antibiotics, spiramycin exhibits a notable discrepancy between its moderate in vitro activity and its excellent in vivo efficacy, a phenomenon often termed the "spiramycin paradox". This efficacy is largely attributed to its high and persistent concentrations in tissues.

Spiramycin is not a single molecule but a complex of three major, closely related components: Spiramycin I, II, and III. Understanding the distinct characteristics of these components is crucial for research, quality control, and the development of new macrolide derivatives. This guide provides a detailed technical overview of the spiramycin components, their biochemical properties, mechanisms of action, and the experimental protocols used for their study.

The Core Components of the Spiramycin Complex

The spiramycin complex is composed of three primary macrolides—Spiramycin I, II, and III—which share a common structural framework but differ in the acylation at the C-3 hydroxyl group of the 16-membered lactone ring. A related compound, neospiramycin, is a metabolite formed by the hydrolysis and loss of the mycarose sugar.

Core Structure: The fundamental structure of spiramycin consists of:

  • A 16-membered lactone ring: The polyketide backbone, known as platenolide.

  • Three deoxy sugars: These sugars are attached at different positions on the lactone ring and are essential for antibacterial activity.

    • Mycaminose: An amino sugar.

    • Forosamine: A second amino sugar.

    • Mycarose: A neutral sugar.

Distinguishing the Components: The variation among the three main components lies in the substituent at the C-3 position of the platenolide ring:

  • Spiramycin I: Possesses a hydroxyl group (-OH).

  • Spiramycin II: Features an acetyl group (-OCOCH₃).

  • Spiramycin III: Contains a propionyl group (-OCOCH₂CH₃).

Data Presentation: Quantitative Analysis

The quantitative data related to the spiramycin complex, including the typical composition, in vitro activity, and key pharmacokinetic parameters, are summarized in the tables below.

Table 1: Physicochemical Properties and Typical Composition of Spiramycin Components

Component Molecular Formula Molecular Weight ( g/mol ) Typical Relative Abundance C-3 Substituent
Spiramycin I C₄₃H₇₄N₂O₁₄ 843.05 ~63% - 80% -OH
Spiramycin II C₄₅H₇₆N₂O₁₅ 885.10 ~24% -OCOCH₃

| This compound | C₄₆H₇₈N₂O₁₅ | 899.13 | ~13% | -OCOCH₂CH₃ |

Table 2: In Vitro Activity of the Spiramycin Complex Against Selected Pathogens Note: Comprehensive comparative MIC data for the individual purified components are not readily available in the literature. However, it is reported that antibacterial activity generally increases with the size of the acyl group (this compound > Spiramycin II > Spiramycin I).

PathogenMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Mycoplasma agalactiae1.5832.850
Mycoplasma synoviae0.0625-
General Model (Mixed Culture)16.0 (at 10⁶ bacteria/mL)>128 (at 10⁹ bacteria/mL)

Table 3: Key Pharmacokinetic Parameters of Spiramycin (Oral Administration in Humans)

Parameter Value Reference
Oral Bioavailability 30% - 40%
Peak Plasma Concentration (Cₘₐₓ) 0.4 - 1.65 mg/L
Time to Peak (Tₘₐₓ) 2 - 5 hours
Elimination Half-life (t½) ~5 - 8 hours
Volume of Distribution (Vd) > 300 L

| Plasma Protein Binding | Low (~10%) | |

Mechanism of Action

Like other macrolide antibiotics, spiramycin inhibits bacterial protein synthesis. Its components bind to the 50S subunit of the bacterial ribosome with a 1:1 stoichiometry. The binding site is located within the nascent peptide exit tunnel (NPET), a channel through which newly synthesized polypeptide chains emerge.

The binding of spiramycin sterically obstructs the tunnel, leading to the following key events:

  • Inhibition of Translocation: The antibiotic interferes with the movement of the peptidyl-tRNA from the A-site to the P-site on the ribosome.

  • Dissociation of Peptidyl-tRNA: Spiramycin actively stimulates the premature release of the growing polypeptide chain (as peptidyl-tRNA) from the ribosome.

This cascade effectively terminates protein synthesis, leading to a bacteriostatic effect. At very high concentrations, it may become bactericidal.

Mechanism of Action of Spiramycin cluster_ribosome Bacterial 50S Ribosomal Subunit P_Site P-Site (Peptidyl-tRNA) A_Site A-Site (Aminoacyl-tRNA) Exit_Tunnel Nascent Peptide Exit Tunnel (NPET) Inhibition Inhibition of Translocation Exit_Tunnel->Inhibition Dissociation Premature Dissociation of Peptidyl-tRNA Exit_Tunnel->Dissociation Spiramycin Spiramycin (I, II, or III) Spiramycin->Exit_Tunnel Binds within Protein_Elongation Protein Chain Elongation

Caption: Spiramycin binds to the 50S ribosomal exit tunnel, inhibiting protein synthesis.

Biosynthetic Pathway

Spiramycin is synthesized by Streptomyces ambofaciens through a complex pathway involving a Type I polyketide synthase (PKS) and several tailoring enzymes, primarily glycosyltransferases.

  • Platenolide Ring Formation: A modular Type I PKS synthesizes the 16-membered macrolactone ring, platenolide.

  • Sequential Glycosylation: Three distinct glycosyltransferases sequentially attach the deoxy sugars to the platenolide ring in a specific order: a. Mycaminose is attached first. b. Forosamine is added next. c. Mycarose is the final sugar to be attached.

  • Final Tailoring: After glycosylation, the molecule undergoes final modifications, including acylation at the C-3 position, to produce the final mixture of Spiramycin I, II, and III.

Spiramycin Biosynthetic Pathway PKS Type I Polyketide Synthase (PKS) Platenolide Platenolide (Lactone Ring) PKS->Platenolide GT1 Glycosyltransferase 1 (+ Mycaminose) Platenolide->GT1 Intermediate1 Mycaminosyl-Platenolide GT1->Intermediate1 GT2 Glycosyltransferase 2 (+ Forosamine) Intermediate1->GT2 Intermediate2 Forosaminyl-Mycaminosyl-Platenolide GT2->Intermediate2 GT3 Glycosyltransferase 3 (+ Mycarose) Intermediate2->GT3 SpiramycinI Spiramycin I (Base Molecule) GT3->SpiramycinI Acylation Acyltransferases SpiramycinI->Acylation + Acetyl-CoA SpiramycinI->Acylation + Propionyl-CoA SpiramycinII Spiramycin II Acylation->SpiramycinII SpiramycinIII This compound Acylation->SpiramycinIII Experimental Workflow for HPLC Analysis Sample Sample (Bulk Drug or Biological Matrix) Extraction Extraction / Dilution (Solid-Phase or Liquid-Liquid) Sample->Extraction HPLC HPLC System (Pump, Injector, Column Oven) Extraction->HPLC Inject Sample Separation Reversed-Phase C18 Column (Separation of Components) HPLC->Separation Detection UV Detector (λ = 232 nm) Separation->Detection Data Data Acquisition (Chromatogram) Detection->Data Analysis Peak Integration & Quantification Data->Analysis

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Separation of Spiramycin III

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the effective separation of Spiramycin III from its other major components, Spiramycin I and II. Spiramycin is a macrolide antibiotic produced by Streptomyces ambofaciens and is used in both human and veterinary medicine. The commercial form is a mixture of three main active compounds: Spiramycin I, II, and III. Accurate quantification of this compound is crucial for quality control and pharmacokinetic studies. This document provides a comprehensive protocol, including sample preparation, detailed chromatographic conditions, and expected results, tailored for researchers, scientists, and professionals in drug development.

Introduction

Spiramycin is a 16-membered macrolide antibiotic complex. The three primary components, Spiramycin I, II, and III, differ by the acyl substituent at the C-3 position of the lactone ring. This structural similarity presents a challenge for chromatographic separation. The method outlined here utilizes reversed-phase HPLC, a widely adopted technique for the analysis of macrolide antibiotics, optimized to achieve baseline separation of the Spiramycin components. The detection is performed using UV spectrophotometry, leveraging the chromophores present in the Spiramycin molecule.[1]

Experimental Protocols

Materials and Reagents
  • Spiramycin reference standard (containing Spiramycin I, II, and III)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Dipotassium hydrogen phosphate (K₂HPO₄) (Analytical grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)

  • Orthophosphoric acid (for pH adjustment)

  • Hydrochloric acid (for pH adjustment)

  • Water (HPLC grade or Milli-Q)

Instrumentation

A standard HPLC system equipped with the following is suitable:

  • Quaternary or Binary Gradient Pump

  • Autosampler with temperature control

  • Column Oven

  • UV-Vis or Photodiode Array (PDA) Detector

Preparation of Solutions

Mobile Phase Preparation (Example): To prepare a phosphate buffer (e.g., 0.1 M, pH 6.0), dissolve the appropriate amount of dipotassium hydrogen orthophosphate in HPLC grade water and adjust the pH with orthophosphoric acid.[2] This buffer is then mixed with the organic modifier. For instance, a mobile phase could consist of a 50:50 (v/v) mixture of 0.1 M phosphate buffer (pH 6.0) and acetonitrile.[2][3] All mobile phases should be filtered through a 0.45 µm membrane filter and degassed prior to use.

Standard Solution Preparation: Accurately weigh about 50 mg of the Spiramycin reference standard and dissolve it in the mobile phase to make a 10 mL stock solution, resulting in a concentration of 5000 µg/mL.[2] From this stock, prepare a series of working standard solutions by serial dilution with the mobile phase to cover the desired concentration range for linearity assessment (e.g., 4.0–5000.0 µg/mL).

Sample Preparation (from Tablets): Weigh and finely powder a number of tablets (e.g., ten). An amount of powder equivalent to a target concentration of Spiramycin (e.g., 1000 µg/mL) is weighed and transferred to a volumetric flask. Add the mobile phase, sonicate for approximately 10 minutes to ensure complete dissolution, and then dilute to the final volume with the mobile phase. Filter the resulting solution through a 0.45 µm PVDF or similar syringe filter into an HPLC vial.

HPLC Method Parameters

Several methods have been reported for the separation of Spiramycin. The following tables summarize effective starting conditions that can be further optimized for the specific separation of this compound. Isocratic elution is often sufficient and provides a simpler, more robust method.

Table 1: HPLC Chromatographic Conditions

ParameterCondition 1Condition 2Condition 3
Column C18, 250 x 4.6 mm, 5 µmC8, 250 x 4.6 mm, 5 µmXTerra RP18, 250 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 0.2 M K₂HPO₄ (pH 6.5) : Water (39.5:5:55.5, v/v/v)Acetonitrile : 0.1 M Phosphate Buffer (pH 6.0) (50:50, v/v)Acetonitrile : Methanol : 0.2 M Ammonium Acetate (pH 6.5) : Water (17:15:5:63, v/v/v/v)
Flow Rate 1.0 mL/min0.5 mL/min1.0 mL/min
Column Temperature 70°CAmbientNot Specified
Detection UV at 232 nmUV at 232 nmUV (or MS)
Injection Volume Not Specified2 µLNot Specified

Note: High column temperatures (e.g., 70°C) can significantly improve peak shape and resolution for macrolide antibiotics.

Data Presentation and Expected Results

The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Table 2: Example Method Validation Parameters

ParameterResult
Linearity Range 4.0 - 5000.0 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.21 - 101.10%
Precision (%RSD) < 2%
LOD ~1.5 µg/mL
LOQ ~8.0 µg/mL

Under optimized conditions, the chromatogram should show three distinct and well-resolved peaks corresponding to Spiramycin I, II, and III. The elution order is typically this compound, followed by Spiramycin II, and then Spiramycin I, due to increasing hydrophobicity.

Experimental Workflow and Diagrams

The overall workflow for the HPLC analysis of this compound is depicted below.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_start Start standard_prep Prepare Spiramycin Standard Solutions prep_start->standard_prep sample_prep Prepare Sample Solution (e.g., from tablets) prep_start->sample_prep filtration Filter all solutions (0.45 µm filter) standard_prep->filtration sample_prep->filtration hplc_system HPLC System Setup (Column, Mobile Phase, Temp) filtration->hplc_system injection Inject Sample/Standard into HPLC hplc_system->injection separation Chromatographic Separation on C18/C8 Column injection->separation detection UV Detection at 232 nm separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Integrate Peak Areas (Spiramycin I, II, III) chromatogram->integration quantification Quantify this compound using Calibration Curve integration->quantification report Generate Report quantification->report

Caption: Workflow for this compound HPLC analysis.

Conclusion

The described reversed-phase HPLC method is simple, accurate, and robust for the separation and quantification of this compound in bulk drug and pharmaceutical dosage forms. By carefully selecting the stationary phase, mobile phase composition, and column temperature, excellent resolution between Spiramycin I, II, and III can be achieved. This application note provides a solid foundation for researchers to implement and adapt the method for their specific analytical needs.

References

Application Notes and Protocols for the Isolation and Purification of Spiramycin III from Fermentation Broth

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the isolation and purification of Spiramycin III from the fermentation broth of Streptomyces species. The procedures outlined below cover the essential stages, from initial broth clarification to final purification, employing various chromatography techniques.

Introduction

Spiramycin is a macrolide antibiotic produced by fermentation, typically by Streptomyces ambofaciens or Streptomyces spiramyceticus. It is a mixture of three main components: Spiramycin I, II, and III, which differ in their acylation at the C3 position of the lactone ring. This compound, being the propionyl ester, is a key component of this antibiotic complex. The effective isolation and purification of this compound are critical for its development as a therapeutic agent. This document outlines a multi-step purification strategy designed to achieve high purity and recovery of this compound.

Overall Purification Workflow

The purification process for this compound from the fermentation broth can be summarized in the following key stages:

  • Fermentation Broth Pretreatment: Removal of microbial cells and large particulate matter.

  • Solvent Extraction: Initial isolation of the spiramycin complex from the clarified broth.

  • Chromatographic Purification: Separation of this compound from other spiramycin components and impurities.

  • Final Purification and Concentration: Obtaining highly pure this compound.

The following diagram illustrates the general workflow for the isolation and purification of this compound.

G fermentation Fermentation Broth pretreatment Pretreatment (Centrifugation/Filtration) fermentation->pretreatment extraction Solvent Extraction (Ethyl Acetate) pretreatment->extraction concentration Concentration (Rotary Evaporation) extraction->concentration chromatography Chromatographic Purification (Column/HSCCC) concentration->chromatography final_product Purified this compound chromatography->final_product

Fig. 1: General workflow for this compound purification.

Experimental Protocols

Protocol 1: Pretreatment of Fermentation Broth

This protocol describes the initial clarification of the fermentation broth to remove microbial cells and other suspended solids.

Materials:

  • Spiramycin fermentation broth

  • Centrifuge

  • Whatman No. 1 filter paper or equivalent

  • Buchner funnel and filtration flask

Procedure:

  • Transfer the fermentation broth into centrifuge tubes.

  • Centrifuge the broth at 5,000 rpm for 20 minutes to pellet the microbial cells.[1]

  • Carefully decant the supernatant.

  • Filter the supernatant through Whatman No. 1 filter paper using a Buchner funnel to remove any remaining fine particles.[2]

  • The resulting clear filtrate is now ready for solvent extraction.

Protocol 2: Solvent Extraction of Spiramycin

This protocol details the extraction of the spiramycin complex from the clarified fermentation broth using an organic solvent.

Materials:

  • Clarified fermentation broth

  • Ethyl acetate

  • Sodium hydroxide (NaOH) solution (1 M)

  • Hydrochloric acid (HCl) solution (1 M)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Measure the volume of the clarified fermentation broth.

  • Adjust the pH of the broth to 7.0 using 1 M NaOH or 1 M HCl as needed.[3][4]

  • Transfer the pH-adjusted broth to a separatory funnel.

  • Add an equal volume of ethyl acetate to the separatory funnel (1:1 v/v).[3]

  • Shake the funnel vigorously for 10-15 minutes, periodically venting to release pressure.

  • Allow the layers to separate. The upper organic layer contains the spiramycin.

  • Drain the lower aqueous layer.

  • Collect the upper ethyl acetate layer.

  • Repeat the extraction of the aqueous layer with a fresh portion of ethyl acetate to maximize recovery.

  • Combine all the ethyl acetate extracts.

  • Concentrate the combined organic extracts to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C.

  • The resulting crude extract contains the spiramycin complex.

Protocol 3: Purification of this compound by High-Speed Counter-Current Chromatography (HSCCC)

This protocol describes a highly efficient method for the separation of spiramycin components to isolate this compound.

Materials:

  • Crude spiramycin extract

  • n-Hexane

  • Ethyl acetate

  • Methanol

  • Water

  • High-Speed Counter-Current Chromatograph

  • HPLC system for fraction analysis

Procedure:

  • Prepare the two-phase solvent system by mixing n-hexane, ethyl acetate, methanol, and water in a ratio of 3:6:5:5 (v/v/v/v).

  • Thoroughly mix the solvent system in a separatory funnel and allow the phases to separate.

  • The upper phase will serve as the stationary phase, and the lower phase as the mobile phase.

  • Fill the HSCCC column with the stationary phase.

  • Dissolve a known amount of the crude spiramycin extract (e.g., 25 mg) in a small volume of the biphasic solvent mixture.

  • Inject the sample into the HSCCC system.

  • Perform the separation by pumping the mobile phase at a suitable flow rate while the column is rotating at a high speed.

  • Collect fractions of the eluent.

  • Analyze the collected fractions by HPLC to identify those containing pure this compound.

  • Pool the fractions containing pure this compound and concentrate to obtain the final product.

Protocol 4: Analytical HPLC for this compound Quantification

This protocol provides a method for the quantitative analysis of this compound in samples from various purification stages.

Materials:

  • This compound standard

  • Acetonitrile (HPLC grade)

  • Dipotassium hydrogen orthophosphate buffer (0.1 M)

  • Hydrochloric acid (0.1 M)

  • C8 or C18 reverse-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm)

  • HPLC system with UV detector

Procedure:

  • Prepare the mobile phase consisting of a 50:50 (v/v) mixture of 0.1 M dipotassium hydrogen orthophosphate buffer (pH adjusted to 6.0 with 0.1 M HCl) and acetonitrile.

  • Set the HPLC system parameters:

    • Column: C8 reverse-phase, 250 x 4.6 mm, 5 µm

    • Mobile Phase: 50:50 (v/v) 0.1 M phosphate buffer (pH 6.0) / Acetonitrile

    • Flow Rate: 0.5 mL/min

    • Detection Wavelength: 232 nm

    • Injection Volume: 2-10 µL

  • Prepare a series of standard solutions of this compound of known concentrations.

  • Inject the standard solutions to generate a calibration curve.

  • Prepare the samples for analysis by dissolving them in the mobile phase and filtering through a 0.45 µm syringe filter.

  • Inject the samples into the HPLC system.

  • Quantify the amount of this compound in the samples by comparing the peak areas to the calibration curve.

Data Presentation

The following tables summarize representative quantitative data for the purification of this compound.

Table 1: Summary of a Representative Purification of this compound

Purification StepStarting Material (g)Product (g)Recovery (%)Purity of this compound (%)
Crude Extract 25.025.0100~10-15
HSCCC Purification 0.0250.00176.897.4

Table 2: High-Speed Counter-Current Chromatography (HSCCC) of Spiramycin Components

ComponentAmount from 25 mg Crude Extract (mg)Purity (%)
Spiramycin I 13.498.2
Spiramycin II 0.792.3
This compound 1.797.4

Logical Relationships in Purification

The following diagram illustrates the logical flow and decision points in the purification strategy.

G start Start: Fermentation Broth pretreatment Broth Pretreatment start->pretreatment extraction Solvent Extraction pretreatment->extraction crude_extract Crude Spiramycin Extract extraction->crude_extract hplc_analysis1 HPLC Analysis of Crude Extract crude_extract->hplc_analysis1 chromatography Chromatographic Separation crude_extract->chromatography fraction_collection Fraction Collection chromatography->fraction_collection hplc_analysis2 HPLC Analysis of Fractions fraction_collection->hplc_analysis2 pooling Pooling of Pure Fractions hplc_analysis2->pooling final_product Purified this compound pooling->final_product

Fig. 2: Logical flow of the this compound purification process.

Conclusion

The protocols and data presented in these application notes provide a robust framework for the successful isolation and purification of this compound from fermentation broth. The combination of solvent extraction and high-speed counter-current chromatography offers an effective strategy for achieving high purity and reasonable recovery of the target compound. The analytical HPLC method described is suitable for monitoring the purification process and for the final quality control of the purified this compound. These methods can be adapted and optimized by researchers to suit their specific fermentation conditions and available equipment.

References

Application Notes and Protocols for Determining Spiramycin III Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiramycin III is a macrolide antibiotic belonging to the spiramycin family, which is produced by Streptomyces ambofaciens. Macrolides are known for their bacteriostatic activity, which is achieved by inhibiting protein synthesis through binding to the 50S ribosomal subunit of bacteria.[1][2][3] Beyond their antimicrobial properties, it is crucial to assess the cytotoxic potential of such compounds on mammalian cells, especially during drug development and for topical applications. These application notes provide detailed protocols for a panel of standard cell culture assays to comprehensively evaluate the cytotoxicity of this compound. The assays included are the MTT assay for cell metabolic activity, the Lactate Dehydrogenace (LDH) assay for membrane integrity, and apoptosis assays for detecting programmed cell death.

Data Presentation

The following tables summarize hypothetical quantitative data for the described cytotoxicity assays. These tables are for illustrative purposes and actual results may vary depending on the cell line and experimental conditions.

Table 1: MTT Assay - Cell Viability (%) after Treatment with this compound

Concentration (µM)24 Hours48 Hours72 Hours
0 (Control) 100 ± 5.2100 ± 6.1100 ± 5.8
3.13 98.5 ± 4.997.2 ± 5.595.1 ± 6.3
6.25 97.1 ± 5.194.8 ± 6.090.3 ± 5.9
12.5 95.3 ± 4.790.1 ± 5.382.4 ± 6.1
25 92.8 ± 5.585.6 ± 6.271.5 ± 5.7
50 88.4 ± 6.076.3 ± 5.858.9 ± 6.4
100 81.2 ± 5.365.1 ± 6.545.2 ± 5.9

Data represents mean ± standard deviation.

Table 2: LDH Assay - Cytotoxicity (%) after Treatment with this compound

Concentration (µM)24 Hours48 Hours72 Hours
0 (Control) 5.1 ± 1.25.8 ± 1.56.2 ± 1.4
3.13 6.3 ± 1.47.1 ± 1.68.5 ± 1.9
6.25 7.8 ± 1.59.2 ± 1.812.4 ± 2.1
12.5 9.5 ± 1.813.6 ± 2.018.9 ± 2.5
25 12.7 ± 2.119.8 ± 2.429.7 ± 3.0
50 18.9 ± 2.528.4 ± 2.942.1 ± 3.5
100 25.6 ± 3.039.7 ± 3.855.8 ± 4.1

Data represents mean ± standard deviation.

Table 3: Apoptosis Assay (Annexin V/PI) - Percentage of Apoptotic and Necrotic Cells after 48 Hours of Treatment with this compound

Concentration (µM)Live Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
0 (Control) 95.2 ± 2.12.5 ± 0.82.3 ± 0.7
25 80.1 ± 3.512.3 ± 1.97.6 ± 1.5
50 68.5 ± 4.120.7 ± 2.510.8 ± 1.8
100 52.3 ± 4.831.4 ± 3.116.3 ± 2.2

Data represents mean ± standard deviation.

Experimental Workflow

The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound.

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis Cell_Culture Maintain and passage selected cell line Cell_Seeding Seed cells into 96-well plates Cell_Culture->Cell_Seeding Compound_Prep Prepare this compound stock and working solutions Treatment Treat cells with varying concentrations of this compound Cell_Seeding->Treatment Incubation Incubate for 24, 48, and 72 hours Treatment->Incubation MTT_Assay MTT Assay (Metabolic Activity) Incubation->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Incubation->LDH_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI or Caspase) Incubation->Apoptosis_Assay Data_Acquisition Measure absorbance or fluorescence MTT_Assay->Data_Acquisition LDH_Assay->Data_Acquisition Apoptosis_Assay->Data_Acquisition Data_Analysis Calculate % viability, % cytotoxicity, or % apoptosis Data_Acquisition->Data_Analysis

Caption: General experimental workflow for cytotoxicity assessment.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

Materials:

  • This compound

  • Selected cell line (e.g., NIH/3T3 fibroblasts, HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound solutions at various concentrations (e.g., 3.13 to 100 µM). Include wells with medium only (blank) and cells with vehicle control (e.g., DMSO if used to dissolve the compound).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium containing MTT and add 100-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100

Lactate Dehydrogenase (LDH) Assay

This assay quantifies the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.

Materials:

  • This compound

  • Selected cell line

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • LDH cytotoxicity assay kit (commercially available kits provide necessary reagents)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired time points.

  • Sample Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Typically, this involves mixing a substrate and a dye solution. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.

  • Stop Reaction (if applicable): Some kits require the addition of a stop solution. Add the stop solution as per the manufacturer's protocol.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

  • Data Analysis: Determine the percentage of cytotoxicity using the following formula, including controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

    • % Cytotoxicity = [(Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100

Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism of cytotoxicity. It can be detected through various methods, including the externalization of phosphatidylserine (Annexin V staining) and the activation of caspases.

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Early apoptotic cells expose phosphatidylserine on the outer cell membrane, which is detected by Annexin V. PI is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live or early apoptotic cells, thus staining late apoptotic and necrotic cells.

Materials:

  • This compound

  • Selected cell line

  • Complete cell culture medium

  • 6-well plates

  • Annexin V-FITC/PI apoptosis detection kit

  • Binding buffer

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then neutralize with complete medium. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.

Caspases are a family of proteases that are key mediators of apoptosis. Caspase-3 and -7 are effector caspases that are activated during the apoptotic cascade.

Materials:

  • This compound

  • Selected cell line

  • White-walled 96-well plates

  • Caspase-Glo® 3/7 Assay kit or similar

  • Luminometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described previously.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence of each sample using a luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of caspase activity and can be used to determine the induction of apoptosis.

Signaling Pathway

Spiramycin and its derivatives can induce apoptosis through various signaling pathways. While the precise mechanism for this compound is not fully elucidated, macrolides can modulate pathways such as the MAPK signaling cascade. The diagram below illustrates a generalized view of the intrinsic and extrinsic apoptosis pathways, highlighting key proteins that could be affected.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway cluster_mapk MAPK Pathway Death_Receptor Death Receptor (e.g., Fas, TNFR) Caspase8 Caspase-8 Death_Receptor->Caspase8 Activation Bcl2_family Bcl-2 family (Bax, Bak, Bcl-2) Caspase8->Bcl2_family Bid cleavage Caspase37 Caspase-3, -7 Caspase8->Caspase37 Activation Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome formation and activation Caspase9 Caspase-9 Apaf1->Caspase9 Apoptosome formation and activation Caspase9->Caspase37 Activation Bcl2_family->Mitochondrion Regulate membrane permeability Spiramycin_Effect_Intrinsic This compound (Potential modulation) Spiramycin_Effect_Intrinsic->Bcl2_family Apoptosis Apoptosis (DNA fragmentation, cell shrinkage) Caspase37->Apoptosis Spiramycin_Effect_MAPK Spiramycin derivative (Activation) Erk_p38 Erk/p38 MAPK Spiramycin_Effect_MAPK->Erk_p38 Erk_p38->Apoptosis

Caption: Generalized apoptosis signaling pathways and potential points of modulation by Spiramycin.

References

Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Testing of Spiramycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiramycin is a macrolide antibiotic produced by Streptomyces ambofaciens. It is a mixture of three main components: Spiramycin I, II, and III, with Spiramycin I being the major and most active component.[1][2] This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Spiramycin, which is the lowest concentration of the antibiotic that prevents the visible growth of a microorganism. The primary method detailed is the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). An agar dilution method is also described as an alternative.

Note on Spiramycin III: Commercially available Spiramycin is a mixture of Spiramycin I, II, and III. An interlaboratory study has shown that the in-vitro activity of Spiramycin I is significantly higher than that of Spiramycin II and III.[3] By diffusion assay, the activities of Spiramycin II and III relative to Spiramycin I were found to be approximately 57% and 72%, respectively.[3] By turbidimetric assay, these relative activities were found to be 45% and 52%, respectively.[3] This protocol is designed for the testing of the Spiramycin mixture. If purified this compound is being tested, the same protocol can be followed, but the results should be interpreted with the understanding of its lower relative potency compared to the standard mixture.

Principle of the Method

The Minimum Inhibitory Concentration (MIC) is determined by incubating a standardized inoculum of a microorganism with serial dilutions of an antimicrobial agent. The lowest concentration of the antimicrobial agent that inhibits the visible growth of the microorganism is the MIC. This can be performed in a liquid broth medium (broth dilution) or on a solid agar medium (agar dilution).

Materials and Reagents

  • Spiramycin analytical standard powder

  • Dimethyl sulfoxide (DMSO)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Mueller-Hinton Agar (MHA)

  • Sterile 96-well microtiter plates

  • Sterile petri dishes

  • Sterile tubes for dilutions

  • Micropipettes and sterile tips

  • Inoculating loops or sterile swabs

  • McFarland 0.5 turbidity standard

  • Vortex mixer

  • Incubator (35 ± 2°C)

  • Quality control (QC) bacterial strains (e.g., Staphylococcus aureus ATCC® 29213™, Enterococcus faecalis ATCC® 29212™, Escherichia coli ATCC® 25922™)

Experimental Protocols

Preparation of Spiramycin Stock Solution
  • Dissolving the Powder: Spiramycin is sparingly soluble in water but soluble in DMSO. To prepare a stock solution, accurately weigh the required amount of Spiramycin powder.

  • Calculation of Stock Concentration: Use the following formula to calculate the amount of powder needed for the stock solution: Weight (mg) = [Volume (mL) x Desired Concentration (µg/mL)] / Potency (µg/mg) The potency value is provided by the manufacturer on the certificate of analysis.

  • Solvent: Dissolve the weighed Spiramycin powder in a small volume of DMSO to create a high-concentration stock solution (e.g., 10,000 µg/mL).

  • Sterilization: The stock solution should be sterilized by filtration through a 0.22 µm syringe filter.

  • Storage: Aliquot the sterile stock solution into sterile cryovials and store at -20°C or lower. Avoid repeated freeze-thaw cycles.

Broth Microdilution Method (as per CLSI/EUCAST guidelines)

This is the recommended method for quantitative MIC determination.

4.2.1. Media Preparation

Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) according to the manufacturer's instructions, ensuring the final pH is between 7.2 and 7.4 at room temperature. The broth should be sterilized by autoclaving.

4.2.2. Inoculum Preparation

  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism using a sterile loop.

  • Transfer the colonies into a tube containing sterile saline or broth.

  • Vortex the tube to create a smooth suspension.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.

  • Within 15 minutes of preparation, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4.2.3. Preparation of Spiramycin Dilutions in the Microtiter Plate

  • Aseptically add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

  • Add an additional 100 µL of the appropriate Spiramycin working solution (prepared from the stock solution) to the first well of each row, resulting in a total volume of 200 µL.

  • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second well, mixing, and continuing this process across the plate to the desired final concentration. Discard 100 µL from the last well containing the antibiotic.

  • The final volume in each well will be 100 µL after the addition of the inoculum.

4.2.4. Inoculation and Incubation

  • Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a growth control well (inoculum in broth without antibiotic) and a sterility control well (broth only).

  • Seal the plate or cover it with a sterile lid and incubate at 35 ± 2°C for 16-20 hours in ambient air.

4.2.5. Reading and Interpreting Results

  • After incubation, examine the plate for bacterial growth. The MIC is the lowest concentration of Spiramycin that completely inhibits visible growth (i.e., the first clear well).

  • The growth control well should show distinct turbidity, and the sterility control well should remain clear.

Agar Dilution Method (as per CLSI/EUCAST guidelines)

This method is an alternative for testing multiple isolates simultaneously.

4.3.1. Media Preparation

  • Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and sterilize by autoclaving.

  • Cool the molten agar to 45-50°C in a water bath.

  • Prepare serial two-fold dilutions of Spiramycin in a suitable solvent.

  • Add a defined volume of each Spiramycin dilution to a specific volume of molten MHA to achieve the desired final concentrations. For example, add 1 mL of a 10x Spiramycin dilution to 9 mL of molten agar.

  • Mix well and pour the agar into sterile petri dishes. Allow the plates to solidify.

  • Include a control plate with no antibiotic.

4.3.2. Inoculum Preparation

Prepare the inoculum as described for the broth microdilution method (Section 4.2.2), but the final diluted suspension should be approximately 1 x 10⁷ CFU/mL.

4.3.3. Inoculation and Incubation

  • Spot-inoculate a defined volume (e.g., 1-10 µL) of the bacterial suspension onto the surface of each agar plate, including the control plate. An inoculum-replicating device can be used to test multiple isolates simultaneously.

  • Allow the inoculum spots to dry completely before inverting the plates.

  • Incubate the plates at 35 ± 2°C for 16-20 hours.

4.3.4. Reading and Interpreting Results

The MIC is the lowest concentration of Spiramycin that completely inhibits the growth of the organism, or that allows the growth of no more than one or two colonies.

Quality Control

Quality control is essential to ensure the accuracy and reproducibility of MIC testing.

  • QC Strains: Test recommended QC strains with known MIC ranges with each batch of tests.

  • Acceptable Ranges: The MIC values for the QC strains must fall within the established acceptable ranges. As of the latest CLSI and EUCAST public documents, specific MIC quality control ranges for Spiramycin are not defined. It is recommended to test QC strains such as S. aureus ATCC® 29213™, E. faecalis ATCC® 29212™, and E. coli ATCC® 25922™ and establish internal, laboratory-specific QC ranges based on consistent performance.

  • Purity Check: Subculture the inoculum to a non-selective agar plate to check for purity.

  • Growth and Sterility Controls: Ensure the growth and sterility controls in each assay perform as expected.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Preparation of Spiramycin Dilutions for Broth Microdilution

WellSpiramycin Concentration (µg/mL)Volume of Spiramycin Solution (µL)Volume of CAMHB (µL)
164100 (from 128 µg/mL stock)100
232100 (from well 1)100
316100 (from well 2)100
48100 (from well 3)100
54100 (from well 4)100
62100 (from well 5)100
71100 (from well 6)100
80.5100 (from well 7)100
90.25100 (from well 8)100
100.125100 (from well 9)100
11Growth Control0100
12Sterility Control0200 (no inoculum)

Note: This is an example concentration range and should be adjusted based on the expected MICs of the test organisms.

Table 2: Interpretation of MIC Results (Example)

OrganismSpiramycin MIC (µg/mL)Interpretation
Staphylococcus aureus ATCC® 29213™[Insert Observed MIC][Within/Outside QC Range]
Test Isolate 12-
Test Isolate 2>64-

Note: As of the date of this document, specific clinical breakpoints for Spiramycin are not provided by CLSI or EUCAST. Interpretation of "Susceptible," "Intermediate," and "Resistant" should be based on established epidemiological cut-off values or institutional guidelines. Representative MIC values for Staphylococcus spp. have been reported to be in the range of 0.031 µg/mL – 0.063 µg/mL.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the broth microdilution MIC testing protocol.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_results Results prep_media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) plate_prep Prepare Serial Dilutions of Spiramycin in 96-well Plate prep_media->plate_prep Dispense into wells prep_stock Prepare Spiramycin Stock Solution prep_stock->plate_prep Add to first well and serially dilute prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Plate with Standardized Bacterial Suspension prep_inoculum->inoculate Add to all test wells plate_prep->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic qc_check Verify Quality Control (QC) Results read_mic->qc_check report Report MIC Value qc_check->report If QC is valid

References

Application Notes and Protocols: Studying Spiramycin III Binding to the 50S Ribosomal Subunit

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques used to study the interaction of Spiramycin III, a 16-membered macrolide antibiotic, with its target, the bacterial 50S ribosomal subunit. Detailed protocols for key experimental methodologies are provided to facilitate research into the mechanism of action and binding characteristics of this antibiotic.

This compound inhibits bacterial protein synthesis by binding to the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit.[1][2] This interaction is believed to stimulate the dissociation of peptidyl-tRNA from the ribosome during translocation, ultimately leading to the cessation of protein elongation.[3][4] Understanding the precise nature of this binding is crucial for the development of new antibacterial agents and for combating antibiotic resistance.

Quantitative Data Summary

The following table summarizes key quantitative data related to the binding and inhibitory activity of Spiramycin.

ParameterValueMethodOrganism/System
Dissociation Constant (Kd) 1.8 nMKinetic analysis of ribosomal complex interactionEscherichia coli in vitro system
Minimum Inhibitory Concentration (MIC) 0.031 - 0.063 µg/mLAntimicrobial Susceptibility TestingStaphylococcus spp.
Minimum Inhibitory Concentration (MIC) 2 - 32 µMAntibacterial EvaluationS. aureus, S. aureus MRSA, S. epidermidis, B. subtilis

Note: Minimum Inhibitory Concentration (MIC) values reflect the inhibition of bacterial growth in culture and are not a direct measure of in vitro protein synthesis inhibition (IC50). However, they provide a valuable indication of the antibiotic's potency.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and reagents.

Purification of 50S Ribosomal Subunits

A robust supply of pure and active 50S ribosomal subunits is fundamental for all binding studies. This protocol is adapted from methodologies for purifying bacterial ribosomes.

Protocol: Purification of Bacterial 50S Ribosomal Subunits

  • Bacterial Cell Culture and Harvest:

    • Culture a suitable bacterial strain (e.g., Escherichia coli MRE600) in a rich medium to mid-log phase.

    • Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.

    • Wash the cell pellet with a buffer containing 20 mM Tris-HCl (pH 7.5), 100 mM NH4Cl, 10.5 mM Mg(OAc)2, and 0.5 mM EDTA.

  • Cell Lysis:

    • Resuspend the cell pellet in lysis buffer (20 mM Tris-HCl pH 7.6, 10 mM MgCl2, 150 mM KCl, 30 mM NH4Cl, and protease inhibitors).

    • Lyse the cells by sonication or using a French press.

    • Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C to remove cell debris.

  • Ribosome Isolation:

    • Layer the clarified lysate onto a sucrose cushion (e.g., 1.1 M sucrose in a buffer similar to the wash buffer).

    • Centrifuge at 100,000 x g for 16-20 hours at 4°C. The ribosome pellet will be at the bottom of the tube.

  • Subunit Dissociation and Separation:

    • Gently rinse the ribosome pellet with a low-magnesium buffer (e.g., 20 mM Tris-HCl, 100 mM NH4Cl, 1 mM MgCl2) to promote the dissociation of 70S ribosomes into 30S and 50S subunits.

    • Resuspend the pellet in the same low-magnesium buffer.

    • Layer the resuspended ribosomes onto a 10-40% sucrose density gradient prepared in the low-magnesium buffer.

    • Centrifuge at 70,000 x g for 16 hours at 4°C.

  • Fractionation and Concentration:

    • Fractionate the gradient and monitor the absorbance at 260 nm to identify the peaks corresponding to the 30S and 50S subunits.

    • Pool the fractions containing the 50S subunits.

    • Concentrate the 50S subunits by ultracentrifugation and resuspend in a storage buffer (e.g., 20 mM Tris-HCl pH 7.5, 60 mM NH4Cl, 6 mM Mg(OAc)2, 6 mM β-mercaptoethanol).

    • Determine the concentration of the 50S subunits spectrophotometrically (1 A260 unit = 36 pmol/mL).

    • Store the purified 50S subunits at -80°C.

G cluster_0 Cell Growth and Lysis cluster_1 Ribosome Isolation cluster_2 Subunit Separation cluster_3 Final Product Bacterial Culture Bacterial Culture Cell Harvest Cell Harvest Bacterial Culture->Cell Harvest Cell Lysis Cell Lysis Cell Harvest->Cell Lysis Clarified Lysate Clarified Lysate Cell Lysis->Clarified Lysate Sucrose Cushion Centrifugation Sucrose Cushion Centrifugation Clarified Lysate->Sucrose Cushion Centrifugation Ribosome Pellet Ribosome Pellet Sucrose Cushion Centrifugation->Ribosome Pellet Resuspend in Low Mg2+ Resuspend in Low Mg2+ Ribosome Pellet->Resuspend in Low Mg2+ Sucrose Gradient Centrifugation Sucrose Gradient Centrifugation Resuspend in Low Mg2+->Sucrose Gradient Centrifugation Fractionation (A260) Fractionation (A260) Sucrose Gradient Centrifugation->Fractionation (A260) Pool 50S Fractions Pool 50S Fractions Fractionation (A260)->Pool 50S Fractions Concentration Concentration Pool 50S Fractions->Concentration Purified 50S Subunits Purified 50S Subunits Concentration->Purified 50S Subunits

Fig 1. Workflow for 50S ribosomal subunit purification.
X-ray Crystallography

This technique provides high-resolution structural information on the this compound-50S complex, revealing the precise binding site and interactions.

Protocol: X-ray Crystallography of the this compound-50S Complex

  • Complex Formation:

    • Incubate purified 50S ribosomal subunits with a molar excess of this compound (e.g., 10-50 fold) in a suitable buffer (e.g., 20 mM Tris-HCl pH 7.5, 60 mM NH4Cl, 10 mM MgCl2) for at least 1 hour on ice to ensure complex formation.

  • Crystallization:

    • Set up crystallization trials using the hanging-drop or sitting-drop vapor diffusion method.

    • Screen a wide range of crystallization conditions (precipitants, pH, temperature, and additives). A starting point could be conditions previously successful for other macrolide-ribosome complexes (e.g., using polyethylene glycol (PEG) as a precipitant).

    • Optimize initial crystal hits by refining the concentrations of the complex, precipitant, and additives.

  • Crystal Soaking (Alternative to Co-crystallization):

    • Grow crystals of the apo-50S subunit.

    • Prepare a solution of this compound in a cryoprotectant-compatible buffer.

    • Soak the apo-50S crystals in this solution for a defined period (e.g., a few hours to overnight) to allow the antibiotic to diffuse into the crystal and bind to the ribosome.

  • Data Collection:

    • Cryo-protect the crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) to prevent ice formation during freezing.

    • Flash-cool the crystals in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination:

    • Process the diffraction data using appropriate software (e.g., XDS, HKL2000).

    • Solve the structure using molecular replacement with a known 50S subunit structure as a search model.

    • Build the model of this compound into the electron density map and refine the structure.

G Purified 50S Subunits Purified 50S Subunits Complex Formation Complex Formation Purified 50S Subunits->Complex Formation This compound This compound This compound->Complex Formation Crystallization Screening Crystallization Screening Complex Formation->Crystallization Screening Crystal Optimization Crystal Optimization Crystallization Screening->Crystal Optimization Data Collection (Synchrotron) Data Collection (Synchrotron) Crystal Optimization->Data Collection (Synchrotron) Structure Determination Structure Determination Data Collection (Synchrotron)->Structure Determination

Fig 2. X-ray crystallography workflow.
Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is another powerful technique for determining the structure of the this compound-50S complex, particularly for large and flexible complexes that are difficult to crystallize.

Protocol: Cryo-EM of the this compound-50S Complex

  • Complex Formation:

    • Prepare the this compound-50S complex as described for X-ray crystallography (Protocol 2, Step 1). The final concentration of the complex should be in the range of 50-200 nM.

  • Grid Preparation:

    • Apply a small volume (3-4 µL) of the complex solution to a glow-discharged cryo-EM grid (e.g., Quantifoil R2/2).

    • Blot the grid with filter paper to remove excess liquid, leaving a thin film of the solution.

    • Plunge-freeze the grid in liquid ethane using a vitrification robot (e.g., Vitrobot).

  • Data Collection:

    • Transfer the vitrified grid to a cryo-transmission electron microscope (cryo-TEM).

    • Collect a large dataset of images (micrographs) at a high magnification and under low-dose conditions to minimize radiation damage.

  • Image Processing and 3D Reconstruction:

    • Perform motion correction on the raw movie frames.

    • Estimate the contrast transfer function (CTF) for each micrograph.

    • Pick individual particle images from the micrographs.

    • Perform 2D classification to remove junk particles and select well-defined particle classes.

    • Generate an initial 3D model.

    • Perform 3D classification and refinement to obtain a high-resolution 3D reconstruction of the this compound-50S complex.

  • Model Building and Analysis:

    • Dock a model of the 50S subunit into the cryo-EM density map.

    • Build the atomic model of this compound into the corresponding density.

    • Refine the overall structure and analyze the binding interactions.

G Spiramycin-50S Complex Spiramycin-50S Complex Grid Preparation Grid Preparation Spiramycin-50S Complex->Grid Preparation Vitrification (Plunge Freezing) Vitrification (Plunge Freezing) Grid Preparation->Vitrification (Plunge Freezing) Cryo-TEM Data Collection Cryo-TEM Data Collection Vitrification (Plunge Freezing)->Cryo-TEM Data Collection Image Processing Image Processing Cryo-TEM Data Collection->Image Processing 3D Reconstruction 3D Reconstruction Image Processing->3D Reconstruction Model Building Model Building 3D Reconstruction->Model Building

Fig 3. Cryo-EM experimental workflow.
Chemical Footprinting

This biochemical technique identifies the specific nucleotides in the 23S rRNA that are protected by this compound binding, thus mapping its binding site. Dimethyl sulfate (DMS) is a common chemical probe that methylates accessible adenine (N1) and cytosine (N3) residues.

Protocol: DMS Footprinting of this compound on the 50S Subunit

  • Complex Formation:

    • Incubate purified 50S ribosomal subunits with and without this compound (at a concentration several-fold above its Kd) in a reaction buffer (e.g., 80 mM potassium cacodylate pH 7.2, 100 mM NH4Cl, 10 mM MgCl2) for 30 minutes at 37°C.

  • DMS Modification:

    • Add DMS to the reaction mixtures to a final concentration of 1-5 mM.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C to allow for limited methylation.

    • Quench the reaction by adding a stop solution (e.g., containing β-mercaptoethanol).

  • RNA Extraction:

    • Extract the 23S rRNA from the reaction mixtures using a standard phenol-chloroform extraction protocol followed by ethanol precipitation.

  • Primer Extension Analysis:

    • Design a fluorescently labeled DNA primer that is complementary to a region of the 23S rRNA downstream of the expected this compound binding site.

    • Perform a reverse transcription reaction using the extracted rRNA as a template and the labeled primer. Reverse transcriptase will stop at the methylated nucleotides.

    • Include a sequencing ladder (dideoxy sequencing) of the unmodified 23S rRNA for precise identification of the modified bases.

  • Data Analysis:

    • Separate the cDNA products by denaturing polyacrylamide gel electrophoresis.

    • Visualize the gel using a fluorescence scanner.

    • Compare the band patterns of the this compound-treated and untreated samples. Nucleotides that are protected from DMS modification by this compound binding will show a decrease in band intensity in the treated lane compared to the untreated lane.

G 50S Subunits 50S Subunits Incubate +/- this compound Incubate +/- this compound 50S Subunits->Incubate +/- this compound DMS Modification DMS Modification Incubate +/- this compound->DMS Modification RNA Extraction RNA Extraction DMS Modification->RNA Extraction Primer Extension Primer Extension RNA Extraction->Primer Extension Gel Electrophoresis & Analysis Gel Electrophoresis & Analysis Primer Extension->Gel Electrophoresis & Analysis

Fig 4. Chemical footprinting workflow.
In Vitro Translation Inhibition Assay

This assay directly measures the inhibitory effect of this compound on protein synthesis in a cell-free system, allowing for the determination of an IC50 value.

Protocol: In Vitro Translation Inhibition Assay

  • Prepare the In Vitro Translation System:

    • Use a commercially available bacterial cell-free transcription-translation system (e.g., from E. coli).

    • Prepare a master mix containing all necessary components (amino acids, energy source, etc.) except the DNA template and this compound.

  • Set up the Reactions:

    • In a microplate, set up reactions containing the master mix, a DNA template encoding a reporter protein (e.g., luciferase or GFP), and varying concentrations of this compound.

    • Include positive (no antibiotic) and negative (no DNA template) controls.

  • Incubation:

    • Incubate the reactions at the recommended temperature (e.g., 37°C) for a sufficient time to allow for protein expression (e.g., 1-2 hours).

  • Detection of Reporter Protein:

    • Measure the amount of reporter protein produced in each reaction.

      • For luciferase, add the luciferin substrate and measure luminescence.

      • For GFP, measure fluorescence.

  • Data Analysis:

    • Plot the reporter signal as a function of the this compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value (the concentration of this compound that inhibits protein synthesis by 50%).

Mechanism of Action: this compound Binding to the 50S Ribosome

This compound, like other macrolides, binds within the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit. Its binding site is in close proximity to the peptidyl transferase center (PTC), the catalytic core of the ribosome responsible for peptide bond formation. By occupying this strategic position, this compound sterically hinders the passage of the growing polypeptide chain. The primary mechanism of action is the stimulation of the dissociation of peptidyl-tRNA from the ribosome during the translocation step of elongation.[3] This premature release of the nascent peptide chain effectively terminates protein synthesis.

G cluster_0 Protein Synthesis Elongation Cycle A-site tRNA binding A-site tRNA binding Peptide bond formation Peptide bond formation A-site tRNA binding->Peptide bond formation Translocation Translocation Peptide bond formation->Translocation Translocation->A-site tRNA binding Stimulates peptidyl-tRNA dissociation Stimulates peptidyl-tRNA dissociation Translocation->Stimulates peptidyl-tRNA dissociation affects This compound This compound 50S Ribosomal Subunit (NPET) 50S Ribosomal Subunit (NPET) This compound->50S Ribosomal Subunit (NPET) Binds to Steric hindrance in NPET Steric hindrance in NPET 50S Ribosomal Subunit (NPET)->Steric hindrance in NPET Steric hindrance in NPET->Stimulates peptidyl-tRNA dissociation leads to Inhibition of protein synthesis Inhibition of protein synthesis Stimulates peptidyl-tRNA dissociation->Inhibition of protein synthesis

Fig 5. Mechanism of this compound action.

References

Application Notes and Protocols for the In Vitro Toxicological Assessment of Spiramycin III

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiramycin is a macrolide antibiotic produced by Streptomyces ambofaciens. It is a mixture of three main components: Spiramycin I, II, and III. While used in the treatment of various bacterial infections, a thorough in vitro toxicological assessment is crucial for understanding its safety profile at the cellular level. This document provides detailed application notes and protocols for evaluating the potential cytotoxicity and genotoxicity of Spiramycin III. The following protocols and data, primarily based on studies of the spiramycin mixture, serve as a comprehensive guide for the toxicological assessment of its individual components.

Data Presentation

The following table summarizes quantitative data from in vitro toxicological studies on spiramycin. It is important to note that these studies were conducted using a mixture of spiramycin I, II, and III, and thus the results are representative of the combined effects of these components.

Assay Type Cell Line Endpoint Concentration Range Exposure Time Result Reference
MTT AssayNIH/3T3 (Mouse Fibroblast)Cell Viability3.13 - 100 µM24, 48, 72 hoursIncreased cell proliferation at lower concentrations and shorter durations; significant reduction in viability at 50 and 100 µM after 72 hours.[1][2][1][2]
Morphological AnalysisNIH/3T3 (Mouse Fibroblast)Cytoskeleton and Nuclear Integrity100 µM24 hoursNo significant changes observed in cytoskeleton or nucleus compared to control.[1]
Various Cytotoxicity AssaysChang Liver Cells (Human)CytotoxicityNot specified4, 48, 96 hoursGeneral macrolide cytotoxicity ranking varied with assay and incubation time.
Genotoxicity AssaysMammalian CellsForward MutationNot specifiedNot specifiedNegative
Genotoxicity AssaysMammalian CellsChromosomal Aberrations (in vitro)Not specifiedNot specifiedNegative
Genotoxicity AssaysMouse (in vivo)Micronucleus TestNot specifiedNot specifiedNegative

Experimental Protocols

Detailed methodologies for key in vitro toxicology experiments are provided below.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

a. Materials:

  • This compound

  • NIH/3T3 fibroblast cells (or other suitable cell line)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

b. Protocol:

  • Seed NIH/3T3 cells in 96-well plates at a density of 5 x 10³ cells per well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and dilute it with the cell culture medium to achieve final concentrations ranging from approximately 3 µM to 100 µM.

  • Remove the medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent at the highest concentration used) and a negative control (medium only).

  • Incubate the plates for 24, 48, or 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control.

Cytotoxicity Assessment: LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.

a. Materials:

  • This compound

  • Target cells (e.g., HepG2, A549)

  • Cell culture medium

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (provided with the kit)

  • 96-well plates

  • CO2 incubator

b. Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density.

  • Incubate for 24 hours to allow for cell attachment.

  • Treat cells with various concentrations of this compound for the desired exposure time. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with lysis buffer).

  • After incubation, centrifuge the plate at 250 x g for 4 minutes.

  • Transfer the supernatant from each well to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well.

  • Incubate at room temperature for 30 minutes, protected from light.

  • Add the stop solution provided in the kit.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity using the formula provided in the kit instructions.

Cytotoxicity Assessment: Neutral Red Uptake Assay

This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

a. Materials:

  • This compound

  • Target cells

  • Cell culture medium

  • Neutral Red solution

  • Destain solution (e.g., 50% ethanol, 49% water, 1% acetic acid)

  • 96-well plates

  • CO2 incubator

b. Protocol:

  • Seed cells in a 96-well plate and incubate for 24 hours.

  • Treat cells with a range of this compound concentrations for the desired duration.

  • Remove the treatment medium and add the Neutral Red-containing medium.

  • Incubate for 2-3 hours to allow for dye uptake by viable cells.

  • Remove the Neutral Red medium and wash the cells with PBS.

  • Add the destain solution to each well and shake for 10 minutes to extract the dye.

  • Measure the absorbance at 540 nm.

  • Calculate cell viability as a percentage of the control.

Genotoxicity Assessment: In Vitro Micronucleus Assay

This assay detects genotoxic damage by identifying the formation of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

a. Materials:

  • This compound

  • Human peripheral blood lymphocytes or a suitable cell line (e.g., TK6, CHO)

  • Cell culture medium

  • Cytochalasin B (for cytokinesis block)

  • Mitotic inhibitor (e.g., colcemid, optional)

  • Hypotonic solution (e.g., 0.075M KCl)

  • Fixative (e.g., methanol:acetic acid, 3:1)

  • DNA stain (e.g., Giemsa, DAPI)

  • Microscope slides

b. Protocol:

  • Culture cells and treat them with at least three concentrations of this compound, with and without metabolic activation (S9 fraction). A positive and negative control should be included.

  • Add Cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells.

  • Harvest the cells and treat them with a hypotonic solution.

  • Fix the cells using a suitable fixative.

  • Drop the fixed cell suspension onto microscope slides and allow them to air dry.

  • Stain the slides with a DNA-specific stain.

  • Score at least 2000 binucleated cells per concentration for the presence of micronuclei under a microscope.

  • A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Visualization of Pathways and Workflows

Proposed Signaling Pathway for Macrolide-Induced Mitochondrial Toxicity

Macrolide antibiotics, due to the evolutionary relationship between bacterial and mitochondrial ribosomes, can potentially inhibit mitochondrial protein synthesis. This can lead to a cascade of events including impaired oxidative phosphorylation, increased reactive oxygen species (ROS) production, and ultimately, the activation of stress-related signaling pathways like the Erk/p38 MAPK pathway, which can culminate in apoptosis.

G cluster_0 Mitochondrion cluster_1 Cytoplasm & Nucleus Spiramycin_III Spiramycin_III Mitochondrial_Ribosome Mitochondrial Ribosome Spiramycin_III->Mitochondrial_Ribosome Inhibition Protein_Synthesis Mitochondrial Protein Synthesis Mitochondrial_Ribosome->Protein_Synthesis Leads to impaired ETC_Dysfunction Electron Transport Chain Dysfunction Protein_Synthesis->ETC_Dysfunction Causes ROS Increased ROS Production ETC_Dysfunction->ROS Results in MAPK_Pathway Erk/p38 MAPK Pathway Activation ROS->MAPK_Pathway Activates Apoptosis Apoptosis MAPK_Pathway->Apoptosis Induces G Start Start: Prepare This compound Concentrations Cell_Culture Seed Cells in 96-well Plates Start->Cell_Culture Treatment Treat Cells with This compound Cell_Culture->Treatment Incubation Incubate for 24, 48, 72h Treatment->Incubation MTT MTT Assay Incubation->MTT LDH LDH Assay Incubation->LDH NRU Neutral Red Uptake Assay Incubation->NRU Data_Analysis Analyze Data & Determine IC50 MTT->Data_Analysis LDH->Data_Analysis NRU->Data_Analysis Conclusion Conclusion: Assess Cytotoxic Potential Data_Analysis->Conclusion G Start Start: Compound (this compound) In_Vitro_Screen In Vitro Micronucleus Assay (with and without S9 activation) Start->In_Vitro_Screen Positive_Result Positive Result? In_Vitro_Screen->Positive_Result Follow_Up Further Mechanistic Studies (e.g., Comet Assay, Ames Test) Positive_Result->Follow_Up Yes Negative_Result Low Indication of Genotoxic Potential Positive_Result->Negative_Result No Risk_Assessment Genotoxic Risk Assessment Follow_Up->Risk_Assessment Negative_Result->Risk_Assessment

References

Application Notes and Protocols for Assessing the Stability of Spiramycin III in Various Solvents

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Spiramycin is a macrolide antibiotic composed of three main components: Spiramycin I, II, and III. Spiramycin III is the propionyl ester of Spiramycin I. The stability of an active pharmaceutical ingredient (API) such as this compound in various solvents is a critical factor in the development of liquid dosage forms, analytical methods, and manufacturing processes. Understanding the degradation kinetics and pathways in different solvents ensures the safety, efficacy, and shelf-life of the final product.

These application notes provide a comprehensive overview and detailed protocols for assessing the stability of this compound in a range of common pharmaceutical solvents. The methodologies described herein are designed for researchers, scientists, and drug development professionals to evaluate the stability profile of this compound, identify potential degradation products, and establish appropriate storage and handling conditions.

Overview of this compound Stability

This compound, like other macrolide antibiotics, is susceptible to degradation under various conditions. The primary degradation pathways for spiramycins often involve hydrolysis of the lactone ring and cleavage of the glycosidic bonds linking the sugar moieties, particularly under acidic or alkaline conditions.[1][2] Forced degradation studies on spiramycin have shown that it is most susceptible to hydrolytic degradation, while being relatively stable under oxidative, thermal, and photolytic stress.[3]

The choice of solvent can significantly impact the stability of this compound. Protic solvents such as water, methanol, and ethanol have been shown to form adducts with the formyl group of spiramycin, which can be a pathway for interaction and potential degradation.[4] In contrast, aprotic solvents like acetonitrile and dimethyl sulfoxide (DMSO) do not exhibit this adduct formation.[4]

Data Presentation

The following tables are templates for summarizing the quantitative data obtained from the stability assessment of this compound in different solvents.

Table 1: Solubility of this compound in Various Solvents

SolventSolubility (mg/mL) at 25°C
MethanolSoluble
Ethanol~25
AcetonitrileData not available
Dimethyl Sulfoxide (DMSO)~30
Dimethylformamide (DMF)~30
WaterSlightly soluble

Table 2: Stability of this compound in Different Solvents at 25°C over 24 Hours

SolventInitial Concentration (µg/mL)Concentration at 4h (%)Concentration at 8h (%)Concentration at 12h (%)Concentration at 24h (%)% Degradation at 24h
Methanol100
Ethanol100
Acetonitrile100
DMSO100
Water (pH 7.0)100

Table 3: Forced Degradation of this compound in Aqueous Solutions

Stress Condition% DegradationMajor Degradation Products (if identified)
0.1 M HCl (24h, RT)13.31Data not available
0.1 M NaOH (24h, RT)27.34Data not available
3% H₂O₂ (24h, RT)StableNot applicable
Thermal (60°C, 24h)StableNot applicable
Photolytic (Sunlight, 24h)7.98Data not available

Experimental Protocols

Protocol for Determining the Solubility of this compound

Objective: To determine the approximate solubility of this compound in various solvents.

Materials:

  • This compound reference standard

  • Selected solvents (Methanol, Ethanol, Acetonitrile, DMSO, DMF, Water)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • HPLC system with UV detector

Procedure:

  • Weigh a known amount of this compound (e.g., 10 mg) into a series of glass vials.

  • Add a small, measured volume of the selected solvent (e.g., 100 µL) to each vial.

  • Vortex the vials for 2 minutes to facilitate dissolution.

  • Visually inspect for complete dissolution.

  • If the solid is completely dissolved, add another known amount of this compound and repeat the process until the solid no longer dissolves.

  • If the solid is not completely dissolved, add incremental volumes of the solvent until complete dissolution is achieved.

  • Once saturation is reached, centrifuge the vials to pellet any undissolved solid.

  • Carefully collect the supernatant and analyze the concentration of this compound using a validated HPLC method.

  • Express the solubility in mg/mL.

Protocol for Assessing the Stability of this compound in Different Solvents

Objective: To evaluate the stability of this compound in selected organic solvents and water over a defined period.

Materials:

  • This compound reference standard

  • Selected solvents (Methanol, Ethanol, Acetonitrile, DMSO, Water)

  • Volumetric flasks

  • Pipettes

  • HPLC vials

  • HPLC system with a stability-indicating method

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent in which it is known to be highly soluble and stable for a short period (e.g., acetonitrile). A typical concentration is 1 mg/mL.

  • Preparation of Stability Samples:

    • For each solvent to be tested, pipette a known volume of the stock solution into a volumetric flask and dilute with the respective solvent to obtain a final concentration of 100 µg/mL.

    • Prepare a sufficient volume to allow for sampling at all time points.

  • Storage Conditions: Store the prepared solutions at a constant temperature, for example, 25°C, protected from light.

  • Sampling: Withdraw aliquots from each solution at specified time points (e.g., 0, 4, 8, 12, and 24 hours).

  • Sample Analysis:

    • Immediately analyze the withdrawn samples using a validated stability-indicating HPLC method.

    • The initial sample (time 0) represents 100% of the initial concentration.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

    • Plot the percentage of this compound remaining versus time to determine the degradation kinetics.

    • Identify and quantify any degradation products if possible.

Stability-Indicating HPLC Method for this compound

Objective: To provide a reliable HPLC method for the separation and quantification of this compound from its potential degradation products.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV or PDA detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer pH 6.0) and an organic modifier (e.g., acetonitrile). A common mobile phase is a mixture of phosphate buffer and acetonitrile in a 40:60 (v/v) ratio.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 232 nm.

  • Injection Volume: 20 µL.

Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is stability-indicating. This includes assessing specificity, linearity, accuracy, precision, and robustness. Forced degradation studies are essential to demonstrate that the method can separate the intact drug from its degradation products.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for assessing the stability of this compound in different solvents.

experimental_workflow cluster_prep Sample Preparation cluster_storage Stability Study cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare this compound Stock Solution prep_samples Dilute Stock into Different Solvents prep_stock->prep_samples storage Store Samples at Controlled Temperature prep_samples->storage sampling Withdraw Aliquots at Defined Time Points storage->sampling hplc_analysis HPLC Analysis using Stability-Indicating Method sampling->hplc_analysis data_quant Quantify Remaining This compound hplc_analysis->data_quant data_kinetics Determine Degradation Kinetics and Pathways data_quant->data_kinetics

Caption: Experimental Workflow for this compound Stability Assessment.

Signaling Pathways and Logical Relationships

The degradation of this compound in different solvents can be influenced by several factors, including the solvent's polarity, proticity, and pH (if aqueous). The following diagram illustrates the logical relationships influencing the stability of this compound.

logical_relationships cluster_factors Influencing Factors cluster_mechanisms Degradation Mechanisms cluster_outcome Outcome solvent_type Solvent Type hydrolysis Hydrolysis solvent_type->hydrolysis solvolysis Solvolysis / Adduct Formation solvent_type->solvolysis temperature Temperature temperature->hydrolysis temperature->solvolysis light Light Exposure photodegradation Photodegradation light->photodegradation ph pH (Aqueous) ph->hydrolysis stability_profile This compound Stability Profile hydrolysis->stability_profile solvolysis->stability_profile oxidation Oxidation oxidation->stability_profile photodegradation->stability_profile

Caption: Factors and Mechanisms Affecting this compound Stability.

References

Application Notes and Protocols: Spiramycin III as a Reference Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of Spiramycin III as a reference standard in analytical chemistry. This compound is one of the three main components of the macrolide antibiotic Spiramycin, produced by Streptomyces ambofaciens. Accurate quantification of this compound is essential for quality control, pharmacokinetic studies, and drug development.

Physicochemical Properties of this compound

A well-characterized reference standard is fundamental for accurate analytical measurements. Key physicochemical properties of this compound are summarized below.

PropertyValueSource
Molecular FormulaC46H78N2O15[1]
Molecular Weight899.1 g/mol [1]
CAS Number24916-52-7[1]
AppearanceWhite or yellowish powder[2]
SolubilitySoluble in Methanol, slightly soluble in water.[2]

Preparation and Handling of this compound Standard Solutions

The integrity of the reference standard solution is critical for reliable results.

Protocol for Standard Solution Preparation:

  • Weighing: Accurately weigh a suitable amount of this compound reference standard using a calibrated analytical balance.

  • Dissolution: Dissolve the weighed standard in a suitable aprotic solvent such as acetonitrile or dimethyl sulfoxide (DMSO) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Protic solvents like water, ethanol, and methanol can interact with the formyl group of spiramycin, affecting its stability.

  • Working Standards: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to be used in the analysis. These should cover the expected concentration range of the samples.

  • Storage: Store stock solutions at -20°C in tightly sealed containers, protected from light. Once a container is opened, it is recommended to use the entire content immediately to avoid moisture uptake. Studies have shown that spiramycin can convert to its H2O-bound form in aqueous solutions, with over 90% conversion occurring after 96 hours.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are the most common techniques for the quantification of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC provides a robust method for the separation and quantification of this compound from its related substances.

Illustrative HPLC Workflow:

cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Biological Matrix or Pharmaceutical Formulation Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Injection Inject into HPLC System Extraction->Injection Standard This compound Reference Standard Dilution Serial Dilution Standard->Dilution Dilution->Injection Separation Reversed-Phase C18 Column Injection->Separation Detection UV Detection (231-232 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of This compound Calibration->Quantification

Caption: A typical workflow for the quantification of this compound using HPLC.

Experimental Protocol: HPLC-UV Analysis

This protocol is a composite based on several published methods.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., potassium dihydrogen phosphate) is typical. For example, acetonitrile-0.2M K2HPO4 (pH 6.5)-water, 39.5:5:55.5 (v/v).

  • Flow Rate: A flow rate of 1.0 mL/min is often employed.

  • Column Temperature: Maintaining the column at an elevated temperature, such as 60-70°C, can improve peak shape and resolution.

  • Detection: UV detection at the absorption maximum of spiramycin, which is around 231-232 nm.

  • Injection Volume: Typically 20 µL.

Quantitative Data for HPLC Methods:

ParameterValueMatrix/ConditionsSource
Linearity Range1-100 µg/mLPharmaceutical Dosage Forms
0.3–25 µg/mLUrine and Tablets
Correlation Coefficient (R²)0.999Pharmaceutical Dosage Forms
0.9994Urine and Tablets
Limit of Detection (LOD)0.110 µg/mLPharmaceutical Dosage Forms
30 ng/mLUrine
Limit of Quantification (LOQ)0.330 µg/mLPharmaceutical Dosage Forms
Not specifiedUrine
Recovery98.6%Pharmaceutical Dosage Forms
90.12–101.13%Urine and Tablets
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity, making it ideal for analyzing this compound in complex biological matrices at low concentrations.

Experimental Protocol: LC-MS/MS Analysis

This protocol is a synthesis of information from various sources.

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 column is typically used for separation.

  • Mobile Phase: A gradient elution with a mixture of acetonitrile and an aqueous solution containing a modifier like formic acid is common.

  • Ionization Mode: Positive electrospray ionization (ESI+) is used as spiramycin readily forms protonated molecules.

  • MS/MS Transitions: Data acquisition is performed in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound should be optimized. For spiramycin in general, transitions like m/z 843.6 -> 173.9 have been noted.

  • Internal Standard: The use of a stable isotope-labeled internal standard, such as Spiramycin-d3, is recommended to correct for matrix effects and variations in extraction recovery and instrument response.

Quantitative Data for LC-MS/MS Methods:

ParameterValueMatrixSource
Linearity Range40-2000 µg/kgMilk
Correlation Coefficient (R²)0.9991Milk
Limit of Detection (LOD)13 µg/kgMilk
< 1.0 µg/kgRaw Milk
Limit of Quantification (LOQ)40 µg/kgMilk
Recovery82.1-108.8%Raw Milk

Method Validation

A validated analytical method ensures reliable and reproducible results. The validation process, guided by ICH Q2(R1) guidelines, establishes the performance characteristics of the method.

Logical Flow of Analytical Method Validation:

Validation Analytical Method Validation Specificity Specificity/ Selectivity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness Range Range Linearity->Range LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ

Caption: Key parameters for the validation of an analytical method.

Mechanism of Action

Spiramycin, including this compound, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.

Inhibition of Bacterial Protein Synthesis by this compound:

cluster_ribosome Bacterial Ribosome 50S_Subunit 50S Ribosomal Subunit Peptide_Exit_Tunnel Polypeptide Exit Tunnel Inhibition Inhibition 50S_Subunit->Inhibition Blocks peptide elongation 30S_Subunit 30S Ribosomal Subunit Spiramycin_III This compound Spiramycin_III->50S_Subunit Binds to Protein_Synthesis Protein Synthesis Bacterial_Growth Bacterial Growth and Replication Protein_Synthesis->Bacterial_Growth Leads to Inhibition->Protein_Synthesis Prevents

Caption: this compound binds to the 50S ribosomal subunit, inhibiting bacterial protein synthesis.

By utilizing a well-characterized this compound reference standard and following these detailed protocols and application notes, researchers, scientists, and drug development professionals can achieve accurate and reproducible quantification of this important macrolide antibiotic.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Solubility of Spiramycin III in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming the challenges associated with the low aqueous solubility of Spiramycin III. The following troubleshooting guides and frequently asked questions (FAQs) offer direct solutions to common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the reported solubility of Spiramycin in common laboratory solvents?

Spiramycin, which is a mixture of Spiramycin I, II, and III, exhibits poor solubility in aqueous solutions.[1][2][3] However, it is soluble in several organic solvents. The solubility in water is reported to be less than 1 mg/mL.[4] For practical laboratory use, stock solutions are typically prepared in organic solvents.

Q2: Why is my this compound not dissolving in water or buffer?

This compound, as a component of the macrolide antibiotic Spiramycin, has inherently low water solubility due to its large, complex, and partially hydrophobic molecular structure.[5] Direct dissolution in aqueous media is often unsuccessful. To achieve a homogenous solution, pre-dissolving the compound in an organic solvent is a necessary first step.

Q3: Can I store aqueous solutions of Spiramycin?

It is not recommended to store aqueous solutions of Spiramycin for more than one day due to potential degradation and precipitation. The stability of Spiramycin is also pH-dependent, with degradation occurring more rapidly in acidic (pH < 4.0) and highly alkaline (pH > 10.0) conditions. For optimal results, prepare fresh aqueous solutions for each experiment.

Q4: Are there any excipients that can help improve the solubility of this compound?

Yes, various excipients can be used to enhance the solubility of macrolide antibiotics like Spiramycin. These include co-solvents, surfactants, and complexing agents. For instance, formulations have been developed using co-solvents like Dimethyl Sulfoxide (DMSO) and Polyethylene Glycol (PEG), as well as surfactants like Tween 80.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation upon dilution of organic stock solution in aqueous buffer. The concentration of the organic solvent in the final aqueous solution is too low to maintain Spiramycin in solution. The final concentration of Spiramycin exceeds its solubility limit in the aqueous/organic mixture.1. Decrease the final concentration of Spiramycin. 2. Increase the proportion of the organic co-solvent in the final solution. For example, a 1:3 solution of DMSO:PBS has been shown to dissolve Spiramycin at approximately 0.25 mg/mL.3. Use a different co-solvent system. A mixture of DMSO, PEG300, and Tween 80 in saline has been used to achieve a concentration of 3.3 mg/mL.
Inconsistent results in cell-based assays. Poor solubility leading to non-homogenous drug concentration. Degradation of Spiramycin in the aqueous culture medium.1. Ensure complete dissolution of the stock solution before diluting into the final medium.2. Prepare fresh dilutions for each experiment from a freshly prepared or properly stored stock solution.3. Consider using a formulation approach, such as a nanoemulsion, to improve stability and dispersion in the aqueous medium.
Difficulty in preparing a high-concentration aqueous solution for in vivo studies. The inherent low aqueous solubility of Spiramycin limits the achievable concentration.1. Employ advanced formulation techniques such as nanoemulsions or micronization. Micronization can increase the dissolution rate by reducing particle size.2. Utilize a co-solvent system optimized for in vivo use, such as the one described by TargetMol: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.

Quantitative Solubility Data

The following table summarizes the reported solubility of Spiramycin in various solvents and solvent systems. Note that "Spiramycin" in these sources typically refers to a mixture of Spiramycin I, II, and III.

Solvent / Solvent SystemReported SolubilityReference
Water< 1 mg/mL (insoluble or slightly soluble)
Water0.196 mg/mL
MethanolSoluble
Ethanol~25 mg/mL
Ethanol93 mg/mL (sonication recommended)
Dimethyl Sulfoxide (DMSO)~30 mg/mL
Dimethyl Sulfoxide (DMSO)93 mg/mL (sonication recommended)
Dimethyl Formamide (DMF)~30 mg/mL
1:3 DMSO:PBS (pH 7.2)~0.25 mg/mL
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline3.3 mg/mL (sonication recommended)

Experimental Protocols

Protocol 1: Preparation of a Spiramycin Stock Solution using a Co-solvent

This protocol describes the standard method for preparing a stock solution of Spiramycin using an organic solvent, which can then be diluted in an aqueous buffer for experiments.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes

Procedure:

  • Weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the required volume of DMSO to achieve the desired stock concentration (e.g., 30 mg/mL).

  • Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied to aid dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C. It is recommended to purge the vial with an inert gas like argon or nitrogen before capping to minimize degradation.

Protocol 2: Preparation of an Aqueous Working Solution of Spiramycin

This protocol details the dilution of the organic stock solution into an aqueous buffer for immediate use.

Materials:

  • Spiramycin stock solution (from Protocol 1)

  • Phosphate-Buffered Saline (PBS), pH 7.2, or other desired aqueous buffer

  • Sterile conical tubes

  • Pipettes

Procedure:

  • Warm the Spiramycin stock solution to room temperature.

  • In a sterile conical tube, add the desired volume of the aqueous buffer.

  • While gently vortexing or stirring the buffer, slowly add the required volume of the Spiramycin stock solution to achieve the final desired concentration. Note: Adding the stock solution directly to the buffer without mixing can cause localized precipitation.

  • Continue to mix for a few minutes to ensure a homogenous solution.

  • Use the freshly prepared aqueous solution immediately. Do not store for more than one day.

Visualizing Experimental Workflows

Workflow for Preparing an Aqueous Solution of this compound

This diagram illustrates the decision-making process for preparing an aqueous solution of this compound.

G start Start: Need to prepare an aqueous solution of this compound dissolve Dissolve this compound in an organic solvent (e.g., DMSO) start->dissolve stock_sol Stock Solution dissolve->stock_sol dilute Dilute stock solution into aqueous buffer stock_sol->dilute check_sol Check for precipitation dilute->check_sol use_sol Use solution immediately check_sol->use_sol No Precipitation troubleshoot Troubleshoot: - Lower final concentration - Increase co-solvent ratio - Use alternative method check_sol->troubleshoot Precipitation Occurs

Caption: Workflow for preparing an aqueous solution of this compound.

Logical Relationship for Selecting a Solubility Enhancement Method

This diagram outlines the logical considerations for choosing an appropriate method to enhance the solubility of this compound based on the experimental requirements.

G requirement Experimental Requirement invitro In Vitro Assay (e.g., cell culture) requirement->invitro invivo In Vivo Study (e.g., animal model) requirement->invivo cosolvent Co-solvent Method (e.g., DMSO/PBS) invitro->cosolvent formulation Advanced Formulation (e.g., Nanoemulsion, Micronization) invivo->formulation cosolvent_details Simple, quick preparation. Potential for solvent toxicity. cosolvent->cosolvent_details formulation_details Higher solubility, better stability. More complex preparation. formulation->formulation_details

References

Troubleshooting peak tailing in Spiramycin III HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Spiramycin III, with a specific focus on addressing peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how does it affect my this compound analysis?

A1: Peak tailing is a phenomenon in chromatography where the peak asymmetry factor is greater than 1.2, resulting in a distorted peak with a trailing edge that is longer than the leading edge.[1] In the analysis of this compound, peak tailing can lead to inaccurate quantification, reduced resolution between closely eluting peaks (such as other Spiramycin components or impurities), and decreased sensitivity.[2][3]

Q2: My this compound peak is tailing. What are the most probable causes?

A2: Peak tailing in the HPLC analysis of this compound, a basic macrolide antibiotic, is most commonly caused by secondary chemical interactions with the stationary phase.[4][5] Physical issues with the HPLC system can also contribute to or cause peak tailing.

Primary Chemical Causes:

  • Secondary Silanol Interactions: this compound, containing basic amine functional groups, can interact with acidic residual silanol groups on the surface of silica-based reversed-phase columns. This secondary ionic interaction delays the elution of a portion of the analyte molecules, causing the peak to tail.

  • Mobile Phase pH: If the pH of the mobile phase is close to the pKa of this compound (approximately 7.9), the compound can exist in both ionized and non-ionized forms, leading to peak distortion and tailing.

Common Physical/System Causes:

  • Column Overload: Injecting too much sample onto the column can saturate the stationary phase, resulting in peak broadening and tailing.

  • Column Degradation: Over time, HPLC columns can degrade, leading to a loss of efficiency and poor peak shape. This can be caused by issues like a partially blocked inlet frit or a void at the column inlet.

  • Extra-Column Volume: Excessive tubing length or a large detector cell volume can cause the analyte band to spread, leading to peak tailing.

Troubleshooting Guides

Guide 1: Addressing Chemical Causes of Peak Tailing

This guide focuses on troubleshooting peak tailing originating from interactions between this compound and the stationary phase.

Is only the this compound peak tailing, or are all peaks in the chromatogram affected?

  • Only this compound (or other basic compounds) peak is tailing: This strongly suggests a chemical interaction issue. Proceed with the steps below.

  • All peaks are tailing: This is more likely a physical or system-wide problem. Please refer to Guide 2: Addressing Physical/System Causes of Peak Tailing .

Step 1: Evaluate and Adjust Mobile Phase pH

Operating the mobile phase at a pH that ensures this compound is in a single ionic state is crucial for good peak shape.

  • Option A: Low pH (Ion-Suppression)

    • Rationale: At a low pH (typically ≤ 3), the residual silanol groups on the silica packing are protonated and thus neutralized. This minimizes the secondary ionic interactions with the positively charged this compound molecule.

    • Caution: Standard silica-based columns can be unstable at very low pH. Ensure your column is rated for low pH operation.

  • Option B: High pH (Analyte Neutralization)

    • Rationale: At a high pH (e.g., 9.5-10.0), the basic this compound is deprotonated and becomes neutral. This eliminates the ionic interaction with the now negatively charged silanol groups, leading to improved peak shape.

    • Recommendation: This approach is often effective for macrolide antibiotics. Use a column specifically designed for high pH stability.

Step 2: Incorporate a Mobile Phase Additive

  • Rationale: Adding a competing base, such as triethylamine (TEA), to the mobile phase can help to mask the active silanol sites. The TEA molecules will preferentially interact with the silanol groups, reducing the opportunity for this compound to have secondary interactions.

  • Typical Concentration: Start with a low concentration of TEA (e.g., 0.1% v/v) in the mobile phase.

Step 3: Increase Buffer Concentration

  • Rationale: A higher buffer concentration in the mobile phase can help to shield the residual silanol groups and improve peak symmetry.

  • Recommendation: If using a buffer, consider increasing the concentration to within the range of 25-50 mM.

Step 4: Evaluate Your HPLC Column

  • Rationale: Modern HPLC columns are designed to minimize silanol interactions.

  • Recommendations:

    • Use a column with high-purity silica (Type B) and effective end-capping. End-capping chemically blocks the majority of residual silanol groups.

    • Consider columns with alternative chemistries, such as those with embedded polar groups or hybrid particle technology, which can further shield silanol activity.

Experimental Protocol: Optimizing Mobile Phase pH for this compound Analysis

This protocol outlines a systematic approach to determine the optimal mobile phase pH to reduce peak tailing.

  • Initial Conditions (Baseline):

    • Column: C18, 4.6 x 150 mm, 5 µm (or your current column)

    • Mobile Phase A: 20 mM Phosphate Buffer

    • Mobile Phase B: Acetonitrile

    • Gradient: 60% A, 40% B

    • Flow Rate: 1.0 mL/min

    • Temperature: 30°C

    • Injection Volume: 10 µL

    • Detection: UV at 232 nm

    • Sample: this compound standard solution (e.g., 100 µg/mL in mobile phase)

  • Procedure:

    • Prepare three different mobile phase A solutions with pH adjusted to 3.0, 7.0, and 9.5.

    • Equilibrate the column with the pH 7.0 mobile phase for at least 20 column volumes.

    • Inject the this compound standard and record the chromatogram. Calculate the peak asymmetry factor.

    • Flush the column thoroughly with a 50:50 mixture of water and acetonitrile.

    • Equilibrate the column with the pH 3.0 mobile phase.

    • Inject the standard, record the chromatogram, and calculate the peak asymmetry.

    • Flush the column as in step 4.

    • Equilibrate the column with the pH 9.5 mobile phase (ensure your column is stable at this pH).

    • Inject the standard, record the chromatogram, and calculate the peak asymmetry.

  • Data Analysis:

    • Compare the peak shapes and asymmetry factors at the different pH values to determine the optimal condition.

Mobile Phase pHExpected Peak ShapeRationale
3.0 SymmetricalSilanol groups are protonated and neutralized, minimizing secondary interactions.
7.0 TailingThis compound may be partially protonated, and silanol groups are deprotonated, leading to strong secondary interactions.
9.5 SymmetricalThis compound is deprotonated and neutral, eliminating ionic interactions with silanol groups.
Guide 2: Addressing Physical/System Causes of Peak Tailing

This guide helps troubleshoot peak tailing that affects all peaks in a chromatogram, suggesting a physical or system-wide issue.

Step 1: Check for Column Overload

  • Procedure: Dilute your sample 10-fold and 100-fold and inject it again.

  • Analysis: If the peak shape improves significantly (becomes more symmetrical) with dilution, you are likely overloading the column.

  • Solution: Reduce the sample concentration or injection volume.

Step 2: Inspect the Column Condition

  • Symptom: A sudden increase in backpressure accompanied by peak tailing.

  • Possible Cause: A blocked inlet frit.

    • Solution: Reverse-flush the column (disconnect from the detector) with a strong solvent. If this does not resolve the issue, the frit may need to be replaced.

  • Symptom: Gradual peak broadening and tailing over time.

  • Possible Cause: A void at the column inlet.

    • Solution: This is often irreversible. Replacing the column is the most effective solution. Using a guard column can help extend the life of your analytical column.

Step 3: Minimize Extra-Column Volume

  • Rationale: The volume of the HPLC system outside of the column can contribute to peak broadening and tailing.

  • Procedure:

    • Inspect the tubing connecting the injector, column, and detector. Ensure it is as short as possible and has a narrow internal diameter (e.g., 0.125 mm).

    • Check all fittings to ensure they are properly tightened and not contributing to dead volume.

Step 4: Check the Sample Solvent

  • Rationale: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.

  • Solution: Whenever possible, dissolve your this compound sample in the initial mobile phase.

Visual Troubleshooting Guides

Troubleshooting_Workflow start Peak Tailing Observed for this compound q1 Are all peaks tailing? start->q1 a1_yes Yes q1->a1_yes a1_no No (Only this compound) q1->a1_no phys_issue Likely a Physical/System Issue a1_yes->phys_issue chem_issue Likely a Chemical Interaction a1_no->chem_issue check_overload Check for Column Overload (Dilute and re-inject) phys_issue->check_overload check_column Inspect Column Condition (Blocked frit, void) check_overload->check_column check_extra_col Minimize Extra-Column Volume (Tubing, fittings) check_column->check_extra_col check_solvent Check Sample Solvent Strength check_extra_col->check_solvent end Peak Shape Improved check_solvent->end adjust_ph Adjust Mobile Phase pH (Low pH or High pH) chem_issue->adjust_ph add_additive Use Mobile Phase Additive (e.g., TEA) adjust_ph->add_additive inc_buffer Increase Buffer Concentration add_additive->inc_buffer eval_column Evaluate Column Choice (End-capped, high purity silica) inc_buffer->eval_column eval_column->end

Caption: A step-by-step workflow for troubleshooting peak tailing in this compound HPLC analysis.

Silanol_Interaction cluster_stationary_phase Silica Stationary Phase Surface cluster_mobile_phase Mobile Phase (Mid-pH) Si-OH Acidic Silanol Group (Si-OH) Spiramycin_pos Protonated this compound (Basic) Spiramycin_pos->Si-OH Secondary Ionic Interaction (Causes Peak Tailing)

Caption: Diagram illustrating the secondary interaction between protonated this compound and an acidic silanol group on the stationary phase, a primary cause of peak tailing.

References

Technical Support Center: Optimizing Spiramycin III Extraction from Streptomyces Culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of Spiramycin III extraction from Streptomyces culture. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their experimental endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the critical initial steps before starting the extraction of this compound from a Streptomyces culture?

A1: Before proceeding with the extraction, it is crucial to optimize the fermentation conditions to maximize the production of this compound. Key factors to consider include the strain of Streptomyces, the composition of the culture medium, and the fermentation parameters (pH, temperature, and incubation time). Additionally, proper separation of the mycelial mass from the fermentation broth is essential. This is typically achieved by filtration through Whatman No. 1 filter paper followed by centrifugation at approximately 5000 rpm for 20 minutes to obtain a clear filtrate.[1][2]

Q2: Which solvents are most effective for the liquid-liquid extraction of this compound from the fermentation broth?

A2: Ethyl acetate and n-butanol are commonly used organic solvents for the effective extraction of spiramycin from the aqueous fermentation filtrate.[1][3] A widely cited method involves using ethyl acetate at a 1:1 (v/v) ratio with the culture filtrate.[1] The mixture should be shaken vigorously to ensure thorough partitioning of spiramycin into the organic phase.

Q3: What is the optimal pH for extracting this compound from the fermentation filtrate?

A3: The pH of the fermentation filtrate significantly influences the extraction efficiency of this compound. An optimal pH of 7.0 has been reported for the extraction using ethyl acetate. It is advisable to adjust the pH of the clear filtrate to this value before commencing the solvent extraction process. However, for analytical purposes, such as HPLC, a low pH might be necessary during the extraction process to ensure good recovery.

Q4: How can I purify the crude spiramycin extract?

A4: Following solvent extraction and evaporation, the crude extract can be purified using chromatographic techniques. Thin-Layer Chromatography (TLC) and Column Chromatography (CC) are effective methods for separating this compound from other components of the spiramycin complex and impurities. For TLC, a common solvent system is chloroform and methanol in a 24:1 (v/v) ratio. For further purification and analysis, Solid-Phase Extraction (SPE) can be employed as a cleanup step prior to High-Performance Liquid Chromatography (HPLC) analysis.

Q5: What are the recommended methods for the quantification of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection at approximately 232 nm is a standard and reliable method for quantifying this compound. For higher sensitivity and specificity, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique. It is important to be aware that spiramycin can form adducts in certain solvents, which can affect quantification.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of this compound - Suboptimal fermentation conditions.- Inefficient extraction solvent or pH.- Degradation of this compound during extraction.- Presence of impurities affecting separation.- Optimize fermentation medium and culture conditions.- Ensure the pH of the filtrate is adjusted to 7.0 before extraction with ethyl acetate.- Avoid prolonged exposure to high temperatures and harsh pH conditions.- Optimize the carbon source in the fermentation medium to reduce the formation of impurities D and F.
Poor Separation of Spiramycin Components (I, II, and III) - Inappropriate TLC or HPLC solvent system.- Overloaded column in chromatography.- Poor quality of the stationary phase.- For TLC, try different ratios of chloroform and methanol.- For HPLC, optimize the mobile phase composition and gradient.- Reduce the amount of crude extract loaded onto the column.- Use a high-quality, well-packed column.
Inaccurate Quantification with LC-MS/MS - Formation of spiramycin-H₂O adducts in protic solvents (e.g., water, methanol, ethanol).- Matrix effects from co-eluting impurities.- Use aprotic solvents like acetonitrile or DMSO for preparing standard solutions, especially if not used immediately.- Monitor for both the parent ion (e.g., m/z 843.6) and the H₂O-adduct ion (e.g., m/z 861.5) for accurate quantification.- Employ a thorough sample cleanup method, such as Solid-Phase Extraction (SPE), to minimize matrix effects.
Presence of Interfering Peaks in HPLC Chromatogram - Co-extraction of other metabolites from the Streptomyces culture.- Contamination from solvents or labware.- Use a more selective extraction and purification protocol.- Run a blank (solvent only) to identify contaminant peaks.- Ensure high purity of all solvents and reagents.

Experimental Protocols

Liquid-Liquid Extraction of this compound
  • Preparation of Fermentation Broth:

    • Culture Streptomyces ambofaciens in a suitable fermentation medium.

    • Separate the mycelium from the broth by filtration through Whatman No. 1 filter paper.

    • Centrifuge the filtrate at 5000 rpm for 20 minutes to remove any remaining solids.

  • pH Adjustment:

    • Measure the pH of the clear supernatant.

    • Adjust the pH to 7.0 using appropriate acidic or basic solutions.

  • Solvent Extraction:

    • Transfer the pH-adjusted filtrate to a separatory funnel.

    • Add an equal volume of ethyl acetate (1:1 v/v).

    • Shake the funnel vigorously for 10-20 minutes to ensure thorough mixing and partitioning of spiramycin into the organic phase.

    • Allow the layers to separate.

    • Collect the upper organic (ethyl acetate) layer.

    • Repeat the extraction process two more times with fresh ethyl acetate to maximize recovery.

  • Concentration:

    • Combine the organic extracts.

    • Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

Purification by Thin-Layer Chromatography (TLC)
  • Preparation of TLC Plate:

    • Use a pre-coated silica gel 60 F₂₅₄ plate.

  • Sample Application:

    • Dissolve a small amount of the crude extract in a minimal amount of a suitable solvent (e.g., methanol).

    • Spot the dissolved sample onto the baseline of the TLC plate.

  • Development:

    • Place the TLC plate in a developing chamber containing a solvent system of chloroform and methanol (24:1, v/v).

    • Allow the solvent front to move up the plate.

  • Visualization and Isolation:

    • Remove the plate from the chamber and let it dry.

    • Visualize the separated spots under UV light (254 nm).

    • The band corresponding to this compound can be identified by comparing its Rf value to a standard.

    • Scrape the silica gel containing the desired band and elute the compound with a suitable solvent.

Quantification by High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation:

    • Dissolve the purified extract or a known amount of crude extract in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of 0.1 M dipotassium hydrogen orthophosphate buffer (pH 6.0) and acetonitrile (50:50, v/v).

    • Flow Rate: 0.5 ml/min.

    • Detection: UV at 232 nm.

    • Injection Volume: 2 µl.

  • Quantification:

    • Prepare a calibration curve using this compound standards of known concentrations.

    • Calculate the concentration of this compound in the sample by comparing its peak area with the calibration curve.

Quantitative Data Summary

Table 1: Solvent Extraction and Purification Parameters

ParameterValue/Solvent SystemReference(s)
Extraction Solvent Ethyl Acetate
Solvent to Broth Ratio 1:1 (v/v)
Extraction pH 7.0
TLC Mobile Phase Chloroform:Methanol (24:1, v/v)

Table 2: HPLC-UV Quantification Parameters

ParameterConditionReference(s)
Column C18 reversed-phase (250 x 4.6 mm, 5 µm)
Mobile Phase 0.1 M dipotassium hydrogen orthophosphate buffer (pH 6.0) : Acetonitrile (50:50, v/v)
Flow Rate 0.5 ml/min
Detection Wavelength 232 nm
Linearity Range 4.0–5000.0 µg/ml
Limit of Detection (LOD) 1.5 µg/ml
Limit of Quantification (LOQ) 8.0 µg/ml
Recovery 99.65 ± 1.02%

Visual Diagrams

Experimental_Workflow cluster_fermentation Fermentation & Broth Preparation cluster_extraction Extraction cluster_purification Purification & Analysis Fermentation Streptomyces Culture Fermentation Filtration Filtration (e.g., Whatman No. 1) Fermentation->Filtration Centrifugation Centrifugation (~5000 rpm) Filtration->Centrifugation pH_Adjustment pH Adjustment to 7.0 Centrifugation->pH_Adjustment Solvent_Extraction Liquid-Liquid Extraction (Ethyl Acetate, 1:1 v/v) pH_Adjustment->Solvent_Extraction Evaporation Solvent Evaporation (Rotary Evaporator) Solvent_Extraction->Evaporation Crude_Extract Crude Spiramycin Extract Evaporation->Crude_Extract TLC TLC Purification (Chloroform:Methanol 24:1) Crude_Extract->TLC HPLC HPLC-UV Analysis (232 nm) Crude_Extract->HPLC Pure_Spiramycin Purified this compound TLC->Pure_Spiramycin

Caption: Workflow for this compound extraction and purification.

Spiramycin_Biosynthesis_Regulation cluster_regulation Regulatory Cascade cluster_biosynthesis Biosynthesis Genes srm22 srmR (srm22) gene Srm22_protein SrmR (Srm22) Protein srm22->Srm22_protein expression srm40 srm40 gene Srm22_protein->srm40 activates transcription Srm40_protein Srm40 Protein (Pathway-specific activator) srm40->Srm40_protein expression Biosynthesis_Genes Spiramycin Biosynthetic Genes (srmG, srmX, etc.) Srm40_protein->Biosynthesis_Genes activates transcription Spiramycin_Product Spiramycin Biosynthesis_Genes->Spiramycin_Product leads to

Caption: Regulation of the spiramycin biosynthesis pathway.

References

Preventing degradation of Spiramycin III during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Spiramycin III during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation during sample preparation?

A1: this compound is susceptible to degradation from several factors, including:

  • pH: Spiramycin is unstable in acidic and alkaline conditions. The stable pH range for spiramycin in aqueous solutions is between 4.0 and 10.0.[1] Degradation is significant at pH < 4.0 and pH > 10.0, and particularly severe at pH < 2.8 and pH > 12.8.[1]

  • Solvents: Protic solvents such as water, methanol, and ethanol can react with the formyl group of spiramycin, forming solvent adducts and leading to inaccurate quantification.[2] Aprotic solvents like acetonitrile and dimethyl sulfoxide (DMSO) are recommended for the preparation of standard solutions.[2]

  • Light: Exposure to ultraviolet (UV) light can induce photodegradation of spiramycin.[3] This process can be accelerated by the presence of hydrogen peroxide.

  • Temperature: Elevated temperatures can increase the rate of degradation. The solubility of spiramycin in water is exothermic, meaning it decreases as the temperature rises.

  • Hydrolysis: Spiramycin is susceptible to hydrolytic degradation.

Q2: I am observing low recovery of this compound from my plasma samples. What could be the cause?

A2: Low recovery of this compound from plasma can be attributed to several factors during the extraction process:

  • Incomplete Extraction: The choice of extraction solvent and pH are critical. A common method involves liquid-liquid extraction with chloroform at a slightly acidic pH (around 5.8) to ensure efficient partitioning of this compound into the organic phase.

  • Degradation During Extraction: If the pH of the extraction buffer is too low or too high, degradation can occur. Ensure the pH is maintained within the stable range of 4.0-10.0.

  • Improper Sample Handling: Minimize the exposure of samples to light and elevated temperatures throughout the preparation process.

Q3: My chromatograms show unexpected peaks. What could be their origin?

A3: The appearance of unexpected peaks in your chromatograms when analyzing this compound could be due to:

  • Degradation Products: As this compound is prone to degradation, these peaks could correspond to its degradation products. Acid-catalyzed degradation can lead to the loss of the forosamine or mycarose sugar moieties. Photodegradation can also result in various degradation products.

  • Solvent Adducts: If protic solvents (e.g., water, methanol) are used in sample preparation or as the sample solvent, you might observe peaks corresponding to spiramycin-solvent adducts. For instance, a water adduct of spiramycin has been observed with an m/z of 861.5, compared to the m/z of 843.6 for spiramycin itself.

  • Impurities: Commercial spiramycin samples can contain related substances and impurities.

Q4: How can I improve the stability of my this compound standard solutions?

A4: To enhance the stability of your this compound standard solutions, consider the following:

  • Solvent Choice: Prepare stock solutions in aprotic solvents such as acetonitrile or DMSO.

  • Storage Conditions: Store stock solutions at -20°C in the dark. Aqueous solutions are not recommended for storage for more than one day.

  • pH of Diluents: When preparing working solutions, use a buffer with a pH within the stable range of 4.0-10.0.

Troubleshooting Guides

Issue 1: Inconsistent Quantitative Results
Possible Cause Troubleshooting Step
Degradation during sample storage Store samples at -20°C or lower and protect from light. Avoid repeated freeze-thaw cycles.
Degradation during sample processing Keep samples on ice and minimize exposure to ambient light. Use a pH-controlled environment (pH 4.0-10.0).
Interaction with protic solvents Use aprotic solvents (e.g., acetonitrile, DMSO) for reconstitution and as the sample solvent. If an aqueous mobile phase is necessary, minimize the time the sample spends in the autosampler.
Inaccurate standard curve Prepare fresh standard solutions for each analytical run using an aprotic solvent for the stock solution.
Issue 2: Poor Chromatographic Peak Shape (Tailing, Broadening)
Possible Cause Troubleshooting Step
Secondary interactions with stationary phase Ensure the mobile phase pH is appropriate for the column chemistry and the analyte. A slightly acidic mobile phase (e.g., pH 3.0) has been successfully used.
Column overload Dilute the sample or inject a smaller volume.
Late eluting peaks from previous injections Implement a sufficient column wash with a strong solvent at the end of each run.
Column contamination Use a guard column to protect the analytical column. If the column is contaminated, follow the manufacturer's instructions for cleaning.

Data Summary

Table 1: Factors Affecting this compound Stability
Parameter Condition Effect on this compound Recommendation
pH < 4.0 or > 10.0Significant degradationMaintain pH between 4.0 and 10.0 during extraction and analysis.
Solvent Protic (Water, Methanol, Ethanol)Formation of solvent adductsUse aprotic solvents (Acetonitrile, DMSO) for stock solutions.
Light UV exposurePhotodegradationProtect samples and standards from light by using amber vials and minimizing exposure.
Temperature Elevated temperaturesIncreased degradation rateKeep samples and standards refrigerated or frozen. Perform sample preparation at low temperatures.
Oxidizing Agents Hydrogen PeroxideCan accelerate photodegradationAvoid contact with strong oxidizing agents.

Experimental Protocols

Protocol 1: Extraction of this compound from Plasma

This protocol is adapted from a previously described method.

  • Sample Preparation:

    • To 0.5 mL of plasma in a centrifuge tube, add 250 µL of 0.2 M potassium phosphate buffer (pH 5.8).

  • Liquid-Liquid Extraction:

    • Add 1.5 mL of chloroform to the tube.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 2600 x g for 20 minutes.

  • Isolation:

    • Carefully remove and discard the upper aqueous phase.

    • Transfer the lower chloroform layer to a new tube.

  • Evaporation:

    • Evaporate the chloroform to dryness at 40°C under a gentle stream of air or nitrogen.

  • Reconstitution:

    • Reconstitute the residue in a known volume of the mobile phase (e.g., 0.05 M phosphoric acid-acetonitrile, 75:25, v/v, pH 3.0).

    • Vortex to dissolve the residue.

  • Analysis:

    • Inject an appropriate volume (e.g., 100 µL) into the HPLC system.

Protocol 2: Extraction of this compound from Tissue

This protocol is a general guideline and may need optimization depending on the tissue type.

  • Homogenization:

    • Weigh a known amount of tissue and homogenize it in a suitable buffer (e.g., phosphate buffer, pH 5.8).

  • Extraction:

    • Add an appropriate volume of an extraction solvent (e.g., chloroform or a mixture of acetonitrile and water).

    • Vortex or sonicate to ensure thorough extraction.

  • Centrifugation and Cleanup:

    • Centrifuge the homogenate to pellet the tissue debris.

    • The supernatant can be further cleaned up using solid-phase extraction (SPE) with a C18 cartridge.

  • Elution and Evaporation:

    • Elute the this compound from the SPE cartridge with a suitable solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness.

  • Reconstitution and Analysis:

    • Reconstitute the residue in the mobile phase and inject it into the HPLC system.

Visualizations

Spiramycin_Degradation_Pathway Spiramycin_III This compound (m/z 843.6) Degradation_Products Degradation Products Spiramycin_III->Degradation_Products Acid/Base Hydrolysis, Photodegradation Solvent_Adduct Solvent Adduct (e.g., Water Adduct m/z 861.5) Spiramycin_III->Solvent_Adduct Protic Solvents (e.g., Water, Methanol) Loss_of_Sugars Loss of Forosamine or Mycarose Degradation_Products->Loss_of_Sugars Sample_Prep_Workflow Start Sample (Plasma/Tissue) Homogenization Homogenization (for tissue) Start->Homogenization Extraction Liquid-Liquid or Solid-Phase Extraction (pH 4.0-10.0, protect from light) Start->Extraction Homogenization->Extraction Evaporation Evaporation to Dryness (Low Temperature) Extraction->Evaporation Reconstitution Reconstitution in Aprotic Solvent or Mobile Phase Evaporation->Reconstitution Analysis HPLC or LC-MS/MS Analysis Reconstitution->Analysis

References

Improving the resolution of Spiramycin I, II, and III in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of Spiramycin. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the separation of Spiramycin I, II, and III.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in separating Spiramycin I, II, and III?

A1: The primary challenge lies in the structural similarity of the three components. Spiramycin is a macrolide antibiotic mixture where Spiramycin I is the parent compound, and Spiramycins II and III are its acetyl and propionyl esters, respectively. This close structural relationship results in similar physicochemical properties, making their chromatographic separation demanding. Achieving baseline resolution between these three peaks is crucial for accurate quantification.

Q2: What type of chromatography is most suitable for Spiramycin analysis?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective technique for the separation of Spiramycin I, II, and III.[1][2][3][4][5] C18 and C8 columns are frequently used as the stationary phase.

Q3: What are the typical detection wavelengths for Spiramycin?

A3: Spiramycin exhibits a UV absorbance maximum around 231-232 nm, which is the most commonly used wavelength for detection.

Troubleshooting Guide

Issue 1: Poor Resolution Between Spiramycin Peaks

Poor resolution is a common issue in Spiramycin analysis, leading to co-elution and inaccurate quantification. The following steps can be taken to improve the separation.

Troubleshooting Workflow for Poor Resolution

PoorResolution start Start: Poor Resolution Observed mobile_phase Optimize Mobile Phase start->mobile_phase column_params Adjust Column Parameters mobile_phase->column_params If resolution is still poor end End: Resolution Improved mobile_phase->end If resolution is improved flow_rate Modify Flow Rate column_params->flow_rate If resolution is still poor column_params->end If resolution is improved gradient Implement Gradient Elution flow_rate->gradient If still unresolved flow_rate->end If resolution is improved gradient->end

Caption: Troubleshooting workflow for improving poor resolution of Spiramycin peaks.

Detailed Troubleshooting Steps:

  • Mobile Phase Composition:

    • Organic Modifier: The type and concentration of the organic modifier (typically acetonitrile or methanol) significantly impact retention and selectivity. Varying the ratio of the organic modifier to the aqueous buffer can improve separation.

    • pH: The pH of the mobile phase buffer is a critical parameter. Optimizing the pH can alter the ionization state of the Spiramycin components and improve their separation. A pH of around 4.7 has been shown to be effective in some methods.

    • Buffer Concentration: The concentration of the buffer salts (e.g., phosphate buffer) can also influence peak shape and resolution. A concentration of 50 mM is a good starting point.

  • Column Parameters:

    • Stationary Phase: While C18 columns are common, a C8 column might provide different selectivity and could improve the separation of these closely related compounds. Consider using a column with a different chemistry if resolution issues persist.

    • Column Temperature: Increasing the column temperature can decrease viscosity and improve peak efficiency, potentially leading to better resolution. A temperature of 30°C has been used successfully. However, excessively high temperatures can degrade the column.

  • Flow Rate:

    • Lowering the flow rate can increase the interaction time of the analytes with the stationary phase, often leading to improved resolution, albeit with longer run times. A flow rate of 0.8 ml/min has been found to be optimal in some studies.

  • Gradient Elution:

    • If isocratic elution does not provide adequate separation, a gradient elution program can be employed. Starting with a lower concentration of the organic modifier and gradually increasing it can help to separate the closely eluting Spiramycin components more effectively.

Issue 2: Peak Tailing or Fronting

Asymmetrical peaks can affect the accuracy of integration and quantification.

Logical Relationship for Peak Shape Issues

PeakShape peak_shape Poor Peak Shape Tailing or Fronting causes Potential Causes Column Overload Secondary Interactions Dead Volume peak_shape->causes solutions Solutions Reduce Sample Concentration Adjust Mobile Phase pH Check Fittings and Tubing causes->solutions

Caption: Causes and solutions for poor peak shape in Spiramycin chromatography.

Detailed Troubleshooting Steps:

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting. Dilute the sample and re-inject.

  • Secondary Interactions: Peak tailing can be caused by interactions between the basic amine groups of Spiramycin and residual silanols on the silica-based stationary phase.

    • Adjust Mobile Phase pH: Operating at a lower pH can protonate the silanols and reduce these interactions.

    • Use an End-capped Column: Employing a well-end-capped column will minimize the number of free silanol groups.

  • Dead Volume: Extra-column dead volume in the system (e.g., from poorly connected fittings) can cause peak broadening and tailing. Ensure all fittings are properly tightened and use tubing with a small internal diameter.

Issue 3: Fluctuating Retention Times

Inconsistent retention times can make peak identification difficult and affect the reliability of the method.

Troubleshooting Steps for Retention Time Variability:

  • Check Pump Performance: Inconsistent mobile phase delivery from the pump is a common cause of shifting retention times. Ensure the pump is properly primed and there are no leaks.

  • Mobile Phase Preparation: Ensure the mobile phase is prepared consistently for each run. Premixing the mobile phase can help to avoid variations.

  • Column Temperature: Fluctuations in the column temperature can lead to shifts in retention times. Use a column oven to maintain a stable temperature.

  • Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before each injection.

Experimental Protocols

Below are examples of HPLC methods that have been successfully used for the separation of Spiramycin components.

Method 1: Gradient RP-HPLC

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 50 mM Phosphate Buffer, pH 4.72
Mobile Phase B Methanol
Gradient 50% B to 60% B over 3 min, to 80% B over 2 min, to 90% B over 1 min, to 95% B over 1 min, hold for 8 min
Flow Rate 0.8 mL/min
Column Temperature 30°C
Detection UV at 242 nm
Injection Volume 20 µL

Method 2: Isocratic RP-HPLC

ParameterCondition
Column C8 (250 mm x 4.6 mm, 5 µm)
Mobile Phase 0.1% Phosphoric Acid : Methanol (67:33, v/v)
Flow Rate 1.0 mL/min
Detection UV at 232 nm

Quantitative Data Summary

The following table summarizes reported retention times for Spiramycin I, II, and III from a high-speed counter-current chromatography separation followed by HPLC analysis. Note that retention times are highly method-dependent and should be used as a general guide.

Table 1: Approximate Retention Times of Spiramycin Components

CompoundRetention Time (min)
Neospiramycin I~9
Spiramycin I ~16
Spiramycin II ~38
Spiramycin III ~50

Note: The above retention times are from a specific study and will vary with different chromatographic conditions.

For further assistance, please consult the instrument manual and relevant scientific literature.

References

Addressing interference in the quantification of Spiramycin III in complex mixtures

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Spiramycin III. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during the quantification of this compound in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for quantifying this compound?

A1: The primary methods for the quantification of this compound are High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and microbiological assays.[1][2] LC-MS/MS is often preferred for its high sensitivity and specificity, especially in complex matrices.[3] HPLC-UV is a robust and widely available technique, while microbiological assays are useful for determining the total antimicrobial activity.[1][2]

Q2: What is a major source of interference in this compound quantification?

A2: A major challenge in quantifying this compound in complex mixtures is the "matrix effect." This is particularly prevalent in LC-MS/MS analysis and refers to the alteration of ionization efficiency for the target analyte due to the presence of co-eluting compounds from the sample matrix. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which can result in inaccurate quantification.

Q3: How can I minimize matrix effects in my LC-MS/MS analysis?

A3: To minimize matrix effects, several strategies can be employed. Effective sample preparation to remove interfering components is crucial. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are commonly used for cleanup. Additionally, optimizing chromatographic conditions to separate this compound from matrix components is vital. Using a matrix-matched calibration curve or a stable isotope-labeled internal standard can also help to compensate for matrix effects.

Q4: My HPLC chromatogram shows peak splitting for the this compound peak. What could be the cause?

A4: Peak splitting in HPLC can arise from several factors. It could indicate the co-elution of an interfering compound. Another possibility is a problem with the analytical column, such as a partially blocked inlet frit or a void in the packing material. The sample solvent may also be incompatible with the mobile phase, causing peak distortion, especially for early eluting peaks.

Q5: Can the solvent used to prepare my standards affect the stability of this compound?

A5: Yes, the choice of solvent is critical. Protic solvents like water, methanol, and ethanol can react with the formyl group of spiramycin, leading to the formation of adducts. This can result in a decreased peak area for this compound and the appearance of a new peak corresponding to the solvent-bound form. It is recommended to use aprotic solvents like acetonitrile or dimethyl sulfoxide for preparing standard solutions, especially if they are not for immediate use.

Troubleshooting Guides

Issue 1: Poor Peak Shape in HPLC-UV Analysis (Tailing or Fronting)
Question Possible Cause Troubleshooting Steps
Why is my this compound peak tailing? - Column Overload: Injecting too high a concentration of the analyte. - Secondary Interactions: Interaction of the basic spiramycin molecule with acidic silanol groups on the silica-based column packing. - Contamination: Buildup of strongly retained compounds on the column.- Reduce Injection Volume/Concentration: Dilute the sample and re-inject. - Adjust Mobile Phase pH: Increase the pH of the mobile phase to suppress the ionization of silanol groups. Adding a competing base to the mobile phase can also help. - Column Washing: Flush the column with a strong solvent to remove contaminants.
Why is my this compound peak fronting? - Sample Solvent Effects: The sample is dissolved in a solvent much stronger than the mobile phase. - Column Degradation: A void or channel has formed in the column packing material.- Use a Weaker Sample Solvent: Dissolve the sample in the initial mobile phase or a weaker solvent. - Replace Column: If the problem persists after checking other factors, the column may need to be replaced.
Issue 2: Inaccurate Quantification in LC-MS/MS Analysis (Ion Suppression/Enhancement)
Question Possible Cause Troubleshooting Steps
My recovery is significantly lower than expected. Could it be ion suppression? - Matrix Effects: Co-eluting endogenous compounds from the sample matrix are suppressing the ionization of this compound in the mass spectrometer source.- Improve Sample Cleanup: Optimize or change the sample preparation method (e.g., use a different SPE sorbent, perform an additional LLE step). - Modify Chromatography: Adjust the gradient or change the column to improve separation from interfering matrix components. - Dilute the Sample: Diluting the sample extract can reduce the concentration of interfering compounds. - Use Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract to compensate for the suppression effect.
My results are unexpectedly high and variable. Is this ion enhancement? - Matrix Effects: Co-eluting compounds are enhancing the ionization of this compound.- Follow the same troubleshooting steps as for ion suppression. The goal is to either remove the interfering compounds or compensate for their effect.

Experimental Protocols

Protocol 1: Extraction of this compound from Animal Tissue

This protocol is a general guideline and may require optimization for specific tissue types.

  • Homogenization: Weigh 2 g of minced tissue into a centrifuge tube. Add a suitable internal standard.

  • Extraction: Add 10 mL of an extraction solvent (e.g., acetonitrile/water 90:10, v/v). Homogenize for 1 minute.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes.

  • Supernatant Collection: Transfer the supernatant to a clean tube.

  • Re-extraction (Optional): Repeat the extraction step with another 10 mL of solvent for better recovery. Combine the supernatants.

  • Cleanup (Solid-Phase Extraction - SPE):

    • Condition an SPE cartridge (e.g., C18) with methanol followed by water.

    • Load the extracted supernatant onto the cartridge.

    • Wash the cartridge with water or a weak organic solvent to remove polar interferences.

    • Elute this compound with a suitable solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of mobile phase for analysis.

Protocol 2: HPLC-UV Analysis of this compound
  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of an acidic buffer and an organic solvent (e.g., 0.5% sulfuric acid and acetonitrile, 79:21, v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 231 nm or 232 nm.

    • Column Temperature: Ambient or controlled (e.g., 60°C).

  • Injection: Inject the reconstituted sample extract.

  • Quantification: Create a calibration curve using this compound standards of known concentrations. Quantify the sample based on the peak area of this compound.

Protocol 3: LC-MS/MS Analysis of this compound
  • Chromatographic Conditions:

    • Column: C18 or similar reversed-phase column.

    • Mobile Phase: A gradient of water and organic solvent (e.g., acetonitrile or methanol) with additives like formic acid or ammonium acetate to promote ionization.

    • Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.5 mL/min).

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor at least two transitions for confirmation and quantification. For example, for Spiramycin I (a major component), precursor ion m/z 843.5 and product ions such as m/z 174.2 and m/z 540.5 can be used. These will need to be optimized on your specific instrument.

  • Quantification: Use a calibration curve prepared with standards, preferably matrix-matched, for accurate quantification.

Quantitative Data Summary

The following tables summarize typical performance data for different analytical methods for this compound.

Table 1: Performance of HPLC-based Methods

MatrixMethodLimit of Quantification (LOQ)Recovery (%)Reference
PlasmaHPLC-UV0.06 µg/mL~85%
Muscle TissueHPLC-UV33 µg/kgNot specified
Urine & TabletsHPLC-UV30 ng/mL90.12–101.13%

Table 2: Performance of LC-MS/MS-based Methods

MatrixMethodLimit of Detection (LOD)Recovery (%)Reference
Raw MilkLC-MS/MS< 1.0 µg/kg82.1–108.8%
HoneyLC-MS/MSNot specifiedAcceptable for regulations
Animal-derived foodLC-MS/MS0.30-0.85 µg/kg (for various macrolides)62.27%-115.28%

Table 3: Performance of Microbiological and Other Methods

MatrixMethodLimit of Quantification (LOQ)Recovery (%)Reference
TissuesMicrobiological Assay100-300 µg/kg>80% (muscle, liver, kidney), 69% (fat)
MilkMicrobiological Assay0.06 µg/gNot specified
Feeding StuffsTLC-Bioautography2 mg/kg (Detection Limit)Not applicable

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Complex Mixture (e.g., Tissue, Milk) homogenize Homogenization & Extraction sample->homogenize cleanup Cleanup (e.g., SPE, LLE) homogenize->cleanup concentrate Evaporation & Reconstitution cleanup->concentrate analysis LC-MS/MS or HPLC-UV Analysis concentrate->analysis data Data Acquisition analysis->data quant Quantification data->quant result Final Concentration of this compound quant->result

Caption: General experimental workflow for the quantification of this compound.

troubleshooting_decision_tree start Inaccurate Quantification or Poor Peak Shape peak_shape Is the peak shape poor? start->peak_shape Check First peak_tailing Peak Tailing peak_shape->peak_tailing Yes, tailing peak_fronting Peak Fronting peak_shape->peak_fronting Yes, fronting peak_splitting Peak Splitting peak_shape->peak_splitting Yes, splitting quant_issue Is quantification inaccurate? peak_shape->quant_issue No, shape is good sol_tailing Reduce concentration Adjust mobile phase pH Wash column peak_tailing->sol_tailing sol_fronting Change sample solvent Replace column peak_fronting->sol_fronting sol_splitting Optimize separation Check column health peak_splitting->sol_splitting low_recovery Low Recovery/ Signal Suppression quant_issue->low_recovery Yes, low high_recovery High Recovery/ Signal Enhancement quant_issue->high_recovery Yes, high sol_suppression Improve sample cleanup Use matrix-matched standards Dilute sample low_recovery->sol_suppression sol_enhancement Improve sample cleanup Use matrix-matched standards high_recovery->sol_enhancement

Caption: Decision tree for troubleshooting common this compound analysis issues.

References

Technical Support Center: Enhancing Spiramycin III Yield in Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the yield of Spiramycin III in fermentation processes.

Frequently Asked Questions (FAQs)

Q1: What is Spiramycin and why is this compound the target component?

Spiramycin is a macrolide antibiotic produced by Streptomyces species, primarily Streptomyces ambofaciens. It is a mixture of three main components: Spiramycin I, II, and III.[1] this compound is often the most desired component due to its potent antibacterial activity. The three forms differ in their acylation at the C-4" position of the mycarose sugar.

Q2: What are the key factors influencing the overall Spiramycin yield in fermentation?

Several factors can significantly impact Spiramycin production:

  • Strain Genetics: The genetic makeup of the producing strain, including the presence and expression levels of regulatory genes, is fundamental.[2][3]

  • Medium Composition: The type and concentration of carbon and nitrogen sources, as well as the presence of precursors and inducers, are critical.[4][5]

  • Fermentation Parameters: pH, temperature, aeration, and agitation rates must be carefully controlled throughout the fermentation process.

  • Precursor Availability: The supply of direct precursors for the polyketide backbone and the deoxy sugar moieties can be a limiting factor.

  • Formation of Impurities: The synthesis of undesirable byproducts can reduce the final yield of this compound.

Q3: What are the primary regulatory genes controlling Spiramycin biosynthesis?

In Streptomyces ambofaciens, the biosynthesis of Spiramycin is controlled by a set of regulatory genes within the spiramycin biosynthetic gene cluster. Key regulators include:

  • SrmR (srm22): A positive regulator required for the expression of other regulatory and biosynthetic genes.

  • Srm40: Another essential pathway-specific activator that controls the transcription of most spiramycin biosynthetic genes. Srm22 is required for the expression of srm40.

  • Overexpression of these positive regulatory genes has been shown to increase spiramycin production, while their disruption eliminates it.

In Streptomyces spiramyceticus, a leucine-responsive regulatory protein (Lrp) family regulator, SSP_Lrp , acts as a negative regulator. Deletion of its putative L-Leu binding domain can enhance spiramycin production.

Troubleshooting Guide

This guide addresses common issues encountered during this compound fermentation and provides potential solutions.

Issue Potential Cause(s) Troubleshooting Steps
Low Overall Spiramycin Titer Suboptimal media composition.- Carbon Source: Compare different types of dextrins, as their structure can influence spiramycin production and impurity formation.- Nitrogen Source: Evaluate different amino acids. Arginine catabolism can lead to ammonium excretion, which may inhibit production. Consider adding an ammonium trapping agent like Mg₃(PO₄)₂.- Additives: Test the addition of 2% soybean oil and 0.4% propyl alcohol to the fermentation medium. The addition of Al³⁺ (0.32 g/L at 12 hours) has also been shown to increase spiramycin titer.
Inefficient precursor supply.- Fatty Acids: Supplement the medium with fatty acids like hexanoate to potentially increase the global yield of spiramycin.
Inappropriate growth rate.- Phosphate Limitation: Develop a culture medium with a limiting initial phosphate concentration to permit spiramycin production during the growth phase.- Biphasic Growth: Create a biphasic growth medium with an initial phase of fast growth followed by a second phase of slow growth, which can maintain a high biosynthetic rate.
Low Ratio of this compound to Spiramycin I and II Insufficient propionylation of Spiramycin I.- Precursor Feeding: Add sodium propionate to the culture medium. This can facilitate the biotransformation of Spiramycin I into this compound.
High Levels of Impurities Imbalance in the biosynthesis of deoxy sugars.- Carbon Source Selection: The type of dextrin used as a carbon source can influence the transcription of genes involved in sugar methylation and the balance of forosaminyl and mycarosyl biosynthesis, thereby reducing impurity formation.- Nitrogen Source Optimization: Ammonium levels can impact glucosylation. Optimizing the nitrogen source can help reduce the generation of impurities.
Inconsistent Fermentation Results Variability in seed culture or fermentation conditions.- Standardize Inoculum: Ensure a consistent age, density, and metabolic state of the seed culture for every fermentation run.- Parameter Control: Tightly control and monitor pH, temperature, dissolved oxygen, and agitation throughout the fermentation process.

Quantitative Data Summary

Table 1: Effect of Medium Additives on Spiramycin Production

AdditiveStrainConcentrationTiming of AdditionImprovement in Potency/Titer
Soybean OilS. ambofaciens XC 2-372%In fermentation medium61.8% (in combination with propyl alcohol)
Propyl AlcoholS. ambofaciens XC 2-370.4%24 hours after incubation61.8% (in combination with soybean oil)
Al³⁺Not specified0.32 g/L12 hours19.51%
Mg₃(PO₄)₂ (with arginine)S. ambofaciens0.25%Not specified415%

Table 2: Impact of Precursor Feeding on Spiramycin Composition

Precursor AddedInitial Spiramycin CompositionFinal Spiramycin Composition
Sodium PropionateSpiramycin I: 65%Spiramycin II: 23%this compound: 12%Spiramycin I: 0%Spiramycin II: 29%this compound: 71%

Data derived from a biotransformation experiment where Spiramycin I was converted.

Experimental Protocols

Protocol 1: Precursor Feeding for Enhanced this compound Production

This protocol is adapted from a method for the biotransformation of Spiramycin I.

  • Inoculum Preparation: Prepare a seed culture of Streptomyces ambofaciens in a suitable inoculum medium.

  • Production Medium: Prepare the main fermentation medium. A representative medium could be:

    • Corn-steep (50% dry extract): 45 g/L

    • Glucose: 50 g/L

    • Calcium carbonate: 25 g/L

    • Adjust pH to 7.0 with sodium hydroxide.

  • Fermentation: Inoculate the production medium with the seed culture. Incubate at 25°C with agitation.

  • Precursor Addition: After 45 hours of incubation, add a sterile aqueous solution of sodium propionate to the culture. The final concentration should be optimized, but a starting point could be in the range of 1-6 g/L.

  • Continued Fermentation: Continue the fermentation under the same conditions for an additional 90 hours.

  • Analysis: At the end of the fermentation, harvest the broth and analyze the spiramycin composition using High-Performance Liquid Chromatography (HPLC).

Protocol 2: Quantification of Spiramycin Components by HPLC

This protocol provides a general framework for the analysis of Spiramycin I, II, and III in fermentation broth.

  • Sample Preparation:

    • Centrifuge the fermentation broth to separate the mycelium.

    • Filter the supernatant through a 0.22 µm filter.

    • The sample may require dilution with the mobile phase.

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., Atlantis dC18, 5 µm, 4.6 x 250 mm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

    • Gradient Example: Start with 95:5 (A:B), then a linear gradient to 50:50 over 35 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 232 nm.

    • Column Temperature: 25°C.

  • Quantification:

    • Prepare standard solutions of Spiramycin I, II, and III of known concentrations.

    • Generate a standard curve for each component by plotting peak area against concentration.

    • Calculate the concentration of each spiramycin component in the sample by comparing its peak area to the standard curve.

Visualizations

Spiramycin_Biosynthesis_Regulation Simplified Regulatory Pathway of Spiramycin Biosynthesis Srm22 SrmR (Srm22) Positive Regulator Srm40 Srm40 Pathway-Specific Activator Srm22->Srm40 activates expression srm_genes Spiramycin Biosynthetic Genes Srm40->srm_genes activates transcription Spiramycin Spiramycin Production srm_genes->Spiramycin leads to

Caption: Regulatory cascade for spiramycin biosynthesis in S. ambofaciens.

Precursor_Feeding_Workflow Workflow for this compound Enhancement via Precursor Feeding cluster_fermentation Fermentation Process cluster_analysis Analysis Inoculum Prepare Seed Culture (S. ambofaciens) Fermentation Inoculate Production Medium (e.g., Glucose, Corn-steep) Inoculum->Fermentation Precursor Add Precursor (Sodium Propionate) Fermentation->Precursor at ~45 hours Incubation Continue Incubation (e.g., 90 hours) Precursor->Incubation Harvest Harvest Broth Incubation->Harvest HPLC HPLC Analysis (C18, UV 232 nm) Harvest->HPLC Quantify Quantify Spiramycin I, II, III HPLC->Quantify

Caption: Experimental workflow for precursor feeding to enhance this compound.

References

Best practices for long-term storage and handling of Spiramycin III

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Spiramycin III. This resource is designed for researchers, scientists, and drug development professionals to provide best practices for long-term storage and handling, along with troubleshooting guidance for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound powder?

A1: this compound as a crystalline solid should be stored at -20°C.[1][2] Under these conditions, it is stable for at least four years.[1] It is also advised to keep it away from direct sunlight and sources of ignition in a cool, well-ventilated area.[2]

Q2: How should I store solutions of this compound?

A2: For solutions of this compound in organic solvents like DMSO, ethanol, or DMF, it is recommended to store them at -80°C.[2] Aqueous solutions of Spiramycin are not recommended for storage for more than one day due to potential instability.

Q3: What solvents can I use to dissolve this compound?

A3: this compound is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF). It is sparingly soluble in aqueous buffers. To prepare an aqueous solution, it is best to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of your choice.

Q4: What are the general safety precautions for handling this compound?

A4: When handling this compound, it is important to avoid inhalation, and contact with eyes and skin. Use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat is recommended. Work in a well-ventilated area.

Q5: Is this compound stable under all experimental conditions?

A5: this compound is susceptible to degradation in acidic solutions. It is also sensitive to light, and aqueous solutions can undergo photolysis. It is relatively stable to thermal stress and oxidation under typical experimental conditions.

Troubleshooting Guides

Issue 1: Precipitation of this compound in Aqueous Media
  • Problem: After diluting my DMSO stock solution of this compound into my cell culture media or aqueous buffer, I observe a precipitate.

  • Possible Causes & Solutions:

    • Low Solubility in Aqueous Solutions: this compound has limited solubility in water. The final concentration in your aqueous medium may have exceeded its solubility limit.

      • Solution: Try to lower the final concentration of this compound. Prepare a more concentrated DMSO stock solution so that the volume of DMSO added to the aqueous medium is minimal (typically less than 0.5% v/v).

    • Temperature Effects: The solubility of this compound may decrease at lower temperatures.

      • Solution: Ensure your aqueous medium is at the appropriate temperature (e.g., 37°C for cell culture) before adding the this compound stock solution. Gently warm the solution to aid dissolution, but avoid excessive heat which could degrade the compound.

    • pH of the Medium: The stability of this compound is pH-dependent, and it degrades in acidic conditions.

      • Solution: Check the pH of your final solution. Ensure it is within the stable range for this compound (pH 4.0-10.0).

Issue 2: Loss of Biological Activity
  • Problem: My this compound solution does not show the expected biological effect in my assay.

  • Possible Causes & Solutions:

    • Degradation of the Compound: Improper storage or handling can lead to degradation.

      • Solution: Ensure the solid compound and stock solutions are stored at the recommended temperatures (-20°C for solid, -80°C for solutions in solvent) and protected from light. Prepare fresh aqueous dilutions for each experiment and do not store them for more than a day.

    • Interaction with Media Components: Components in complex media could potentially interact with and inactivate this compound.

      • Solution: If possible, test the activity of this compound in a simpler buffer system to confirm its potency. Review the literature for any known incompatibilities with your specific medium components.

Issue 3: Unexpected Cytotoxicity in Cell-Based Assays
  • Problem: I am observing higher-than-expected cell death in my control cells treated with the vehicle (DMSO) or in my experimental groups at low this compound concentrations.

  • Possible Causes & Solutions:

    • Solvent Toxicity: The concentration of the organic solvent (e.g., DMSO) used to dissolve this compound may be too high in the final culture medium.

      • Solution: Ensure the final concentration of the solvent in your cell culture medium is at a non-toxic level, typically below 0.5% (v/v) for DMSO. Run a vehicle-only control to assess the toxicity of the solvent at the concentration you are using.

    • Concentration and Incubation Time: Higher concentrations of Spiramycin and longer exposure times can lead to reduced cell viability.

      • Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line and experimental goals. A study on NIH/3T3 fibroblast cells showed reduced viability at 50 µM and 100 µM after 72 hours of exposure.

Quantitative Data Summary

Table 1: Storage and Stability of this compound

FormStorage TemperatureShelf LifeNotes
Crystalline Solid-20°C≥ 4 yearsProtect from light and moisture.
Solution in Solvent-80°CNot specifiedUse an inert gas to purge the solvent before preparing the solution.
Aqueous Solution2-8°CNot more than 1 dayProne to degradation; prepare fresh for each use.

Table 2: Solubility of this compound

SolventSolubilityReference
Dimethyl sulfoxide (DMSO)~30 mg/mL
Ethanol~25 mg/mL
Dimethylformamide (DMF)~30 mg/mL
1:3 DMSO:PBS (pH 7.2)~0.25 mg/mL

Table 3: Stability Profile of this compound in Solution

ConditionStabilityReference
Acidic (simulated gastric fluid)Susceptible to degradation.
Neutral (aqueous)Stable in the dark at 25°C.
Photolysis (aqueous)Degrades upon light exposure with a half-life of approximately 48 hours in sterilized water.
Thermal (aqueous)Stable at 25°C in the dark.
Oxidative (0.3% H2O2)Stable.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for Cell Culture
  • Materials:

    • This compound powder

    • Sterile, anhydrous DMSO

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of this compound powder.

    • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 30 mg/mL).

    • Vortex briefly until the powder is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles.

    • Store the aliquots at -80°C.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution
  • Materials:

    • Bacterial strain of interest

    • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

    • This compound stock solution

    • Sterile 96-well microtiter plates

    • Multichannel pipette

  • Procedure:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard, then dilute to the final concentration (e.g., 5 x 10^5 CFU/mL).

    • In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in the growth medium to achieve the desired concentration range.

    • Add the bacterial inoculum to each well containing the this compound dilution, as well as to a positive control well (no antibiotic) and a negative control well (no bacteria).

    • Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 16-24 hours.

    • The MIC is determined as the lowest concentration of this compound that inhibits visible bacterial growth.

Protocol 3: In Vivo Efficacy in a Murine Model of Toxoplasmosis
  • Materials:

    • Toxoplasma gondii strain (e.g., Me49)

    • Laboratory mice (e.g., Swiss albino)

    • This compound

    • Vehicle for oral administration (e.g., distilled water)

    • Oral gavage needles

  • Procedure:

    • Infect mice with Toxoplasma gondii cysts via oral gavage.

    • Prepare the this compound treatment solution by suspending the required amount in the vehicle. A common dose used in studies is 100-200 mg/kg/day.

    • Starting at a designated time post-infection (e.g., 2 days for acute models), administer the this compound suspension to the treatment group via oral gavage daily for the duration of the study (e.g., 5-21 days).

    • Administer the vehicle alone to the control group.

    • At the end of the treatment period, euthanize the mice and harvest tissues (e.g., brain) to assess the parasite burden (e.g., by counting brain cysts).

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Experimental Use cluster_analysis Analysis powder This compound Powder dissolve Dissolve in DMSO (e.g., 30 mg/mL) powder->dissolve stock Stock Solution (-80°C) dissolve->stock dilute Dilute in Aqueous Medium (e.g., Cell Culture Media) stock->dilute cell_culture Cell-Based Assay (e.g., Cytotoxicity) dilute->cell_culture mic_assay MIC Assay (Antimicrobial Testing) dilute->mic_assay animal_model In Vivo Model (e.g., Toxoplasmosis) dilute->animal_model readout1 Measure Cell Viability cell_culture->readout1 readout2 Determine MIC mic_assay->readout2 readout3 Assess Parasite Burden animal_model->readout3

Caption: Experimental workflow for using this compound.

mechanism_of_action cluster_ribosome Bacterial Ribosome ribosome 50S Subunit mrna mRNA dissociation Premature Dissociation of Peptidyl-tRNA ribosome->dissociation Stimulates peptidyl_trna Peptidyl-tRNA polypeptide Growing Polypeptide Chain peptidyl_trna->polypeptide Elongation spiramycin This compound spiramycin->ribosome Binds to 50S Subunit inhibition Inhibition of Protein Synthesis dissociation->inhibition

Caption: Mechanism of action of this compound.

References

Technical Support Center: Optimizing Spiramycin III Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize cell-based assays involving Spiramycin III.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in a cellular context?

A1: this compound is a macrolide antibiotic that primarily acts as an inhibitor of protein synthesis in bacteria. It binds to the 50S subunit of the bacterial ribosome, which interferes with the translocation step of polypeptide chain elongation.[1][2][3] This leads to the dissociation of peptidyl-tRNA from the ribosome, ultimately halting protein production.[1][4] While its main target is bacterial ribosomes, it's crucial to consider potential off-target effects or indirect effects in eukaryotic cell-based assays.

Q2: Which cell lines are suitable for this compound cell-based assays?

A2: The choice of cell line is dependent on the research question. Published studies have utilized:

  • NIH/3T3 fibroblast cells: For cytotoxicity and cell viability studies.

  • RAW 264.7 macrophage cells: For investigating the anti-inflammatory properties of this compound.

  • Vero cells: Used in toxicology studies to assess cell viability.

  • HGC-27, HT-29, HCT-116, and HeLa cancer cell lines: Have been used to evaluate the anti-proliferative activity of Spiramycin derivatives.

When selecting a cell line, it is essential to ensure it is appropriate for the specific biological process being investigated.

Q3: What are the recommended starting concentrations and incubation times for this compound?

A3: Optimal concentrations and incubation times are assay-dependent and should be determined empirically through dose-response and time-course experiments. However, based on existing literature, the following ranges can be used as a starting point:

  • For cytotoxicity assays (e.g., MTT assay) in NIH/3T3 cells: Concentrations ranging from 3.13 µM to 100 µM for 24, 48, and 72-hour incubations have been reported.

  • For anti-inflammatory assays in RAW 264.7 cells: Concentrations between 50 µM and 300 µM have been used to assess the inhibition of inflammatory responses.

Q4: How does this compound affect signaling pathways in mammalian cells?

A4: this compound has been shown to modulate inflammatory signaling pathways. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound inhibits the activation of the MAPK/NF-κB signaling pathway. This is characterized by a reduction in the phosphorylation of ERK and JNK.

Experimental Protocols & Methodologies

Protocol 1: Cytotoxicity Assessment using MTT Assay

This protocol is adapted from studies using NIH/3T3 cells.

1. Cell Seeding:

  • Culture NIH/3T3 cells to approximately 85% confluency.
  • Trypsinize and resuspend the cells in fresh complete growth medium (DMEM with 10% FBS and 1% penicillin/streptomycin).
  • Seed 5,000 cells per well in a 96-well plate.
  • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

2. This compound Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to final desired concentrations (e.g., 3.13, 6.25, 12.5, 25, 50, 100 µM) in a complete growth medium.
  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the highest concentration of solvent used).
  • Incubate the plates for 24, 48, or 72 hours.

3. MTT Assay:

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
  • Incubate for an additional 4 hours at 37°C.
  • Carefully remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Anti-Inflammatory Assay in Macrophages

This protocol is based on studies with RAW 264.7 cells.

1. Cell Seeding:

  • Seed RAW 264.7 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

2. This compound Pre-treatment:

  • Treat the cells with various concentrations of this compound (e.g., 50, 100, 200, 300 µM) for 1 hour.

3. Induction of Inflammation:

  • Induce an inflammatory response by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to the wells (except for the negative control).
  • Incubate for 18-24 hours.

4. Measurement of Inflammatory Markers:

  • Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
  • Cytokine Levels (e.g., IL-1β, IL-6): Quantify the levels of pro-inflammatory cytokines in the supernatant using ELISA kits according to the manufacturer's instructions.
  • Gene Expression (e.g., iNOS): Analyze the expression of inflammatory genes using RT-qPCR.
  • Protein Expression (e.g., phosphorylated ERK/JNK): Perform Western blotting on cell lysates to assess the activation of signaling pathways.

Data Presentation: Summary of Key Parameters

Parameter Cytotoxicity Assay (NIH/3T3) Anti-Inflammatory Assay (RAW 264.7) Reference(s)
Cell Seeding Density 5,000 cells/well (96-well plate)Dependent on experimental endpoint
This compound Conc. 3.13 - 100 µM50 - 300 µM
Incubation Time 24, 48, 72 hours1-hour pre-treatment, then 18-24 hours with LPS
Assay Endpoint Cell Viability (MTT)NO, IL-1β, IL-6, iNOS, p-ERK/JNK

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells

  • Possible Cause: Inconsistent cell seeding, edge effects in the microplate, or improper mixing of reagents.

  • Troubleshooting Steps:

    • Ensure a homogenous single-cell suspension before seeding.

    • To minimize edge effects, avoid using the outer wells of the microplate or fill them with sterile PBS.

    • Pipette gently and accurately, and ensure thorough but gentle mixing of this compound and other reagents in each well.

Issue 2: No Observable Effect of this compound

  • Possible Cause: this compound concentration is too low, incubation time is too short, or the compound has degraded.

  • Troubleshooting Steps:

    • Perform a dose-response experiment with a wider range of concentrations.

    • Conduct a time-course experiment to identify the optimal treatment duration.

    • Ensure proper storage of the this compound stock solution (typically at -20°C or -80°C) and prepare fresh dilutions for each experiment.

Issue 3: Unexpected Cytotoxicity in Non-Cancerous Cell Lines

  • Possible Cause: High concentrations of this compound or the solvent (e.g., DMSO) may be toxic to the cells.

  • Troubleshooting Steps:

    • Lower the concentration range of this compound.

    • Ensure the final concentration of the solvent in the culture medium is non-toxic (typically <0.5% for DMSO).

    • Include a solvent control to assess its effect on cell viability. At 72 hours, Spiramycin doses of 50 and 100 µM have been shown to reduce the viability of fibroblast cells.

Issue 4: Inconsistent Anti-Inflammatory Response

  • Possible Cause: Variability in LPS activity, cell passage number, or cell health.

  • Troubleshooting Steps:

    • Use a consistent lot of LPS and titrate its concentration to achieve a robust inflammatory response.

    • Use cells with a low and consistent passage number, as cellular responses can change over time in culture.

    • Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.

Visualizations

Signaling Pathway: this compound in Macrophages

Spiramycin_Signaling LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_Pathway MAPK Pathway (ERK, JNK) TLR4->MAPK_Pathway NFkB_Pathway NF-κB Pathway TLR4->NFkB_Pathway Inflammatory_Response Inflammatory Response (NO, IL-1β, IL-6) MAPK_Pathway->Inflammatory_Response NFkB_Pathway->Inflammatory_Response Spiramycin This compound Spiramycin->MAPK_Pathway Inhibits Spiramycin->NFkB_Pathway Inhibits

Caption: this compound inhibits LPS-induced inflammatory responses.

Experimental Workflow: Cell-Based Assay Optimization

Assay_Workflow Start Start: Select Cell Line & Assay Culture Cell Culture & Seeding Start->Culture Dose_Response Dose-Response Curve (Vary this compound Conc.) Culture->Dose_Response Time_Course Time-Course Experiment (Vary Incubation Time) Dose_Response->Time_Course Optimize Optimize Parameters Time_Course->Optimize Main_Experiment Perform Main Experiment Optimize->Main_Experiment Data_Analysis Data Analysis & Interpretation Main_Experiment->Data_Analysis End End Data_Analysis->End

Caption: Workflow for optimizing this compound cell-based assays.

References

Validation & Comparative

Spiramycin III and Erythromycin: A Comparative Analysis of Antibacterial Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the antibacterial properties of Spiramycin III and erythromycin, two prominent members of the macrolide class of antibiotics. While both compounds share a common mechanism of action by inhibiting bacterial protein synthesis, subtle structural differences may lead to variations in their efficacy against specific pathogens. This document summarizes key performance data, outlines experimental methodologies, and visually represents their mechanism of action to aid in research and development efforts.

Note on Spiramycin Data: It is important to note that much of the available research has been conducted on "spiramycin," a mixture of three main components: Spiramycin I, II, and III. Data specifically isolating the antibacterial activity of this compound is limited. Therefore, this guide utilizes data for the spiramycin mixture in direct comparison with erythromycin, with the understanding that this compound is a key constituent of this mixture.

Quantitative Comparison of Antibacterial Activity

The following tables summarize the in vitro antibacterial activity of spiramycin and erythromycin against clinical isolates of Staphylococcus aureus.

Table 1: Minimum Inhibitory Concentrations (MICs) Against Staphylococcus aureus

AntibioticMIC Range (mg/L)
Spiramycin16 - 32
Erythromycin1 - 2

Data sourced from a study comparing the antibacterial responses of clinical isolates of Staphylococcus aureus to spiramycin and erythromycin.[1]

Table 2: Post-Antibiotic Effect (PAE) Against Staphylococcus aureus

AntibioticExposureDuration of PAE (hours)
Spiramycin4 x MIC for 3 hours9
Erythromycin4 x MIC for 3 hours5

The post-antibiotic effect is the suppression of bacterial growth that persists after a short exposure to an antibiotic.[1]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a fundamental measure of antibiotic efficacy. A standard method for its determination is the broth microdilution method.

Protocol:

  • Preparation of Antibiotic Stock Solutions: Prepare sterile stock solutions of this compound and erythromycin in an appropriate solvent.

  • Serial Dilutions: In a 96-well microtiter plate, perform serial twofold dilutions of each antibiotic in cation-adjusted Mueller-Hinton Broth (MHIB) to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum of the test organism (e.g., Staphylococcus aureus ATCC 29213) equivalent to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the bacterial suspension to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (bacteria and broth, no antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria.

Time-Kill Kinetic Assay

Time-kill assays provide information on the rate and extent of bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Protocol:

  • Bacterial Culture Preparation: Grow the test organism in a suitable broth to the early logarithmic phase of growth.

  • Inoculum Adjustment: Adjust the bacterial suspension to a starting concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL in fresh, pre-warmed broth.

  • Antibiotic Addition: Add this compound or erythromycin to separate flasks of the bacterial culture at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x, and 8x MIC). A growth control flask with no antibiotic is also included.

  • Incubation and Sampling: Incubate the flasks in a shaking incubator at 37°C. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each flask.

  • Viable Cell Counting: Perform serial dilutions of the collected aliquots in sterile saline or phosphate-buffered saline (PBS). Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).

  • Incubation and Colony Counting: Incubate the agar plates at 37°C for 18-24 hours. Count the number of viable colonies on the plates to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log10 CFU/mL against time for each antibiotic concentration to generate time-kill curves.

Post-Antibiotic Effect (PAE) Determination

The PAE reflects the persistent suppression of bacterial growth after a brief exposure to an antimicrobial agent.

Protocol:

  • Exposure to Antibiotic: Expose a logarithmic-phase bacterial culture (approximately 10^7 CFU/mL) to a specific concentration of this compound or erythromycin (e.g., 4x MIC) for a defined period (e.g., 1 or 2 hours). A control culture with no antibiotic is treated identically.

  • Removal of Antibiotic: After the exposure period, rapidly remove the antibiotic by a 1:1000 dilution of the culture in pre-warmed antibiotic-free broth. This dilution reduces the antibiotic concentration to well below the MIC.

  • Regrowth Monitoring: Incubate both the antibiotic-exposed and the control cultures at 37°C.

  • Viability Assessment: At hourly intervals, determine the viable bacterial count (CFU/mL) for both cultures by plating serial dilutions.

  • PAE Calculation: The PAE is calculated using the formula: PAE = T - C, where T is the time required for the count of the antibiotic-exposed culture to increase by 1 log10 CFU/mL above the count observed immediately after dilution, and C is the corresponding time for the unexposed control culture.

Mechanism of Action and Signaling Pathway

Both this compound and erythromycin are macrolide antibiotics that inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[2][3] This binding obstructs the exit tunnel through which nascent polypeptide chains emerge, leading to the premature dissociation of peptidyl-tRNA from the ribosome.[4] While both drugs target the same ribosomal subunit, their specific binding sites and interactions may differ slightly due to their structural variations. Erythromycin, a 14-membered macrolide, and spiramycin, a 16-membered macrolide, have been shown to have distinct interactions with ribosomal proteins. Specifically, erythromycin derivatives have been found to primarily label ribosomal protein L22, while spiramycin-type macrolides label different ribosomal proteins, suggesting their binding sites are not identical.

macrolide_mechanism cluster_ribosome Bacterial Ribosome cluster_process Protein Synthesis 50S_subunit 50S Subunit Peptide_Exit_Tunnel Peptide Exit Tunnel Protein_Synthesis_Inhibition Protein Synthesis Inhibited 50S_subunit->Protein_Synthesis_Inhibition Blocks Exit Tunnel 30S_subunit 30S Subunit mRNA mRNA tRNA_entry Aminoacyl-tRNA (AA-tRNA) Entry Peptide_Bond_Formation Peptide Bond Formation tRNA_entry->Peptide_Bond_Formation Translocation Translocation Peptide_Bond_Formation->Translocation Polypeptide_Chain Growing Polypeptide Chain Translocation->Polypeptide_Chain Translocation->Protein_Synthesis_Inhibition Disrupted Polypeptide_Chain->Protein_Synthesis_Inhibition Prematurely Terminated Spiramycin_III This compound Spiramycin_III->50S_subunit Binds to Erythromycin Erythromycin Erythromycin->50S_subunit Binds to

Caption: Mechanism of action of this compound and Erythromycin.

The diagram above illustrates the general mechanism of action for macrolide antibiotics like this compound and erythromycin. Both drugs bind to the 50S ribosomal subunit, which ultimately disrupts protein synthesis, leading to a bacteriostatic effect.

Experimental Workflow

The following diagram outlines the typical workflow for a comparative analysis of the antibacterial activity of two compounds.

experimental_workflow cluster_setup Experimental Setup cluster_assays Antibacterial Activity Assays cluster_analysis Data Analysis and Comparison Strain_Selection Select Bacterial Strain (e.g., S. aureus) Inoculum_Prep Prepare Standardized Bacterial Inoculum Strain_Selection->Inoculum_Prep Antibiotic_Prep Prepare this compound & Erythromycin Solutions MIC_Assay MIC Determination (Broth Microdilution) Antibiotic_Prep->MIC_Assay Time_Kill_Assay Time-Kill Kinetics Antibiotic_Prep->Time_Kill_Assay PAE_Assay Post-Antibiotic Effect (PAE) Assay Antibiotic_Prep->PAE_Assay Inoculum_Prep->MIC_Assay Inoculum_Prep->Time_Kill_Assay Inoculum_Prep->PAE_Assay MIC_Assay->Time_Kill_Assay Inform Concentration Selection MIC_Assay->PAE_Assay Inform Concentration Selection Data_Collection Collect MIC, Time-Kill, and PAE Data MIC_Assay->Data_Collection Time_Kill_Assay->Data_Collection PAE_Assay->Data_Collection Comparative_Analysis Comparative Analysis of Results Data_Collection->Comparative_Analysis Conclusion Draw Conclusions on Relative Efficacy Comparative_Analysis->Conclusion

Caption: Workflow for comparative antibacterial analysis.

References

Spiramycin III vs. Azithromycin: A Head-to-Head Comparison of In Vitro Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, head-to-head comparison of the in vitro activity of Spiramycin III and azithromycin against a range of clinically relevant bacteria. The data presented is compiled from published research to assist in understanding the comparative efficacy of these two macrolide antibiotics.

Summary of In Vitro Activity

The minimum inhibitory concentration (MIC) is a critical measure of an antibiotic's potency. The following tables summarize the MIC values for this compound and azithromycin against various bacterial species. It is important to note that direct comparative studies for all organisms are limited, and some data is collated from different sources. Variations in experimental protocols between studies should be considered when interpreting these results.

Gram-Positive Bacteria
Bacterial SpeciesAntibioticNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Streptococcus pyogenesAzithromycin40--0.5
Spiramycin40-->32
Streptococcus pneumoniaeAzithromycin200-0.06>128
Spiramycin200-0.06>128
Oral StreptococciAzithromycin1000.03-4.00.060.25
Spiramycin1000.12-8.01.02.0
Staphylococcus aureus (methicillin-susceptible)Azithromycin----
Spiramycin----
Gram-Negative Bacteria
Bacterial SpeciesAntibioticNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Haemophilus influenzaeAzithromycin----
Spiramycin----
Moraxella catarrhalisAzithromycin----
Spiramycin----
Neisseria gonorrhoeaeAzithromycin300--0.25
Spiramycin----
Anaerobic Bacteria
Bacterial SpeciesAntibioticNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Peptostreptococcus spp.Azithromycin470.015-4.00.060.5
Spiramycin470.06-8.00.54.0
Bacteroides spp. (excluding B. fragilis)Azithromycin590.12->1282.032
Spiramycin590.25->1288.0>128
Bacteroides fragilisAzithromycin502.0->1281664
Spiramycin508.0->12832>128
Fusobacterium spp.Azithromycin450.06-4.00.251.0
Spiramycin450.12-8.01.04.0
Atypical Bacteria
Bacterial SpeciesAntibioticNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Mycoplasma pneumoniaeAzithromycin621-25664128
Acetylspiramycin62<40.251.0
Chlamydia trachomatisAzithromycin110.125-0.5--
Spiramycin----

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a standardized laboratory procedure crucial for assessing the in vitro activity of an antimicrobial agent against a specific bacterium. The most common methods employed in the cited studies are broth microdilution and agar dilution.

Broth Microdilution Method

This method involves the use of multi-well microtiter plates to determine the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium in a liquid medium.

Generalized Protocol:

  • Preparation of Antibiotic Dilutions: A series of twofold dilutions of the antibiotic is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in the wells of a microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test bacterium, typically adjusted to a 0.5 McFarland turbidity standard, is prepared. This suspension is further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well containing the antibiotic dilution is inoculated with the bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing no bacteria) are also included.

  • Incubation: The microtiter plate is incubated at a specific temperature (usually 35-37°C) for a defined period (typically 16-20 hours).

  • Interpretation of Results: After incubation, the plate is visually inspected for turbidity, which indicates bacterial growth. The MIC is recorded as the lowest concentration of the antibiotic in which there is no visible growth.

Agar Dilution Method

The agar dilution method involves incorporating the antibiotic into an agar-based growth medium.

Generalized Protocol:

  • Preparation of Antibiotic-Containing Agar Plates: A series of agar plates are prepared, each containing a different concentration of the antibiotic. This is achieved by adding specific volumes of the antibiotic stock solution to molten agar before it solidifies. A control plate with no antibiotic is also prepared.

  • Inoculum Preparation: A standardized bacterial suspension is prepared as described for the broth microdilution method.

  • Inoculation: A small, standardized volume of the bacterial suspension is spotted onto the surface of each agar plate, including the control plate. Multiple isolates can be tested on a single plate.

  • Incubation: The plates are incubated under appropriate conditions (temperature and atmosphere) for 16-20 hours.

  • Interpretation of Results: The plates are examined for bacterial growth at the sites of inoculation. The MIC is the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacterium.

Visualizing the MIC Determination Workflow

The following diagram illustrates the generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.

MIC_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis start Start prep_antibiotic Prepare Serial Antibiotic Dilutions start->prep_antibiotic prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculation Inoculation of Test Medium prep_antibiotic->inoculation prep_inoculum->inoculation incubation Incubation inoculation->incubation read_results Read Results (Visual Inspection) incubation->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Validating the Antibacterial Synergy of Spiramycin III: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of antibiotic resistance necessitates innovative strategies to extend the efficacy of existing antimicrobial agents. Combination therapy, which leverages synergistic interactions between different compounds, presents a promising approach. This guide provides a comparative analysis of the antibacterial synergy of Spiramycin III with other compounds, supported by experimental data and detailed methodologies.

Executive Summary

This compound, a macrolide antibiotic, demonstrates synergistic activity when combined with other antimicrobial agents, notably metronidazole and trimethoprim. This synergy often results in a significant reduction in the minimum inhibitory concentration (MIC) of each compound, potentially overcoming resistance and enhancing therapeutic efficacy. The primary method for quantifying this synergy is the checkerboard assay, which calculates the Fractional Inhibitory Concentration (FIC) index. An FIC index of ≤ 0.5 is a strong indicator of synergistic interaction.

Comparative Analysis of Synergistic Combinations

The following table summarizes the quantitative data from studies investigating the synergistic effects of this compound with other compounds. The data is primarily derived from in vitro checkerboard assays.

CombinationTarget OrganismFIC Index (Interpretation)Key Findings
Spiramycin + Metronidazole Aggregatibacter actinomycetemcomitans (4 clinical isolates)Isolate 1: 0.427 (Synergy)Isolate 2: 0.875 (Indifference)Isolate 3: 1.5 (Indifference)Isolate 4: 2.0 (Indifference)Synergy was observed in one of the four clinical isolates, indicating strain-dependent interaction. For the synergistic isolate, the combination was more effective than the individual drugs.[1]
Spiramycin + Trimethoprim Haemophilus influenzae (31 isolates)19/31 isolates: Synergy10/31 isolates: Indifference2/31 isolates: AntagonismA significant number of both typable and non-typable H. influenzae isolates demonstrated synergy, suggesting this combination could be effective against a broad range of strains.[2]

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for the replication and validation of synergy studies. The following is a representative protocol for the checkerboard assay used to determine the FIC index.

Checkerboard Assay Protocol

This protocol is a standard method for assessing the in vitro interaction between two antimicrobial agents.

1. Preparation of Materials:

  • Antimicrobial agents: Stock solutions of this compound and the compound to be tested are prepared at concentrations at least 10 times the expected MIC.

  • Bacterial Culture: A fresh overnight culture of the target bacterium is grown in an appropriate broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to achieve a standardized inoculum, typically 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This is further diluted to a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • 96-Well Microtiter Plate: Sterile U- or V-bottom plates are used.

2. Assay Setup:

  • A two-dimensional array of antibiotic concentrations is created in the 96-well plate.

  • Serial twofold dilutions of this compound are made horizontally across the plate (e.g., in columns 1-10).

  • Serial twofold dilutions of the second compound are made vertically down the plate (e.g., in rows A-G).

  • Row H is used for determining the MIC of this compound alone.

  • Column 11 is used for determining the MIC of the second compound alone.

  • A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included.

3. Inoculation and Incubation:

  • Each well (except the sterility control) is inoculated with the standardized bacterial suspension.

  • The plate is incubated at 35-37°C for 16-20 hours.

4. Data Analysis:

  • After incubation, the wells are visually inspected for turbidity. The MIC is defined as the lowest concentration of the antibiotic(s) that completely inhibits visible growth.

  • The Fractional Inhibitory Concentration (FIC) for each drug is calculated as follows:

    • FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone

    • FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone

  • The FIC Index (FICI) is the sum of the individual FICs:

    • FICI = FIC of Drug A + FIC of Drug B

  • Interpretation of FICI:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4

Visualizing the Experimental Workflow and Synergistic Mechanism

Diagrams are powerful tools for illustrating complex biological processes and experimental designs. The following diagrams were generated using Graphviz (DOT language) to visualize the checkerboard assay workflow and the proposed synergistic mechanism of action between this compound and Trimethoprim.

Checkerboard Assay Workflow

Checkerboard_Workflow cluster_prep Preparation cluster_setup Assay Setup (96-Well Plate) cluster_exec Execution & Analysis prep_spiramycin Prepare this compound Stock Solution dilute_spiramycin Serial Dilution of This compound (Horizontal) prep_spiramycin->dilute_spiramycin prep_compoundB Prepare Compound B Stock Solution dilute_compoundB Serial Dilution of Compound B (Vertical) prep_compoundB->dilute_compoundB prep_inoculum Prepare Standardized Bacterial Inoculum inoculate Inoculate Wells prep_inoculum->inoculate dilute_spiramycin->inoculate dilute_compoundB->inoculate controls MIC Controls (Single Drug) Growth & Sterility Controls controls->inoculate incubate Incubate Plate (16-20h, 37°C) inoculate->incubate read_mic Read MICs incubate->read_mic calculate_fic Calculate FIC Index read_mic->calculate_fic interpret Interpret Results (Synergy, Indifference, Antagonism) calculate_fic->interpret

Caption: Workflow of the checkerboard assay for synergy testing.

Proposed Synergistic Mechanism: this compound and Trimethoprim

Synergistic_Mechanism cluster_pathways Bacterial Metabolic Pathways cluster_folate Folate Synthesis cluster_protein Protein Synthesis cluster_outcome Outcome paba p-Aminobenzoic acid (PABA) dhps Dihydropteroate Synthase paba->dhps dhf Dihydrofolate (DHF) dhps->dhf dhfr Dihydrofolate Reductase dhf->dhfr thf Tetrahydrofolate (THF) dhfr->thf nucleotides Nucleotide Synthesis thf->nucleotides synergy Synergistic Bacteriostatic/Bactericidal Effect ribosome 50S Ribosomal Subunit protein_synthesis Protein Elongation ribosome->protein_synthesis trimethoprim Trimethoprim trimethoprim->dhfr Inhibits spiramycin This compound spiramycin->ribosome Binds to & Inhibits Translocation

Caption: Dual inhibition of folate and protein synthesis pathways.

The proposed mechanism for the synergy between this compound and trimethoprim involves the simultaneous disruption of two critical bacterial metabolic pathways. Trimethoprim inhibits dihydrofolate reductase, an essential enzyme in the folate synthesis pathway, which is necessary for the production of nucleotides and ultimately DNA synthesis. Concurrently, this compound binds to the 50S ribosomal subunit, inhibiting protein synthesis. This dual assault on vital cellular functions is believed to be more effective than the action of either drug alone, leading to a synergistic antibacterial effect.

Conclusion

The available data indicates that this compound has the potential for synergistic interactions with other antimicrobial compounds, such as metronidazole and trimethoprim, against specific bacterial pathogens. The checkerboard assay is a robust method for quantifying these interactions in vitro. Further research is warranted to explore a broader range of synergistic partners for this compound and to validate these in vitro findings through in vivo studies. Such investigations are crucial for the development of novel combination therapies to combat the growing challenge of antibiotic resistance.

References

Navigating Macrolide Cross-Resistance: A Comparative Guide to Spiramycin III and Other Macrolides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of bacterial resistance to macrolide antibiotics presents a significant challenge in clinical practice and drug development. Understanding the nuances of cross-resistance between different macrolide agents is crucial for effective therapeutic strategies and the development of next-generation antibiotics. This guide provides an objective comparison of Spiramycin III, a 16-membered macrolide, with other commonly used 14- and 15-membered macrolides such as erythromycin, clarithromycin, and azithromycin. The information presented is supported by experimental data on antimicrobial susceptibility and detailed methodologies for key experimental procedures.

Executive Summary

Spiramycin, a 16-membered macrolide, often demonstrates a different cross-resistance profile compared to 14- and 15-membered macrolides. This is primarily due to the structural differences that affect their interaction with bacterial ribosomes and their susceptibility to common resistance mechanisms. While target site modifications, specifically methylation of the 23S rRNA by erm genes (MLSB phenotype), can confer broad cross-resistance to most macrolides, spiramycin may retain activity against strains harboring efflux pumps (M phenotype) that are specific for 14- and 15-membered macrolides. This guide delves into the quantitative data from in-vitro studies and outlines the standard experimental protocols used to assess these phenomena.

Data Presentation: Comparative In-Vitro Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies, comparing the in-vitro activity of spiramycin with other macrolides against key bacterial pathogens. MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Table 1: Comparative MICs (µg/mL) of Macrolides against Staphylococcus aureus

AntibioticErythromycin-Sensitive S. aureus (MIC Range)Erythromycin-Resistant S. aureus (MIC Range)Reference
Spiramycin16-32 times less sensitive than erythromycinVaries based on resistance mechanism[1][2]
ErythromycinBaseline-[1][2]

Note: In one study, conventional MICs showed erythromycin-sensitive strains to be 16-32 times less sensitive to spiramycin[2]. However, another study indicated that many erythromycin-resistant staphylococci were sensitive to spiramycin.

Table 2: Comparative MIC50/MIC90 (µg/mL) of Macrolides against Streptococcus pneumoniae

AntibioticMIC50MIC90Reference
Spiramycin0.06128
Erythromycin0.06128
Clarithromycin0.03128
Azithromycin0.125128

MIC50 and MIC90 represent the MICs required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 3: Spiramycin MICs (mg/L) against Erythromycin-Resistant Staphylococcus epidermidis with Defined Resistance Phenotypes

Resistance PhenotypeGenotype (Commonly Found)Spiramycin MIC RangeSpiramycin MIC50Spiramycin MIC90Reference
Constitutive MLSB (cMLSB)ermC, mphC>128>128>128
Inducible MLSB (iMLSB)ermC, mphC, msrA4 - >128>128>128
MS PhenotypemsrA, mphC1 - 444

MLSB: Macrolide-Lincosamide-Streptogramin B resistance. MS phenotype indicates resistance to macrolides and streptogramin B, often due to efflux pumps.

Experimental Protocols

Accurate assessment of cross-resistance relies on standardized and reproducible experimental methods. Below are detailed methodologies for key experiments cited in macrolide resistance studies.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is a gold standard for determining the in-vitro susceptibility of bacteria to antimicrobial agents.

a. Principle: Serial dilutions of the antibiotic are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. After incubation, the lowest concentration of the antibiotic that inhibits visible bacterial growth is determined as the MIC.

b. Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth media

  • Macrolide antibiotic powders (this compound, Erythromycin, etc.)

  • Bacterial isolates for testing

  • Standardized bacterial inoculum (0.5 McFarland standard)

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

c. Procedure:

  • Preparation of Antibiotic Stock Solutions: Prepare stock solutions of each macrolide in a suitable solvent as recommended by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of sterile broth into all wells of a 96-well plate.

    • Add 50 µL of the highest concentration of the antibiotic to the first well of each row, creating a 1:2 dilution.

    • Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard 50 µL from the last well containing the antibiotic. This will result in 100 µL final volume in each well with varying antibiotic concentrations.

    • Leave a well with no antibiotic as a positive growth control and a well with no bacteria as a negative sterility control.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add 10 µL of the standardized bacterial inoculum to each well (except the sterility control).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity).

Molecular Detection of Resistance Genes by Polymerase Chain Reaction (PCR)

PCR is used to amplify and detect specific genes associated with macrolide resistance, such as erm and mef.

a. Principle: Specific DNA primers are used to amplify target gene sequences from the bacterial genome. The presence of an amplified product of a specific size indicates the presence of the resistance gene.

b. Materials:

  • Bacterial DNA extract

  • PCR primers for target genes (ermA, ermB, ermC, mefA)

  • Taq DNA polymerase and PCR buffer

  • Deoxynucleotide triphosphates (dNTPs)

  • Thermal cycler

  • Agarose gel electrophoresis equipment

c. Procedure:

  • DNA Extraction: Isolate genomic DNA from the bacterial cultures.

  • PCR Amplification:

    • Prepare a PCR master mix containing PCR buffer, dNTPs, forward and reverse primers, Taq DNA polymerase, and water.

    • Add the template DNA to the master mix.

    • Perform PCR using a thermal cycler with specific cycling conditions for each gene.

  • Gel Electrophoresis:

    • Load the PCR products onto an agarose gel.

    • Run the gel to separate the DNA fragments by size.

    • Visualize the DNA bands under UV light after staining with an intercalating agent (e.g., ethidium bromide). The presence of a band of the expected size confirms the presence of the resistance gene.

Table 4: Representative PCR Primers and Cycling Conditions for Macrolide Resistance Genes

GenePrimer Sequence (5' to 3')Product Size (bp)Annealing Temp (°C)Cycling Conditions (Example)Reference
ermA F: GGCACAATAAGAGTGTTTAAAGG R: AAGTTATATCATGAATAGATTGTCCTGTT3995030 cycles of: 94°C for 1 min, 50°C for 1 min, 72°C for 1.5 min
ermB F: CGTACCTTGGATATTCACCG R: GTAAACAGTTGACGATATTC2245530 cycles of: 95°C for 30s, 55°C for 30s, 72°C for 2 min
ermC F: ATCGTGGAATACGGGTTTGC R: GCTGTTTGTTTCTTGCTTCG-5935 cycles of: 94°C for 1 min, 59°C for 1 min, 72°C for 1 min
mefA F: CTGTATGGAGCTACCTGTCTGG R: GCTTGTTGCTCTTCTTCTCG294--

Note: PCR conditions can vary between laboratories and should be optimized.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts in macrolide cross-resistance.

Macrolide_Resistance_Mechanisms 14/15-membered 14/15-membered Target Site Mod Target Site Modification (MLS_B Phenotype) 14/15-membered->Target Site Mod erm genes Efflux Pump Efflux Pump (M Phenotype) 14/15-membered->Efflux Pump mef genes Drug Inactivation Drug Inactivation 14/15-membered->Drug Inactivation 16-membered 16-membered (this compound) 16-membered->Target Site Mod erm genes

Caption: Overview of macrolide resistance mechanisms.

Experimental_Workflow Bacterial_Isolate Bacterial Isolate MIC_Testing Broth Microdilution MIC Testing Bacterial_Isolate->MIC_Testing DNA_Extraction Genomic DNA Extraction Bacterial_Isolate->DNA_Extraction Data_Analysis Data Analysis and Interpretation MIC_Testing->Data_Analysis PCR PCR for Resistance Genes (erm, mef) DNA_Extraction->PCR PCR->Data_Analysis

Caption: Experimental workflow for cross-resistance studies.

Signaling_Pathway_MLS_B cluster_resistance MLS_B Resistance Pathway Macrolide Macrolide Antibiotic Ribosome Bacterial Ribosome (50S) Macrolide->Ribosome binds to Methylated_Ribosome Methylated Ribosome Macrolide->Methylated_Ribosome binding prevented Blocked_Synthesis Protein Synthesis Blocked Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis enables Ribosome->Methylated_Ribosome Resistance Macrolide Resistance erm_Gene erm Gene Methyltransferase Methyltransferase Enzyme erm_Gene->Methyltransferase encodes Methyltransferase->Ribosome methylates 23S rRNA Methylated_Ribosome->Protein_Synthesis continues

Caption: Signaling pathway for MLSB resistance.

References

Comparative In Vitro Efficacy of Spiramycin I, II, and III: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the in vitro antibacterial efficacy of the three major components of spiramycin: Spiramycin I, II, and III. The information is intended for researchers, scientists, and professionals involved in drug development and antimicrobial research. The guide summarizes key experimental data, outlines the methodologies used for efficacy testing, and illustrates the underlying mechanism of action.

Spiramycin is a macrolide antibiotic composed of three main active congeners. While often used as a mixture, understanding the individual contribution of each component to the overall antimicrobial activity is crucial for targeted therapeutic development.

Data Summary: Relative In Vitro Potency

An interlaboratory study involving diffusion and turbidimetric assays was conducted to determine the relative potencies of Spiramycin I, II, and III against Bacillus subtilis and Staphylococcus aureus. The results consistently demonstrated that Spiramycin I is the most active component.[1]

The relative activities of Spiramycin II and III compared to Spiramycin I (defined as 100% activity) are presented in the table below.

Spiramycin ComponentRelative Activity by Diffusion Assay (%)Relative Activity by Turbidimetric Assay (%)
Spiramycin I 100100
Spiramycin II 5745
Spiramycin III 7252

Data sourced from an interlaboratory study using B. subtilis and S. aureus as test organisms.[1]

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Spiramycin, like other macrolide antibiotics, exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria.[1][2][3] This is achieved through its binding to the 50S subunit of the bacterial ribosome. This binding event interferes with the translocation step of polypeptide chain elongation, effectively halting the production of essential bacterial proteins. More specifically, spiramycin is believed to stimulate the dissociation of peptidyl-tRNA from the ribosome during translocation.

cluster_ribosome Bacterial Ribosome (70S) 50S_Subunit 50S Subunit Peptidyl_tRNA Peptidyl-tRNA 50S_Subunit->Peptidyl_tRNA Stimulates dissociation during translocation Exit_Tunnel Nascent Peptide Exit Tunnel 30S_Subunit 30S Subunit mRNA mRNA Protein_Synthesis_Inhibition Protein Synthesis Inhibition Peptidyl_tRNA->Protein_Synthesis_Inhibition Leads to premature termination Spiramycin Spiramycin (I, II, or III) Spiramycin->50S_Subunit Binds to P-site of 23S rRNA within the tunnel Bacteriostasis Bacteriostasis Protein_Synthesis_Inhibition->Bacteriostasis Results in

Spiramycin's mechanism of action on the bacterial ribosome.

Experimental Protocols

The in vitro efficacy of the spiramycin components was determined using standardized microbiological assay methods as described in the European Pharmacopoeia.

Agar Diffusion Assay (Cylinder-Plate Method)

This method assesses antimicrobial activity by measuring the zone of inhibition of bacterial growth on an agar plate.

  • Test Organisms: Bacillus subtilis or Staphylococcus aureus.

  • Medium: A suitable agar medium, such as Antibiotic Assay Medium A, is prepared and sterilized.

  • Procedure:

    • A base layer of the agar medium is poured into Petri dishes and allowed to solidify.

    • A seed layer, inoculated with a standardized suspension of the test organism, is poured over the base layer.

    • Sterile cylinders are placed on the surface of the solidified agar.

    • Solutions of Spiramycin I (as the reference standard) and Spiramycin II and III (as test samples) at various known concentrations are added to the cylinders.

    • The plates are incubated under appropriate conditions (e.g., 30-37°C) for a specified period (e.g., 18-24 hours).

    • The diameter of the zone of inhibition (the clear area around the cylinder where bacterial growth is prevented) is measured.

  • Analysis: The potency of Spiramycin II and III relative to Spiramycin I is calculated by comparing the sizes of their respective zones of inhibition against the standard curve generated from the Spiramycin I concentrations.

Turbidimetric Assay

This method measures the inhibition of microbial growth in a liquid medium by assessing the turbidity (cloudiness) of the culture.

  • Test Organisms: Bacillus subtilis or Staphylococcus aureus.

  • Medium: A suitable liquid medium, such as Antibiotic Assay Medium C.

  • Procedure:

    • A series of tubes is prepared containing the liquid medium.

    • Solutions of Spiramycin I (reference) and Spiramycin II and III (test) are added to the tubes to achieve a range of final concentrations.

    • Each tube is inoculated with a standardized suspension of the test organism.

    • Control tubes with no antibiotic are also prepared.

    • The tubes are incubated for a defined period (e.g., 4 hours) at a suitable temperature (e.g., 35-37°C).

    • The turbidity of each tube is measured using a spectrophotometer at a specific wavelength (e.g., 530 nm).

  • Analysis: The growth inhibition is determined by the reduction in turbidity compared to the control. The potency of Spiramycin II and III relative to Spiramycin I is calculated by comparing the concentrations that produce a similar level of growth inhibition.

cluster_prep Preparation cluster_diffusion Agar Diffusion Assay cluster_turbidimetric Turbidimetric Assay Prep_Solutions Prepare Stock Solutions (Spiramycin I, II, III) Apply_Samples Apply Spiramycin Solutions to Wells/Discs Prep_Solutions->Apply_Samples Inoculate_Broth Add Spiramycin & Bacteria to Broth Tubes Prep_Solutions->Inoculate_Broth Prep_Inoculum Prepare Standardized Bacterial Inoculum (e.g., S. aureus) Inoculate_Agar Inoculate Agar Plate with Bacteria Prep_Inoculum->Inoculate_Agar Prep_Inoculum->Inoculate_Broth Inoculate_Agar->Apply_Samples Incubate_Plates Incubate Plates Apply_Samples->Incubate_Plates Measure_Zones Measure Zones of Inhibition Incubate_Plates->Measure_Zones Analysis Calculate Relative Potency (Spira II & III vs. Spira I) Measure_Zones->Analysis Incubate_Tubes Incubate Tubes Inoculate_Broth->Incubate_Tubes Measure_Turbidity Measure Turbidity (Spectrophotometer) Incubate_Tubes->Measure_Turbidity Measure_Turbidity->Analysis

Workflow for comparing in vitro efficacy of Spiramycins.

References

A Comparative Guide to Bioassay Validation for Spiramycin III Potency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for the validation of a bioassay to determine the potency of Spiramycin III, a key component of the macrolide antibiotic Spiramycin. The document outlines the established microbiological agar diffusion bioassay and compares its performance with alternative chemical methods such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) with bioautography. Experimental protocols, comparative data, and visual workflows are presented to assist researchers in selecting the most appropriate method for their specific needs.

Introduction to this compound Potency Testing

Spiramycin is a macrolide antibiotic produced by Streptomyces ambofaciens and consists of three main components: Spiramycin I, II, and III.[1] this compound is a significant contributor to the overall antimicrobial activity of the drug. Accurate determination of its potency is crucial for quality control, formulation development, and clinical efficacy. The potency of an antibiotic is its ability to inhibit the growth of microorganisms, and this can be assessed using biological or chemical methods.[2][3]

The traditional and pharmacopoeial method for determining antibiotic potency is the microbiological bioassay.[2][4] This method relies on the inhibitory effect of the antibiotic on a susceptible microorganism. However, chemical methods like HPLC and TLC are also employed, offering advantages in terms of speed and specificity. This guide will delve into the validation of the bioassay and compare it with these alternative techniques.

Comparison of Potency Determination Methods

The choice of method for determining this compound potency depends on various factors, including the specific requirements of the analysis (e.g., bioactivity vs. chemical purity), available equipment, and desired throughput. Below is a summary of the key performance characteristics of the microbiological bioassay, HPLC, and TLC-bioautography.

ParameterMicrobiological Bioassay (Agar Diffusion)High-Performance Liquid Chromatography (HPLC)Thin-Layer Chromatography (TLC) with Bioautography
Principle Measures the inhibition of microbial growth by the antibiotic.Separates and quantifies the chemical components of a mixture based on their physicochemical properties.Separates components on a solid phase and detects antimicrobial activity through microbial growth inhibition.
Measures Bioactivity (biological effect).Chemical concentration/purity.Semi-quantitative bioactivity.
Specificity Can be influenced by other active metabolites.High for separating this compound from other components.Moderate, separates components but relies on biological detection.
Sensitivity High, can detect low levels of antimicrobial activity.High, with detection limits reported in the ng/mL range.Good, with detection limits reported at 2 mg/kg for Spiramycin in feed samples.
Precision Generally lower than chemical methods.High precision and reproducibility.Semi-quantitative, lower precision than HPLC.
Throughput Lower, requires incubation time.High, suitable for routine analysis.Moderate.
Cost Relatively low cost.Higher initial instrument cost and solvent expenses.Lower instrument cost than HPLC.

Experimental Protocols

Detailed methodologies for each of the discussed techniques are provided below.

Microbiological Bioassay: Agar Diffusion Method (Cylinder-Plate Assay)

This method is based on the diffusion of the antibiotic from a cylinder through a solidified agar layer, resulting in a zone of inhibition of a susceptible microorganism. The diameter of the zone is proportional to the concentration of the antibiotic.

a. Materials and Reagents:

  • Test Organism: Micrococcus luteus ATCC 9341 or Bacillus subtilis ATCC 6633 are commonly used.

  • Culture Medium: Mueller-Hinton Agar is a standard medium.

  • This compound Reference Standard: As specified by the relevant pharmacopoeia (e.g., European Pharmacopoeia).

  • Phosphate Buffer: For dilution of standards and samples.

  • Sterile Cylinders: Stainless steel or porcelain, flat-bottomed.

b. Procedure:

  • Preparation of Inoculum: A suspension of the test organism is prepared and its turbidity is adjusted to a 0.5 McFarland standard.

  • Preparation of Agar Plates: A base layer of sterile agar is poured into Petri dishes. Once solidified, a seeded layer containing the standardized inoculum is poured on top.

  • Preparation of Standard and Sample Solutions: A stock solution of the this compound reference standard is prepared and serially diluted in phosphate buffer to obtain a range of concentrations. The test sample is similarly prepared to an expected concentration within the standard range.

  • Assay Procedure:

    • Sterile cylinders are placed on the surface of the seeded agar.

    • A defined volume of each standard and sample solution is added to the cylinders.

    • The plates are incubated at a specified temperature (e.g., 32-35°C) for approximately 18 hours.

  • Data Analysis: The diameters of the zones of inhibition are measured. A standard curve is plotted with the logarithm of the concentration versus the zone diameter. The potency of the sample is determined by interpolating its zone diameter on the standard curve.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique for separating and quantifying the individual components of Spiramycin.

a. Materials and Reagents:

  • HPLC System: With a UV detector.

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer is often employed.

  • This compound Reference Standard

  • Solvents: HPLC-grade acetonitrile, methanol, and water.

b. Chromatographic Conditions (Example):

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Phosphate buffer (pH 6) and acetonitrile (e.g., 40:60 v/v).

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 232 nm.

  • Injection Volume: 20 µL.

c. Procedure:

  • Preparation of Standard and Sample Solutions: Accurately weighed amounts of the this compound reference standard and the test sample are dissolved in a suitable solvent (e.g., methanol) and diluted to a known concentration.

  • Analysis: The standard and sample solutions are injected into the HPLC system.

  • Data Analysis: The peak area of this compound in the chromatograms of the sample and the standard are compared to calculate the potency.

Thin-Layer Chromatography (TLC) with Bioautography

This method combines the separation power of TLC with the sensitivity of a microbiological assay.

a. Materials and Reagents:

  • TLC Plates: Silica gel GF-254.

  • Mobile Phase: A suitable solvent system to separate Spiramycin components.

  • Test Organism: As used in the agar diffusion bioassay.

  • Culture Medium: Nutrient agar.

  • This compound Reference Standard

b. Procedure:

  • Sample Application: The this compound standard and the test sample are spotted onto the TLC plate.

  • Development: The plate is placed in a developing chamber with the mobile phase.

  • Bioautography:

    • After development, the plate is dried to remove the solvent.

    • The chromatogram is placed in contact with an agar plate inoculated with the test organism (contact bioautography).

    • Alternatively, the TLC plate can be sprayed with a suspension of the test organism.

  • Incubation: The agar plate is incubated.

  • Visualization: Zones of inhibition will appear on the agar corresponding to the location of the antimicrobial compounds on the TLC plate. The size of the zone can be used for semi-quantitative analysis.

Visualizing the Processes

To better understand the experimental workflows and the underlying mechanism of action, the following diagrams are provided.

experimental_workflow cluster_bioassay Microbiological Bioassay cluster_hplc HPLC cluster_tlc TLC-Bioautography prep_inoculum Prepare Inoculum (0.5 McFarland) prep_plates Prepare Agar Plates (Base + Seeded Layer) prep_inoculum->prep_plates apply_samples Apply to Cylinders prep_plates->apply_samples prep_solutions_bio Prepare Standard & Sample Solutions prep_solutions_bio->apply_samples incubate_bio Incubate (18h, 32-35°C) apply_samples->incubate_bio measure_zones Measure Zones of Inhibition incubate_bio->measure_zones calc_potency_bio Calculate Potency measure_zones->calc_potency_bio prep_solutions_hplc Prepare Standard & Sample Solutions inject Inject into HPLC prep_solutions_hplc->inject separate Chromatographic Separation inject->separate detect UV Detection (232 nm) separate->detect analyze_data Analyze Peak Areas detect->analyze_data calc_potency_hplc Calculate Potency analyze_data->calc_potency_hplc spot_plate Spot TLC Plate develop_plate Develop Chromatogram spot_plate->develop_plate apply_bioautography Apply Bioautography develop_plate->apply_bioautography incubate_tlc Incubate apply_bioautography->incubate_tlc visualize_zones Visualize Inhibition Zones incubate_tlc->visualize_zones

Caption: Experimental workflows for potency determination.

mechanism_of_action spiramycin This compound binding Binding spiramycin->binding targets ribosome Bacterial 50S Ribosomal Subunit ribosome->binding protein_synthesis Protein Synthesis (Translocation Step) binding->protein_synthesis disrupts inhibition Inhibition protein_synthesis->inhibition bacterial_growth Bacterial Growth Inhibition inhibition->bacterial_growth

Caption: Mechanism of action of Spiramycin.

Conclusion

The validation of a bioassay for determining this compound potency is a critical step in ensuring the quality and efficacy of this antibiotic. The microbiological agar diffusion assay remains the gold standard for measuring bioactivity, providing a direct assessment of the drug's intended therapeutic effect. While HPLC offers superior precision and specificity for quantifying the chemical content of this compound, it does not measure its biological activity. TLC-bioautography provides a semi-quantitative alternative that combines separation with biological detection.

For comprehensive quality control, a combination of methods is often ideal. The bioassay ensures the biological potency, while HPLC can provide detailed information on the purity and stability of the drug substance. The choice of method should be guided by the specific analytical needs and regulatory requirements. This guide provides the foundational information for researchers to develop and validate robust and reliable methods for this compound potency determination.

References

Spiramycin III: A Concentration-Dependent Profile of Bactericidal and Bacteriostatic Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

Spiramycin, a macrolide antibiotic produced by Streptomyces ambofaciens, is a mixture of three main components: Spiramycin I, II, and III. While often considered a single entity, the individual components exhibit varying degrees of antimicrobial potency. This guide provides a comparative analysis of Spiramycin III's concentration-dependent effects, differentiating between its bacteriostatic and bactericidal activities, supported by available experimental data. It is important to note that much of the publicly available data pertains to the spiramycin mixture rather than its isolated components. Where specific data for this compound is unavailable, this guide will utilize data for the spiramycin complex and provide context regarding the relative potency of its constituents.

Distinguishing Bacteriostatic from Bactericidal Effects

The classification of an antibiotic as either bacteriostatic or bactericidal is crucial in drug development and clinical application. A bacteriostatic agent inhibits the growth and replication of bacteria, relying on the host's immune system to clear the infection. In contrast, a bactericidal agent directly kills the bacteria. This distinction is formally determined by comparing the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antibiotic that prevents visible growth of a microorganism after overnight incubation.[1][2]

  • Minimum Bactericidal Concentration (MBC): The lowest concentration of an antibiotic that results in a ≥99.9% (3-log10) reduction in the initial bacterial inoculum after a specific period.

  • Interpretation: An antibiotic is generally considered bactericidal if the MBC is no more than four times the MIC (MBC/MIC ≤ 4). If the MBC is greater than four times the MIC (MBC/MIC > 4), it is considered bacteriostatic .[3]

Spiramycin is predominantly classified as a bacteriostatic antibiotic.[4][5] However, at higher concentrations, it can exhibit bactericidal activity against certain susceptible bacterial strains.

Mechanism of Action: Inhibition of Protein Synthesis

Like other macrolide antibiotics, spiramycin exerts its antimicrobial effect by inhibiting bacterial protein synthesis. This is achieved through its binding to the 50S subunit of the bacterial ribosome. This binding event obstructs the translocation step of protein synthesis, where the ribosome moves along the mRNA template. By preventing the elongation of the polypeptide chain, spiramycin effectively halts the production of essential proteins required for bacterial growth and survival.

cluster_ribosome Bacterial Ribosome (70S) 50S 50S Protein_Synthesis Protein_Synthesis 50S->Protein_Synthesis Inhibits Translocation 30S 30S Spiramycin_III Spiramycin_III Spiramycin_III->50S Binds to Bacterial_Growth_Inhibition Bacterial_Growth_Inhibition Protein_Synthesis->Bacterial_Growth_Inhibition Leads to

Mechanism of Action of this compound.

Quantitative Analysis: MIC and MBC Data

While specific MIC and MBC values for this compound are not widely available in the literature, studies have compared the relative potencies of the three spiramycin components. An interlaboratory study revealed that Spiramycin I is the most potent, followed by this compound, and then Spiramycin II. Using a diffusion assay, the activities of Spiramycin II and III relative to Spiramycin I were found to be 57% and 72%, respectively. A turbidimetric assay showed the relative activities of Spiramycin II and III to be 45% and 52% of Spiramycin I, respectively.

The following table summarizes available MIC and MBC data for the spiramycin mixture against various bacterial species. This data provides a general indication of the concentrations at which spiramycin exhibits its bacteriostatic and, in some cases, bactericidal effects.

Bacterial SpeciesMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioEffectReference
Mycoplasma synoviae0.0625Not Reported--
Staphylococcus aureus (erythromycin-sensitive)16-32 times less sensitive than erythromycin4-8 times higher than erythromycinNot explicitly stated, but implies a lower ratio than for erythromycinBacteriostatic/Bactericidal at higher concentrations
Pseudomonas aeruginosa>500Not Applicable-Resistant

Visualizing the Concentration-Dependent Effect: Time-Kill Curve Analysis

Time-kill curve assays are instrumental in visualizing the pharmacodynamics of an antibiotic, illustrating the rate and extent of bacterial killing over time at various concentrations. The following diagram represents a conceptual workflow for a time-kill curve experiment.

Start Start Bacterial_Culture Prepare Bacterial Inoculum (~10^5 - 10^6 CFU/mL) Start->Bacterial_Culture Spiramycin_Dilutions Prepare Serial Dilutions of this compound Start->Spiramycin_Dilutions Incubation Incubate Bacteria with This compound at 37°C Bacterial_Culture->Incubation Spiramycin_Dilutions->Incubation Sampling Collect Aliquots at Specific Time Points (0, 2, 4, 8, 24h) Incubation->Sampling Plating Plate Serial Dilutions of Aliquots Sampling->Plating Colony_Count Incubate Plates and Count Viable Colonies (CFU/mL) Plating->Colony_Count Data_Analysis Plot log10 CFU/mL vs. Time Colony_Count->Data_Analysis End End Data_Analysis->End

Workflow for a Time-Kill Curve Assay.

A study on Mycoplasma synoviae demonstrated the concentration- and time-dependent killing kinetics of spiramycin. The in vitro time-kill curves from this study showed that as the concentration of spiramycin increased from 0.5x MIC to 64x MIC, the rate and extent of bacterial killing increased significantly over a 48-hour period. At 64x MIC, spiramycin displayed the maximal activity, with a 7.56 log10 CFU/mL decline in bacterial count. This data visually confirms that at sufficiently high concentrations, spiramycin transitions from a bacteriostatic to a bactericidal agent.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound can be determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a range of concentrations.

  • Inoculum Preparation: A standardized bacterial inoculum is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Incubation: The microtiter plates containing the bacterial inoculum and varying concentrations of this compound are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of this compound that shows no visible bacterial growth.

Determination of Minimum Bactericidal Concentration (MBC)
  • Subculturing: Following the MIC determination, an aliquot from each well that shows no visible growth is subcultured onto an antibiotic-free agar medium.

  • Incubation: The agar plates are incubated at 37°C for 24 hours.

  • MBC Determination: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial count.

Conclusion

The available evidence indicates that this compound, in line with the broader characteristics of the spiramycin complex, functions primarily as a bacteriostatic agent by inhibiting bacterial protein synthesis. However, a clear concentration-dependent effect is observed, with higher concentrations leading to bactericidal activity against susceptible organisms. While specific MIC and MBC data for this compound remain limited, the relative potency of this compound is established as intermediate between Spiramycin I and II. The time-kill curve data for the spiramycin mixture against Mycoplasma synoviae provides a valuable visual representation of its concentration- and time-dependent killing kinetics. Further research focusing on generating specific MIC, MBC, and time-kill curve data for isolated this compound against a wider range of clinically relevant bacteria would be invaluable for a more precise understanding of its antimicrobial profile and for optimizing its therapeutic use.

References

Inter-laboratory Validation of Analytical Methods for Spiramycin III: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of analytical methods for the determination of Spiramycin III, with a focus on inter-laboratory validation data. It is intended for researchers, scientists, and drug development professionals involved in the quality control and analysis of spiramycin.

Spiramycin is a macrolide antibiotic complex consisting of three main components: Spiramycin I, II, and III. The relative proportion of these components can influence the overall efficacy and safety of the drug product. Therefore, robust and validated analytical methods are crucial for ensuring product quality and consistency. Inter-laboratory validation, also known as a collaborative study, is a critical step in standardizing analytical methods, demonstrating their ruggedness and transferability between different laboratories.

Comparison of Analytical Methods

The selection of an analytical method for this compound depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and the purpose of the testing (e.g., potency assay, impurity profiling, or residue analysis). This section compares the performance of different analytical techniques based on available inter-laboratory and single-laboratory validation studies.

Microbiological Assays: Inter-laboratory Study Results

Microbiological assays are widely used for determining the potency of antibiotics. An inter-laboratory study involving six laboratories from three countries was conducted to determine the relative potencies of Spiramycin I, II, and III using diffusion and turbidimetric methods.[1] The results of this study provide valuable insights into the reproducibility of these methods.

Table 1: Inter-laboratory Comparison of Microbiological Assays for this compound Potency [1]

MethodTest OrganismRelative Potency of this compound (compared to Spiramycin I)Inter-laboratory Relative Standard Deviation (RSD)
Diffusion AssayBacillus subtilis or Staphylococcus aureus72%3.6% - 16.3%
Turbidimetric AssayBacillus subtilis or Staphylococcus aureus52%2.6% - 7.7%

The study concluded that the activity of Spiramycin I is markedly higher than that of Spiramycin II and III.[1] The turbidimetric method showed lower inter-laboratory variability (RSD) compared to the diffusion method, suggesting better reproducibility across different laboratories.[1]

Chromatographic Methods: Performance Characteristics

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are powerful techniques for the separation and quantification of individual spiramycin components. While comprehensive inter-laboratory validation data for this compound specifically is limited in the public domain, single-laboratory validation studies provide key performance characteristics.

Table 2: Performance Characteristics of Chromatographic Methods for Spiramycin Analysis

MethodMatrixLinearity (Correlation Coefficient)Limit of Detection (LOD)Limit of Quantification (LOQ)RecoveryReference
HPLC-UVPig MuscleNot explicitly stated, but method was fully validated18 µg/kg33 µg/kg93% for spiramycin[2]
LC-MS/MSCow, Goat, and Ewe Milk0.999113 µg/kg40 µg/kgTrueness (relative bias) between -1.6% and 5.7%

It is important to note that the HPLC method was found to be unsuitable for the analysis of kidney or liver tissue due to chromatographic interferences. The LC-MS/MS method demonstrated high sensitivity and accuracy for the analysis of spiramycin and its metabolite neospiramycin in milk from different species.

Another inter-laboratory study focused on a qualitative screening method using Thin-Layer Chromatography (TLC) with bio-autography for the detection of spiramycin in animal feeding-stuffs. This study, involving seven laboratories, established a detection limit of 2 mg/kg for spiramycin.

Experimental Protocols

Detailed experimental protocols are essential for the successful transfer and implementation of analytical methods. This section outlines the methodologies for the key experiments cited in this guide.

Microbiological Assay (Diffusion Method)

The experimental procedures for the diffusion assay were based on the European Pharmacopoeia, 3rd ed.

  • Test Organisms: Bacillus subtilis or Staphylococcus aureus.

  • Culture Media: Appropriate agar medium for the selected test organism.

  • Standard Preparation: Prepare standard solutions of Spiramycin I and this compound of known concentrations.

  • Sample Preparation: Prepare sample solutions to be tested.

  • Assay Procedure:

    • Pour the inoculated agar into petri dishes.

    • Once solidified, create wells in the agar.

    • Fill the wells with the standard and sample solutions.

    • Incubate the plates under specified conditions.

    • Measure the diameter of the zones of inhibition.

  • Calculation: Calculate the potency of the sample relative to the standard by comparing the sizes of the inhibition zones.

High-Performance Liquid Chromatography (HPLC-UV)

The following is a general protocol for the analysis of spiramycin in pig muscle tissue.

  • Sample Preparation:

    • Homogenize the tissue sample.

    • Extract spiramycin from the tissue using an appropriate solvent.

    • Perform a clean-up step, for example, using solid-phase extraction (SPE).

  • Chromatographic Conditions:

    • Column: Reverse-phase C18 column.

    • Mobile Phase: An acidic mobile phase.

    • Detection: UV detection at 231 nm.

  • Analysis: Inject the prepared sample extract into the HPLC system and record the chromatogram. Quantify this compound based on the peak area relative to a standard curve.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This protocol is for the simultaneous quantification of spiramycin and neospiramycin in milk.

  • Internal Standard: Use Spiramycin-d3 as the internal standard.

  • Sample Preparation:

    • Precipitate milk proteins.

    • Perform a solid-phase extraction (SPE) for sample clean-up and concentration.

  • LC-MS/MS Conditions:

    • Chromatography: Liquid chromatography system for separation.

    • Mass Spectrometry: Tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Data Analysis: Quantify spiramycin by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Visualizing the Validation Process

Diagrams can help clarify complex workflows and relationships. The following diagrams, created using Graphviz, illustrate key processes in the inter-laboratory validation of analytical methods.

InterLaboratory_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Data Analysis & Reporting Phase A Define Analytical Method & Scope B Develop & Validate Method In-house A->B C Prepare Validation Protocol & Samples B->C D Distribute Protocol & Samples to Participating Labs C->D E Labs Perform Analysis D->E F Labs Submit Results E->F G Statistical Analysis of Data (Repeatability, Reproducibility) F->G H Prepare Final Validation Report G->H I Method Standardization H->I

Caption: Workflow of an Inter-laboratory Validation Study.

Microbiological_Assay_Workflow A Prepare Inoculated Agar Plates C Apply Solutions to Wells in Agar A->C B Prepare Standard & Sample Solutions B->C D Incubate Plates C->D E Measure Zones of Inhibition D->E F Calculate Potency E->F

Caption: Simplified Workflow for a Microbiological Diffusion Assay.

HPLC_Analysis_Workflow A Sample Preparation (Extraction & Clean-up) B Inject Sample into HPLC System A->B C Chromatographic Separation (Reverse-Phase Column) B->C D UV Detection C->D E Data Acquisition & Peak Integration D->E F Quantification using Standard Curve E->F

Caption: General Workflow for HPLC Analysis.

References

Assessing the Clinical Relevance of Spiramycin III's In Vitro Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Spiramycin is a 16-membered macrolide antibiotic derived from Streptomyces ambofaciens. It is a composite drug, naturally produced as a mixture of three main components: Spiramycin I, II, and III. While Spiramycin I is the most abundant component, Spiramycin III also contributes to the overall antimicrobial profile. This guide provides an objective assessment of the in vitro activity of spiramycin, with a focus on the relevance of its components, comparing its performance against other macrolide antibiotics and providing the experimental context for the data presented.

Mechanism of Action

Like other macrolide antibiotics, spiramycin exerts its bacteriostatic effect by inhibiting protein synthesis. It binds to the 50S subunit of the bacterial ribosome, interfering with the translocation step and stimulating the dissociation of peptidyl-tRNA from the ribosome.[1][2] This action prevents the elongation of the polypeptide chain, thereby halting bacterial growth. While the ribosomal targets are present in both Gram-positive and Gram-negative bacteria, the clinical efficacy of macrolides is often limited in the latter due to challenges in penetrating the outer membrane.

cluster_ribosome Bacterial 50S Ribosomal Subunit P_site P-site (Peptidyl) A_site A-site (Aminoacyl) Inhibition INHIBITION P_site->Inhibition E_site E-site (Exit) peptidyl_tRNA Peptidyl-tRNA Dissociation Premature Dissociation of Peptidyl-tRNA peptidyl_tRNA->Dissociation Spiramycin Spiramycin Molecule Spiramycin->P_site Binds to P-site vicinity Inhibition->Dissociation Blocks Translocation & Stimulates Dissociation

Caption: Mechanism of action of Spiramycin on the bacterial 50S ribosome.

Comparative In Vitro Activity

The clinical relevance of an antibiotic is initially assessed by its in vitro potency, commonly measured by the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Data is often presented as MIC₅₀ and MIC₉₀, representing the concentrations required to inhibit 50% and 90% of tested isolates, respectively.

While data specifically isolating this compound is limited, studies on the spiramycin mixture reveal its activity spectrum. An interlaboratory study found that the in vitro biological activity of this compound was approximately 52% (by turbidimetry) to 72% (by diffusion) of that of Spiramycin I, the most potent component.

Below is a comparative summary of MIC₉₀ values for spiramycin and other common macrolides against key bacterial pathogens. It is important to note that the in vitro activity of spiramycin can appear modest compared to other macrolides like erythromycin and clarithromycin, a phenomenon sometimes referred to as the 'spiramycin paradox', as its in vivo efficacy is often greater than predicted by these values.[3]

Table 1: Comparative In Vitro Activity (MIC₉₀, mg/L) of Macrolides Against Key Pathogens

PathogenSpiramycinErythromycinAzithromycinClarithromycin
Staphylococcus aureus (MSSA)16.0 - 32.0¹>64.0²1.0²>64.0²
Streptococcus pneumoniae>2.0³0.125⁴0.25⁴0.063⁴
Streptococcus pyogenes1.0 - 4.0⁵0.09⁶≤0.5⁶≤0.5⁶
Mycoplasma pneumoniae0.12³------

¹Data derived from studies showing spiramycin is 16-32 times less active than erythromycin against sensitive S. aureus. ²Source: Pharmacokinetic properties of clarithromycin: A comparison with erythromycin and azithromycin - PMC - NIH. ³MIC values for spiramycin can vary significantly; data represents a general range from available literature. ⁴Source: Minimal inhibitory and mutant prevention concentrations of azithromycin, clarithromycin and erythromycin for clinical isolates of Streptococcus pneumoniae | Journal of Antimicrobial Chemotherapy | Oxford Academic. ⁵Source: Antibiotic Susceptibility of Streptococcus Pyogenes Isolated from Respiratory Tract Infections in Dakar, Senegal - PubMed Central. ⁶Source: Susceptibility of Streptococcus pyogenes to azithromycin, clarithromycin, erythromycin and roxithromycin in vitro - PubMed.

Clinical Relevance Insights:

  • Gram-Positive Activity: Spiramycin demonstrates activity against S. aureus and S. pyogenes. However, its MIC values are generally higher than those of newer macrolides. Notably, some erythromycin-resistant staphylococci may retain susceptibility to spiramycin, a key differentiator for 16-membered macrolides.

  • Streptococcus pneumoniae: Spiramycin generally shows weaker in vitro activity against S. pneumoniae compared to azithromycin and clarithromycin.

  • Atypical Pathogens: Spiramycin is effective against atypical pathogens like Mycoplasma pneumoniae, which is clinically relevant for treating community-acquired pneumonia.

  • Toxoplasma gondii: A significant clinical application of spiramycin is in the management of toxoplasmosis in pregnant women to reduce the risk of mother-to-child transmission.

Experimental Protocols

The quantitative data presented in this guide are derived from standardized antimicrobial susceptibility testing (AST) methods. The gold standard for determining MIC values is the broth microdilution method, as detailed by the Clinical and Laboratory Standards Institute (CLSI) in document M07.

Broth Microdilution MIC Assay Workflow
  • Inoculum Preparation:

    • Bacterial colonies are selected from a fresh agar plate (18-24 hours growth).

    • Colonies are suspended in a sterile saline or broth solution.

    • The suspension is adjusted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • The standardized suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Assay Plate Preparation:

    • A series of 2-fold serial dilutions of the antibiotic (e.g., this compound) is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB).

    • These dilutions are dispensed into the wells of a 96-well microtiter plate.

    • A growth control well (broth without antibiotic) and a sterility control well (uninoculated broth) are included.

  • Inoculation and Incubation:

    • The prepared bacterial inoculum is added to each well (except the sterility control).

    • The plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • Following incubation, the plates are examined for visible bacterial growth (turbidity).

    • The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A 1. Isolate Colonies (Pure Culture on Agar) B 2. Prepare Bacterial Suspension (Match 0.5 McFarland Standard) A->B E 5. Inoculate Wells with Standardized Bacterial Suspension B->E C 3. Prepare Serial Dilutions of this compound in Broth D 4. Dispense Antibiotic Dilutions into 96-Well Plate C->D D->E F 6. Incubate Plate (35°C for 16-20 hours) E->F G 7. Read Plate for Turbidity (Visual or Spectrophotometric) F->G H 8. Determine MIC (Lowest concentration with no growth) G->H

Caption: Standard workflow for the CLSI broth microdilution MIC test.

Conclusion

The in vitro profile of this compound, as part of the spiramycin complex, demonstrates a clinically relevant spectrum of activity, particularly against Gram-positive cocci and atypical pathogens. While its potency against key respiratory pathogens like S. pneumoniae and S. aureus is generally lower than that of newer macrolides such as azithromycin and clarithromycin, it retains unique clinical utility. Its activity against some erythromycin-resistant strains and its established role in managing toxoplasmosis underscore its continued relevance. The discrepancy between its modest in vitro MICs and its observed in vivo success suggests that pharmacokinetic and pharmacodynamic properties, such as high tissue and intracellular concentrations, play a crucial role in its overall clinical efficacy. For drug development professionals, this compound serves as an interesting case study where direct in vitro comparisons may not fully predict clinical outcomes, highlighting the importance of integrated preclinical and clinical evaluation.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Spiramycin III

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical compounds is paramount. Spiramycin III, a macrolide antibiotic, requires specific handling and disposal procedures to mitigate risks to personnel and the environment. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, ensuring compliance and promoting a culture of safety within the laboratory.

Immediate Safety and Handling Protocols

This compound is classified as a hazardous substance that is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, adherence to strict safety protocols is crucial.

Personal Protective Equipment (PPE): When handling this compound, personnel should always wear appropriate personal protective equipment, including:

  • Gloves: To prevent skin contact.

  • Safety glasses or goggles: To protect the eyes from dust or splashes.

  • Dust respirator: To avoid inhalation of fine particles[2].

  • Protective clothing: To minimize the risk of exposure[2].

Handling and Storage:

  • Avoid all personal contact, including inhalation[2].

  • Use in a well-ventilated area or with appropriate exhaust ventilation[1].

  • Do not eat, drink, or smoke when using this product.

  • Store in a tightly sealed container in a cool, well-ventilated area.

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. Improper disposal, such as flushing down the drain, is not permissible for hazardous pharmaceutical waste.

  • Waste Identification and Segregation:

    • All materials contaminated with this compound, including unused product, contaminated labware (e.g., vials, pipettes, gloves), and spill cleanup materials, should be considered hazardous waste.

    • Segregate this compound waste from other laboratory waste streams.

  • Containment:

    • Place all this compound waste into a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be marked as "Hazardous Waste" and specify the contents (this compound).

    • For sharps contaminated with this compound, use a designated sharps container labeled as "HAZARDOUS DRUG WASTE ONLY".

  • Spill Management:

    • In the event of a spill, immediately alert personnel in the area.

    • Wearing appropriate PPE, contain the spill to prevent it from spreading.

    • Use an inert absorbent material, such as diatomite or universal binders, to clean up the spill.

    • Collect the absorbed material and place it in the designated hazardous waste container.

    • Decontaminate the spill area and any affected equipment by scrubbing with alcohol.

    • Collect all cleanup materials and dispose of them as hazardous waste.

  • Final Disposal:

    • The final disposal of this compound waste must be handled by a licensed and approved waste disposal company.

    • The recommended method of disposal for pharmaceutical waste is typically incineration at a permitted facility.

    • Do not dispose of this compound in standard trash or down the drain. This is to prevent the release of the substance into the environment, where it can have long-lasting toxic effects on aquatic life.

Summary of Key Information

ParameterInformationSource
Hazard Classification Harmful if swallowed. Very toxic to aquatic life with long lasting effects.
Personal Protective Equipment Protective clothing, gloves, safety glasses, dust respirator.
Handling Precautions Avoid all personal contact, including inhalation. Use in a well-ventilated area.
Spill Cleanup Use inert absorbent material. Decontaminate surfaces with alcohol.
Disposal Method Dispose of contents/container to an approved waste disposal plant.
Regulatory Compliance All waste must be handled in accordance with local, state, and federal regulations.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Spiramycin_Disposal_Workflow cluster_0 Preparation & Handling cluster_1 Waste Generation & Collection cluster_2 Spill Response cluster_3 Final Disposal A Wear Appropriate PPE C Identify this compound Waste A->C B Handle in Ventilated Area B->C D Segregate Waste C->D E Place in Labeled, Leak-Proof Container D->E J Store Waste Securely E->J F Contain Spill G Absorb with Inert Material F->G H Decontaminate Area G->H I Collect Cleanup Materials H->I I->E K Arrange for Licensed Waste Disposal J->K L Transport to Approved Facility (e.g., Incineration) K->L

References

Essential Safety and Logistical Information for Handling Spiramycin III

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of Spiramycin III. The following procedural guidance is designed to ensure the safety of laboratory personnel and the proper management of this potent macrolide antibiotic.

I. Personal Protective Equipment (PPE)

The appropriate level of PPE is critical to minimize exposure risk when handling this compound, particularly in its powdered form.

Table 1: Recommended Personal Protective Equipment for Handling this compound

TaskEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting Powder Safety goggles with side shieldsTwo pairs of nitrile glovesDisposable gown with long sleeves and tight-fitting cuffsNIOSH-approved N95 or higher-level respirator
Handling Solutions Safety glasses with side shieldsNitrile glovesLaboratory coatNot generally required if handled in a certified chemical fume hood
Spill Cleanup Safety goggles and face shieldTwo pairs of nitrile glovesDisposable gownNIOSH-approved N95 or higher-level respirator
Waste Disposal Safety gogglesNitrile glovesLaboratory coatNot generally required

II. Operational Plans: Step-by-Step Guidance

A. Handling Powdered this compound

  • Preparation:

    • Work within a certified chemical fume hood.

    • Cover the work surface with absorbent, disposable bench paper.

    • Assemble all necessary equipment: analytical balance, weigh paper or boat, spatulas, and pre-labeled receiving containers.

    • Don the appropriate PPE as outlined in Table 1 for "Weighing and Aliquoting Powder".

  • Weighing:

    • Tare the analytical balance with the weigh paper or boat.

    • Carefully transfer the desired amount of this compound powder using a clean spatula.

    • Avoid generating dust. If dust is observed, pause and allow the fume hood to clear it.

    • Once the desired weight is achieved, securely close the primary container of this compound.

  • Transfer:

    • Gently tap the weigh paper or boat to transfer the powder into the receiving vessel.

    • Use a small amount of the intended solvent to rinse the weigh paper or boat to ensure a complete transfer for quantitative preparations.

B. Preparation of this compound Stock Solutions

  • Solvent Selection: this compound is soluble in several organic solvents.[1] The choice of solvent will depend on the experimental requirements.

    • Dimethyl sulfoxide (DMSO): 93 mg/mL[1]

    • Ethanol: 93 mg/mL[1]

    • For in-vivo use, complex solvent systems may be required, such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[2]

  • Dissolution Protocol:

    • Add the selected solvent to the vessel containing the weighed this compound powder.

    • Cap the vessel securely.

    • Vortex or sonicate until the powder is completely dissolved.[1] Gentle heating may also aid dissolution.

    • Visually inspect the solution to ensure there are no particulates.

  • Storage:

    • Store stock solutions in clearly labeled, sealed containers.

    • For long-term storage, it is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

    • Store at -20°C for up to one month or -80°C for up to six months.

III. Disposal Plans

All waste contaminated with this compound must be considered hazardous chemical waste and disposed of according to institutional and local regulations.

A. Solid Waste Disposal

  • Contaminated Materials: All disposable items that have come into contact with this compound powder or solutions (e.g., gloves, weigh boats, paper towels, pipette tips) should be collected in a designated, labeled hazardous waste container.

  • Container Labeling: The container should be clearly labeled as "Hazardous Waste: this compound."

B. Liquid Waste Disposal

  • Unused Solutions: Unused or expired this compound solutions should be collected in a sealed, labeled hazardous waste container.

  • Chemical Inactivation: For larger volumes or as required by institutional policy, chemical inactivation can be performed prior to collection. Spiramycin is susceptible to degradation under acidic and alkaline conditions.

    • Acidic Hydrolysis: Adjust the pH of the aqueous solution to <4.0 with an appropriate acid (e.g., hydrochloric acid) and stir for several hours.

    • Alkaline Hydrolysis: Adjust the pH of the aqueous solution to >10.0 with an appropriate base (e.g., sodium hydroxide) and stir for several hours.

    • Verification: The degradation of the active compound should be verified by an appropriate analytical method (e.g., HPLC) before the neutralized solution is collected as hazardous waste.

  • Aqueous Waste from Cell Culture: Media containing this compound should be treated with a chemical disinfectant (e.g., bleach) to address biological hazards and then collected as hazardous chemical waste. Do not autoclave media containing this compound without consulting your institution's safety office, as this may not be effective for chemical degradation and could lead to aerosolization.

IV. Quantitative Data Summary

Table 2: Physicochemical and Toxicological Data for Spiramycin

PropertyValueReference(s)
Molecular Formula C43H74N2O14
Molecular Weight 843.07 g/mol
Oral LD50 (Rat) 3,550 mg/kg
Solubility in DMSO 93 mg/mL
Solubility in Ethanol 93 mg/mL
Storage Temperature (Powder) Refrigerator (2-8 °C)
Storage Temperature (Solution) -20°C to -80°C

V. Experimental Workflow Diagram

Spiramycin_Handling_Workflow cluster_prep Preparation cluster_handling Powder Handling cluster_experiment Experimental Use cluster_disposal Waste Management A Don Appropriate PPE B Prepare Chemical Fume Hood A->B C Weigh this compound Powder B->C D Prepare Stock Solution C->D E Perform Experiment D->E F Segregate Solid Waste E->F Solid Waste G Segregate and Inactivate Liquid Waste E->G Liquid Waste H Dispose as Hazardous Waste F->H G->H

Caption: Workflow for the safe handling and disposal of this compound.

Disclaimer: This document provides a summary of safety and handling procedures. Always consult the specific Safety Data Sheet (SDS) for this compound and your institution's safety guidelines before beginning any work.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.